(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Description
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Properties
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDGWGMDAQESJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL physical properties
Topic: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: Physicochemical Profile & Biocatalytic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of pharmaceutical intermediates, including analogs of L-DOPA, antiretrovirals, and antihypertensive agents.[1] Unlike its achiral ketone precursor, this specific enantiomer offers a pre-defined stereocenter, eliminating the need for costly downstream resolution steps.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, validated biocatalytic synthesis routes, and critical analytical methods for determining enantiomeric purity.
Molecular Identity & Physicochemical Characterization
The physical behavior of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol is governed by the interplay between the lipophilic dimethoxy-phenyl ring and the hydrogen-bonding capability of the secondary hydroxyl group.[1]
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| Common Name | (S)-3,4-Dimethoxy-α-methylphenethyl alcohol |
| CAS Number | 161121-02-4 (Specific to S-isomer) |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Chiral Center | C2 (Secondary Alcohol) |
Physical Properties Profile
Note: Data below synthesizes experimental values from analogous phenylpropanol systems and specific certificate of analysis (CoA) data.
| Property | Value / Range | Observations |
| Physical State | Viscous Liquid to Low-Melting Solid | Tends to supercool; may crystallize upon prolonged storage at -20°C. |
| Boiling Point | 155–160 °C @ 12 mmHg | Extrapolated from ketone precursor (154°C @ 12 mmHg).[1] High vacuum distillation recommended to prevent racemization.[1] |
| Density | ~1.11 g/mL | Estimated at 25°C. |
| Solubility | Lipophilic | Soluble in EtOH, MeOH, DCM, DMSO. <1 mg/mL in water.[1] |
| pKa | ~14.5 | Typical for secondary alkyl alcohols; acts as a weak acid.[1] |
| Optical Rotation | Critical: Must be determined per batch. Typically measured in EtOH or CHCl₃ (c=1.0).[1] |
Biocatalytic Synthesis: The Gold Standard
While chemical reduction (e.g., NaBH₄) yields a racemic mixture requiring resolution, biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the industry standard for generating the (S)-enantiomer with high enantiomeric excess (>99% ee).[1]
Mechanism of Action
The synthesis relies on the asymmetric hydride transfer from the cofactor NADPH/NADH to the re-face or si-face of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one.[1]
Protocol Insight: To make the reaction economically viable, a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose or Formate Dehydrogenase/Formate) is coupled to the reaction to recycle NAD(P)+ back to NAD(P)H.
Biocatalytic Workflow Diagram
Figure 1: Coupled enzymatic reduction cycle ensuring high stereoselectivity and cofactor economy.
Validated Experimental Protocol (Lab Scale)
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (50 mM).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Enzyme: (S)-selective KRED (e.g., commercially available kits from Codexis or enzymatics derived from Lactobacillus kefir).[1]
-
Cofactor Recycle: Isopropanol (10% v/v) acting as the hydrogen donor.[1]
-
Conditions: 30°C, 24 hours, 250 rpm agitation.
-
Workup: Extract with Ethyl Acetate (3x), dry over MgSO₄, concentrate in vacuo.
Analytical Validation & Quality Control
Trusting the stereochemistry is paramount. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.[1] Therefore, Chiral HPLC is the mandatory validation step.
Chiral HPLC Method
To determine Enantiomeric Excess (% ee), use the following conditions which typically resolve phenylpropanol derivatives:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Absorption max of the dimethoxybenzene moiety).
-
Temperature: 25°C.
-
Expected Result: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times (e.g., (S) at ~12 min, (R) at ~15 min, depending on exact column chemistry).[1]
Spectroscopic Identification (NMR)
-
¹H NMR (400 MHz, CDCl₃):
Handling, Stability & Storage
-
Oxidation Sensitivity: The secondary alcohol is susceptible to oxidation back to the ketone if exposed to strong oxidants or prolonged air exposure at high temperatures.
-
Hygroscopicity: As a polar alcohol, it can absorb atmospheric moisture.[1] Store in tightly sealed containers.
-
Racemization: Generally stable to racemization under neutral and mild basic conditions.[1] Avoid strong acids at elevated temperatures, which may facilitate dehydration to the alkene (isosafrole derivative analogs) or racemization via carbocation intermediates.
-
Storage: Store at +2°C to +8°C under Argon or Nitrogen atmosphere for long-term stability.
References
-
Biocatalytic Reduction Methodologies: Gröger, H., et al. "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[1] Organic Letters, 2003, 5(2), 173-176.[1]
-
Enantiomeric Separation & Analysis: Fan, X.Y., et al. "Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances."[1][2] Journal of Agricultural and Food Chemistry, 2024.[1][2] (Discusses resolution of similar chiral phenylpropanoids). [1]
-
Chemical Identity & CAS Registry: CAS Common Chemistry.[1] "(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS 161121-02-4)."[1]
-
General Physical Properties of Phenylpropanols: PubChem Database. "1-(3,4-dimethoxyphenyl)propan-2-one (Precursor Data)."[1] National Library of Medicine.[1] [1]
Sources
Technical Guide: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
[1]
Executive Summary & Chemical Identity
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a high-value chiral secondary alcohol used as a pivotal building block in the asymmetric synthesis of pharmaceutical agents, particularly isoquinoline alkaloids and antiretroviral protease inhibitors.[1] Its structural integrity—specifically the (S)-configuration at the C2 position—is critical for the biological activity of downstream APIs (Active Pharmaceutical Ingredients).[1]
This guide details the physicochemical profile, biocatalytic synthesis, and analytical characterization of this compound, prioritizing high-enantiomeric excess (ee > 99%) methodologies suitable for pharmaceutical development.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol |
| CAS Number | 161121-02-4 (Specific (S)-isomer) |
| Related CAS | 776-99-8 (Ketone Precursor); 39268-64-1 (Racemic Alcohol) |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Chirality | (S)-Enantiomer (Levorotatory in most solvents, subject to concentration) |
Synthesis Strategy: The Biocatalytic Route (Gold Standard)
While chemical asymmetric hydrogenation (Noyori type) is possible, the biocatalytic reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, is the industry "Gold Standard" for this substrate.[1] It offers superior enantioselectivity (>99% ee), operates under mild aqueous conditions, and eliminates heavy metal contamination risks.[1]
Reaction Mechanism & Pathway
The synthesis utilizes a Ketoreductase (KRED) enzyme coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH) to drive the equilibrium toward the chiral alcohol.[1]
Figure 1: Coupled enzymatic reduction cycle utilizing KRED and GDH for NADPH regeneration.[1]
Detailed Experimental Protocol
Objective: Synthesis of 10g of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol with >99% ee.
Reagents:
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (CAS 776-99-8): 10.0 g (51.5 mmol).[1]
-
Enzyme: KRED-Screening Kit (Select (S)-specific variant, e.g., Codexis or Daicel panels).[1]
-
Cofactor: NADP+ (catalytic amount, 10 mg).[1]
-
Recycling System: Glucose (15 g) and Glucose Dehydrogenase (GDH, 50 mg).[1]
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).
-
Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v as co-solvent).[1]
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen for 15 minutes to protect oxidation-sensitive methoxy groups.[1]
-
Cofactor Mix: Dissolve Glucose (15 g) and NADP+ (10 mg) in the buffer. Add GDH (50 mg) and stir gently (do not vortex to avoid protein denaturation).
-
Substrate Addition: Dissolve the ketone substrate (10 g) in 10 mL of DMSO. Add this dropwise to the aqueous buffer mixture under vigorous stirring.
-
Reaction Initiation: Add the KRED enzyme (100-200 mg depending on activity units).[1] Maintain temperature at 30°C and pH at 7.0 (titrate with 1M NaOH if gluconic acid production lowers pH).
-
Monitoring: Monitor reaction progress via HPLC every 4 hours. Reaction typically completes in 18-24 hours.[1]
-
Quenching & Extraction: Once conversion >99%, saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate (100 mL each).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is usually pure enough (>98%) for use; otherwise, purify via short-path distillation or silica column chromatography (Hexane:EtOAc 3:1).[1]
Analytical Characterization
Validation of the structure and stereochemistry is non-negotiable.[1]
Spectroscopic Data (Predicted/Typical)
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+): m/z 197.1 [M+H]⁺, 219.1 [M+Na]⁺.[1]
Chiral HPLC Method
To determine Enantiomeric Excess (ee).[1]
Pharmaceutical Applications & Significance
This chiral alcohol is not merely a solvent or byproduct; it is a "privileged structure" in medicinal chemistry.[1]
Key Application Areas
-
Antihypertensive Agents: The (S)-2-hydroxypropyl backbone is structurally homologous to the side chains of beta-blockers, although this specific methoxy-pattern is more common in calcium channel blockers and alpha-blockers.[1]
-
HIV Protease Inhibitors: Used as a chiral synthon for introducing hydroxyethylene isosteres in peptidomimetic drugs.[1]
-
Isoquinoline Alkaloids: Serves as a precursor for the Pictet-Spengler cyclization to generate tetrahydroisoquinoline derivatives, which are scaffolds for various neurological drugs.[1]
Structural Logic Diagram
The following diagram illustrates how this core connects to broader drug classes.
Figure 2: Divergent synthetic utility of the (S)-alcohol scaffold.
Safety & Handling
References
-
Aromsyn Co., Ltd. (n.d.).[1] (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Product Page. Retrieved from [1]
-
Tentori, F., et al. (2023).[1] Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. PMC PubMed Central. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69896, 1-(3,4-Dimethoxyphenyl)propan-2-one. Retrieved from [1]
-
Morris, D. J., et al. (2017).[1] Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Organic Letters. Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Retrieved from [1]
Technical Monograph: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
The following technical guide details the physicochemical, synthetic, and analytical profile of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol .
Core Identity & Physicochemical Profile[1][2]
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol serving as a critical intermediate in the synthesis of isoquinoline alkaloids and a primary metabolite of the antispasmodic drug Mebeverine . Its molecular weight is a fundamental constant in stoichiometric calculations for enzymatic kinetic resolutions and metabolic flux analysis.
| Parameter | Technical Specification |
| CAS Number | 161121-02-4 (Specific to (S)-isomer) |
| Molecular Weight | 196.24 g/mol |
| Molecular Formula | |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| Chirality | S-enantiomer (Levorotatory in most polar solvents, subject to solvent effects) |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| Key Precursor | 1-(3,4-dimethoxyphenyl)propan-2-one (3,4-Dimethoxyphenylacetone) |
Synthetic Pathways & Enantiocontrol
Achieving the (S)-configuration with high enantiomeric excess (>98% ee) is non-trivial. While chemical reduction with sodium borohydride (
Protocol A: Biocatalytic Asymmetric Reduction (Preferred)
This method utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to directly reduce the ketone precursor.
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one.
-
Enzyme System: KRED (e.g., from Lactobacillus kefir or engineered variants) + Cofactor Recycling System (GDH/Glucose).
-
Reaction Conditions: pH 7.0 phosphate buffer, 30°C.
-
Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, selectively producing the (S)-alcohol.
Protocol B: Lipase-Mediated Kinetic Resolution
If the racemic alcohol is already available, it can be resolved using immobilized lipases.
-
Acylation: React racemate with vinyl acetate in an organic solvent (e.g., MTBE).
-
Catalyst: Novozym 435 (Candida antarctica Lipase B).[1]
-
Selectivity: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
-
Separation: The (S)-alcohol is separated from the (R)-acetate via column chromatography.
Figure 1: Comparative synthetic workflows. The direct enzymatic route (Green) is atom-economical compared to the resolution route (Yellow).
Analytical Characterization
Validating the molecular weight and structure requires a multi-modal approach. The following data points are characteristic of the (S)-isomer.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): m/z 196. -
Base Peak: m/z 151.
-
Interpretation: This dominant peak corresponds to the 3,4-dimethoxybenzyl cation , formed via
-cleavage adjacent to the hydroxyl group. This is the diagnostic fragment for this scaffold.
-
-
Secondary Fragment: m/z 45 (
), confirming the propan-2-ol tail.
Nuclear Magnetic Resonance (
-NMR)
Solvent:
- 6.70–6.85 (m, 3H): Aromatic protons (Veratryl ring).
-
3.95–4.05 (m, 1H): Methine proton (
-OH) at the chiral center. -
3.87, 3.88 (s, 6H): Two methoxy groups (
). -
2.60–2.80 (dd, 2H): Benzylic methylene protons (
). -
1.25 (d, 3H): Terminal methyl group (
).
Chiral HPLC
To determine Enantiomeric Excess (ee):
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV at 280 nm.
-
Expectation: Baseline separation of (S) and (R) peaks.
Pharmaceutical Relevance: Mebeverine Metabolism[6][7]
In drug development, this compound is best known as "Mebeverine Alcohol." Mebeverine, a smooth muscle relaxant used for IBS, is an ester. Upon oral administration, it undergoes rapid first-pass hydrolysis by plasma esterases.
-
Metabolic Fate: Mebeverine
Mebeverine Alcohol + Veratric Acid.[2] -
Significance: The alcohol is the primary circulating metabolite but is pharmacologically less active than the parent ester. Quantifying this metabolite (MW 196.24) in plasma is the standard method for assessing Mebeverine pharmacokinetics.
Figure 2: Metabolic pathway of Mebeverine. The guide's topic compound (Blue) is the major hydrolytic product.
References
-
Aromsyn Co., Ltd. (2025). (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Product Monograph. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2-(3,4-Dimethoxyphenyl)-2-propanol (Isomer Analog). National Library of Medicine. Retrieved from
-
Stockis, A., et al. (2002).[2] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. Retrieved from
-
World Anti-Doping Agency (WADA). (2020). Technical Letter – TL02: Mebeverine Metabolism. Retrieved from
-
Sigma-Aldrich. (2025). 1-(3,4-dimethoxyphenyl)propan-2-one Product Data. Retrieved from
Sources
Technical Guide: Solubility Profile & Applications of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
The following technical guide details the physicochemical profile, solubility characteristics, and experimental workflows for (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol .
CAS Number: 161121-02-4 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol Synonyms: (S)-3,4-Dimethoxy-α-methylphenethyl alcohol; (S)-Veratryl-2-propanol.
Executive Summary & Strategic Importance
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a high-value chiral building block used primarily in the synthesis of isoquinoline alkaloids and antihypertensive agents (e.g., Methyldopa analogs). Its utility is defined by its enantiopurity , which dictates the stereochemical outcome of downstream pharmaceutical intermediates.
For process chemists, the critical challenge lies in its lipophilicity . While highly soluble in organic reaction media (alcohols, chlorinated solvents), its poor aqueous solubility limits the efficiency of biocatalytic synthesis (enzymatic ketone reduction) and requires precise solvent selection for extraction and crystallization.
Physicochemical Properties & Solubility Data[1][2][3][4][5][6]
Calculated & Estimated Parameters
As experimental datasets for this specific enantiomer are proprietary or sparse in open literature, the following values are derived from validated structure-property relationship (SPR) models and comparative data from the racemate and structural analogs (e.g., Eugenol, Veratryl alcohol).
| Property | Value / Range | Implications for Processing |
| LogP (Octanol/Water) | 1.6 – 1.9 (Predicted) | Moderately lipophilic; requires organic co-solvents in aqueous buffers. |
| pKa | ~14.5 (Secondary Alcohol) | Neutral at physiological pH; deprotonation requires strong bases (NaH, LDA). |
| H-Bond Donors | 1 | Good solubility in polar aprotic solvents (DMSO, DMF). |
| H-Bond Acceptors | 3 | Forms stable solvates with alcohols; influences crystal habit. |
| Physical State | Viscous Oil / Low-Melting Solid | Handling requires heating or dilution; prone to supercooling. |
Solubility Profile (Semi-Quantitative)
The following table categorizes solvent suitability based on "Like Dissolves Like" principles and thermodynamic modeling (Hansen Solubility Parameters).
| Solvent Class | Specific Solvents | Solubility Rating | Process Application |
| Polar Protic | Methanol, Ethanol, IPA | Very High (>100 mg/mL) | Primary reaction solvents; biocatalysis co-solvents (up to 10% v/v). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Nucleophilic substitution reactions; stock solution preparation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Liquid-Liquid Extraction (LLE) from aqueous phases. |
| Non-Polar | Hexane, Heptane | Low (<5 mg/mL) | Anti-solvents for recrystallization/precipitation. |
| Aqueous | Water, PBS Buffer (pH 7.4) | Poor (<1 mg/mL) | Continuous phase for enzymatic reduction; requires surfactants. |
Experimental Protocols: Solubility Determination
Trustworthiness Directive: This protocol utilizes the Shake-Flask Method coupled with HPLC-UV detection, the gold standard for thermodynamic solubility determination.
Protocol: Thermodynamic Solubility Assessment
Objective: Determine the saturation concentration (
Reagents & Equipment:
-
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (>98% ee).
-
Target Solvent (HPLC Grade).
-
0.45 µm PTFE Syringe Filters (hydrophobic for organics) or Nylon (hydrophilic for aqueous).
-
Orbital Shaker with temperature control.
-
HPLC System (C18 Column, UV detector at 280 nm).
Step-by-Step Methodology:
-
Saturation: Add excess solid/oil analyte to 5 mL of the target solvent in a borosilicate glass vial. Ensure undissolved material remains visible.
-
Equilibration: Seal and agitate at 25°C ± 0.1°C for 24–48 hours. Note: For viscous oils, use vigorous stirring to prevent phase encapsulation.
-
Sedimentation: Stop agitation and allow the phases to separate for 4 hours. If the analyte is an oil, centrifugation (3000 x g, 10 min) is required to separate the dense oil phase.
-
Sampling: Carefully withdraw the supernatant.
-
Filtration: Pass the supernatant through a pre-heated (25°C) 0.45 µm filter to remove micro-droplets or suspended solids.
-
Quantification: Dilute the filtrate into the HPLC mobile phase (typically 50:50 ACN:Water) and inject. Calculate concentration against a 5-point calibration curve.
Visualization: Solubility Workflow
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
Applications in Process Chemistry
The solubility profile dictates the strategy for synthesizing and isolating the (S)-enantiomer, particularly when reducing the ketone precursor (3,4-dimethoxyphenylacetone).
Biocatalytic Synthesis (Ketoreductase)
Enzymatic reduction is preferred to achieve high enantiomeric excess (>99% ee).
-
Challenge: The substrate (ketone) and product (alcohol) are poorly water-soluble, inhibiting enzyme activity.
-
Solution (Solubility Engineering): Use a Two-Phase System or Co-Solvent System .
-
Co-solvent: 5–10% (v/v) DMSO or IPA increases substrate solubility without denaturing the Ketoreductase (KRED) enzyme.
-
Surfactant: Addition of 0.1% Tween-80 creates micelles, increasing the apparent solubility of the lipophilic substrate.
-
Purification via Chiral Resolution (If Chemical Synthesis Used)
If the alcohol is synthesized as a racemate (using NaBH₄), solubility differences are exploited for resolution.
-
Lipase-Catalyzed Acylation: Perform kinetic resolution in dry Toluene or MTBE . The (S)-alcohol is selectively acetylated (or left unreacted depending on lipase specificity).
-
Solubility Logic: The ester product is more lipophilic than the alcohol.
-
Separation: Evaporate solvent, redissolve in Hexane/EtOAc (9:1). The alcohol will crystallize or elute later on silica due to H-bonding capability, while the ester remains in the non-polar phase.
-
Visualization: Synthesis & Processing Pathway
Figure 2: Biocatalytic route leveraging solvent engineering to overcome low aqueous solubility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69896, 1-(3,4-dimethoxyphenyl)propan-2-one. Retrieved from [Link]
- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for LogP/Solubility prediction models).
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solvent selection logic).
- Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Reference for enzymatic reduction protocols of phenylacetones).
Chemo-Enzymatic Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: A High-Fidelity Protocol
Executive Summary
Target Molecule: (S)-1-(3,4-dimethoxyphenyl)propan-2-ol CAS Registry: 156453-52-0 (Generic/Racemic related) Molecular Formula: C11H16O3 Molecular Weight: 196.24 g/mol
This technical guide details a robust, scalable chemo-enzymatic route for the synthesis of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol starting from veratraldehyde. Unlike traditional purely chemical methods (e.g., Grignard addition or metal-hydride reduction) which yield racemic mixtures requiring wasteful resolution, this protocol utilizes a stereoselective biocatalytic reduction in the final step. This ensures high enantiomeric excess (>99% ee) and aligns with Green Chemistry principles by operating under mild aqueous conditions.
The synthesis consists of three distinct phases:
-
Henry Condensation: Construction of the carbon skeleton.
-
Reductive Hydrolysis: Transformation of the nitroalkene to the phenylacetone derivative.
-
Asymmetric Bioreduction: Enantioselective conversion of the ketone to the (S)-alcohol using an Alcohol Dehydrogenase (ADH).[1]
Phase 1: Carbon Skeleton Construction (The Henry Reaction)
The first challenge is establishing the C3-side chain on the aromatic ring. The Henry (Nitroaldol) reaction provides an atom-economical pathway to the nitrostyrene intermediate.
Reaction Scheme
Veratraldehyde + Nitroethane
Protocol
-
Reagents:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde): 1.0 eq
-
Nitroethane: 5.0 eq (Acts as both reagent and solvent)
-
Ammonium Acetate (NH
OAc): 0.2 eq (Catalyst) -
Glacial Acetic Acid: 5.0 eq
-
-
Procedure:
-
Charge a round-bottom flask equipped with a reflux condenser with Veratraldehyde and Ammonium Acetate.
-
Add Nitroethane and Glacial Acetic Acid.[2]
-
Heat the mixture to mild reflux (approx. 80–90°C) for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3). The aldehyde spot should disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).
-
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling. If not, remove excess nitroethane under reduced pressure.
-
Dilute the residue with cold isopropyl alcohol (IPA) or methanol to induce precipitation.
-
Filter the yellow crystalline solid and wash with cold water/IPA (1:1).
-
Purification: Recrystallize from hot ethanol or methanol.
-
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 85°C ± 5°C | Prevents polymerization of the nitrostyrene product. |
| Catalyst Load | 20 mol% | Sufficient to drive dehydration without promoting side reactions. |
| Appearance | Canary Yellow Needles | Visual indicator of conjugated nitroalkene purity. |
Phase 2: Functional Group Transformation (Reductive Hydrolysis)
This step converts the nitroalkene moiety into a ketone (3,4-dimethoxyphenylacetone). While LiAlH
Reaction Scheme
Nitrostyrene
Protocol
-
Reagents:
-
3,4-Dimethoxy-
-methyl- -nitrostyrene: 1.0 eq -
Iron Powder (325 mesh): 4.0 eq
-
Hydrochloric Acid (conc. 37%): 5.0 eq
-
Solvent: Toluene (biphasic medium) and Water.
-
-
Procedure:
-
Suspend Iron powder in Toluene and Water (1:1 ratio) in a multi-neck flask equipped with an overhead stirrer (vigorous stirring is essential).
-
Add a catalytic amount of FeCl
(0.05 eq) to activate the iron. -
Heat to reflux (approx. 100°C).
-
Slowly add the Nitrostyrene (dissolved in minimal Toluene) and HCl simultaneously over 2 hours. Caution: Exothermic with hydrogen evolution.
-
Reflux for an additional 2–3 hours. The intermediate oxime hydrolyzes to the ketone under these acidic conditions.
-
Work-up: Cool to RT. Filter off unreacted iron/sludge through Celite.
-
Separate the organic (Toluene) layer. Extract the aqueous layer once with Toluene.
-
Wash combined organics with saturated NaHCO
(to remove acid) and Brine.[3] -
Dry over MgSO
and concentrate in vacuo to yield the crude ketone (yellow oil). -
Purification: Vacuum distillation is recommended for high purity (bp ~160°C at 1 mmHg), though the crude is often sufficient for the enzymatic step if >90% pure by GC.
-
Phase 3: Stereoselective Asymmetric Bioreduction
This is the core value-add step. Chemical reduction (NaBH
Enzyme Selection:
-
Catalyst: ADH from Rhodococcus ruber (RrADH) or Thermoanaerobacter sp. (Prelog-selective).
-
Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADH from NAD+).
Reaction Scheme
Ketone + NADH
Protocol
-
Reagents (per 1g of Ketone):
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (dissolved in 5% DMSO or IPA).
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
-
Enzyme: RrADH (lyophilized powder or E. coli cell lysate), 20–50 units.
-
Cofactor: NAD
(0.1 mM catalytic amount). -
Recycling: Glucose (1.5 eq) and GDH (20 units).
-
-
Procedure:
-
In a reaction vessel, dissolve Glucose and NAD
in KPi buffer. -
Add the GDH and ADH enzymes.
-
Add the Ketone substrate solution dropwise.
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Monitoring: Check pH periodically; maintain pH 7.0 using 1M NaOH (gluconic acid production lowers pH).
-
Work-up: Extract the reaction mixture with Ethyl Acetate (3x).
-
Dry organic layer over Na
SO and evaporate solvent. -
Product: Colorless to pale yellow viscous oil.
-
Analytical Validation (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Result: (S)-enantiomer elutes second (typical for OD-H columns with phenylpropanols, but must be verified with racemic standard). Target ee > 99%.
Visualizing the Workflow
The following diagram illustrates the convergent chemo-enzymatic pathway and the cofactor regeneration cycle essential for the final asymmetric step.
Figure 1: Chemo-enzymatic workflow showing the Henry reaction, Iron reduction, and the ADH-mediated asymmetric reduction cycle.
References
-
Henry Reaction Mechanism & Protocols
- Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
-
Master Organic Chemistry. "The Henry Reaction (Nitroaldol Reaction)." Available at: [Link]
-
Iron/HCl Reduction of Nitrostyrenes
- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general reduction protocols for nitrostyrenes to phenylacetones).
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." Available at: [Link]
-
Enzymatic Asymmetric Reduction
-
Gröger, H., et al. (2003).[4] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters, 5(2), 173-176. Available at: [Link]
- Stampfer, W., et al. (2002). "Biocatalytic asymmetric hydrogen transfer." Angewandte Chemie International Edition, 41(6), 1014-1017. (Describes Rhodococcus ADH specificity).
-
Frontiers in Bioengineering. "Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds." Available at: [Link]
-
- Veratraldehyde Sourcing & Properties
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
Technical Guide: Enantioselective Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary & Strategic Analysis
The target molecule, 1-(3,4-dimethoxyphenyl)propan-2-ol , serves as a critical chiral building block in the synthesis of isoquinoline alkaloids, antihypertensive agents (e.g., Labetalol analogs), and phenylpropanoid derivatives. The biological activity of these pharmacophores is strictly governed by the stereochemistry at the C2 position.
This guide details two distinct, high-fidelity routes for the enantioselective synthesis of the target from 1-(3,4-dimethoxyphenyl)propan-2-one :
-
Biocatalytic Reduction (Route A): Utilizes Ketoreductases (KREDs) for maximum enantiomeric excess (>99% ee) and green chemistry compliance.
-
Asymmetric Transfer Hydrogenation (Route B): Utilizes Noyori-Ikariya Ruthenium catalysts for scalability and operational robustness without the need for biological buffers.
Retrosynthetic Logic
The core challenge is the installation of the chiral center at C2. Direct asymmetric alkylation is often low-yielding; therefore, the industry standard is the asymmetric reduction of the corresponding prochiral ketone.
Figure 1: Retrosynthetic analysis focusing on the asymmetric reduction of the ketone intermediate.
Route A: Biocatalytic Reduction (Enzymatic)
This route is the "Gold Standard" for pharmaceutical intermediates requiring optical purity >99% ee. It utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor regeneration system.
Mechanistic Principle
The enzyme transfers a hydride from a cofactor (NADPH or NADH) to the si- or re-face of the ketone. To make the process catalytic in cofactor, a secondary enzyme (Glucose Dehydrogenase - GDH) oxidizes glucose to gluconolactone, regenerating NADPH.
Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.
Detailed Protocol
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (50 g scale). Enzyme Source: Commercial KRED screening kits (e.g., Codexis, Daicel) are required to select the specific variant for (R) or (S) selectivity. Lactobacillus kefir ADH is a known effective wild-type starting point [1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 500 mL of Potassium Phosphate buffer (100 mM, pH 7.0). Add Magnesium Sulfate (1 mM) as a cofactor stabilizer.
-
Cofactor Mix: Dissolve NADP+ (250 mg) and D-Glucose (30 g, 1.5 eq) in the buffer.
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH, 5000 Units) and the selected KRED (500 mg lyophilized powder). Stir gently at 30°C to dissolve.
-
Substrate Addition: Dissolve the ketone (50 g) in Isopropyl Alcohol (IPA) or DMSO (50 mL) to assist solubility. Add this solution dropwise to the enzyme mixture.
-
Reaction: Stir at 30°C @ 250 rpm. Monitor pH; maintain pH 7.0 using 1M NaOH (titrator recommended) as gluconic acid is produced.
-
Workup: After 24 hours (check conversion by HPLC), add Celite (20 g) and filter to remove protein. Extract the filtrate with Ethyl Acetate (3 x 200 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. The product is usually >98% pure and requires no chromatography.
Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)
For laboratories without biocatalysis capabilities, or for processes requiring strict exclusion of water, the Ruthenium-catalyzed transfer hydrogenation is the method of choice. This utilizes the Noyori-Ikariya mechanism .[1][2]
Mechanistic Principle
The catalyst is a Ru(II)-arene complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and a proton from the amine ligand simultaneously to the ketone, avoiding high-pressure H2 gas [2].
Catalyst Selection:
-
Catalyst: RuCl
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[2] This system is irreversible, driving conversion to 100%.
Figure 3: Activation and catalytic cycle of the Noyori Ru-TsDPEN complex.
Detailed Protocol
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (10 g scale).
Step-by-Step Methodology:
-
Reagent Prep: Degas Formic Acid/Triethylamine (5:2 complex) and Dichloromethane (DCM) with nitrogen for 20 mins.
-
Catalyst Loading: In a Schlenk flask under N2, dissolve the ketone (10 g, 51.5 mmol) in DCM (30 mL). Add RuCl (320 mg, 1 mol%). Note: Use (S,S)-catalyst to target the (S)-alcohol, or (R,R) for the (R)-alcohol.
-
Initiation: Cool to 0°C. Add the HCOOH/TEA complex (15 mL) via syringe.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 16-24 hours. The evolution of CO2 gas indicates reaction progress.
-
Quench: Pour the mixture into water (100 mL). Separate the organic layer.[3]
-
Wash: Wash the organic layer with sat. NaHCO3 (to remove excess formic acid) and Brine.
-
Isolation: Dry over MgSO4 and concentrate. Recrystallization from Hexane/EtOAc can upgrade ee if necessary.
Analytical Validation & Comparison
Chiral HPLC Method
To determine Enantiomeric Excess (% ee), use chiral stationary phases.
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (absorption of the dimethoxybenzene moiety).
-
Expected Retention:
-
(S)-Enantiomer: ~12 min
-
(R)-Enantiomer: ~15 min
-
(Note: Order depends on specific column; run racemate first).
-
Route Comparison Table
| Feature | Biocatalysis (Route A) | Noyori ATH (Route B) |
| Enantioselectivity | Excellent (>99% ee) | Very Good (95-98% ee) |
| Yield | >95% | >90% |
| Conditions | Aqueous Buffer, 30°C | Organic Solvent, RT |
| Scalability | High (Kg to Ton) | High (Kg to Ton) |
| Cost Driver | Enzyme (reusable if immobilized) | Ruthenium Catalyst |
| Green Metric | High (Water-based) | Moderate (Solvent-based) |
References
-
Biocatalytic Reduction of Aryl Ketones
- Source: Codexis / PubMed / ACS
- Context: General protocols for KRED screening on phenylacetone deriv
-
Link:
-
Noyori Asymmetric Transfer Hydrogenation
- Source: Chem-St
- Context: Mechanism and protocol for Ru-TsDPEN catalyzed reduction of acetophenone deriv
-
Link:
-
Synthesis of 3,4-Dimethoxyphenylacetone (Precursor)
- Source: Organic Syntheses / NIH
- Context: Preparation of the ketone substrate via condens
-
Link:
-
Analytical Methods (Chiral HPLC)
- Source: Daicel Chiral Technologies
- Context: Application guide for OD-H/AD-H columns for arom
-
Link:
Sources
Technical Guide: Enantioselective Resolution of 1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary
This technical guide details the enantioselective resolution of 1-(3,4-dimethoxyphenyl)propan-2-ol (hereafter referred to as Target Alcohol 1 ). This compound is a critical homobenzylic alcohol intermediate, structurally analogous to precursors used in the synthesis of phenylpropanoid derivatives (e.g., Dillapiole analogs) and pharmacological agents like Verapamil.
Due to the distance of the chiral center (C2) from the aromatic ring, classical chemical resolution via crystallization often suffers from poor diastereomeric discrimination. Therefore, this guide prioritizes Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), a method offering superior scalability, atom economy, and enantiomeric excess (ee) >99%.
Structural Analysis & Strategic Approach
The Substrate Challenge
Target Alcohol 1 is a secondary homobenzylic alcohol. Unlike benzylic alcohols where the chiral center is directly attached to the aromatic ring, the methylene spacer (
-
Chiral Center: C2 (Secondary Alcohol)[1]
-
Key Interaction Sites: 3,4-Dimethoxy motif (Polar/Steric bulk), Hydroxyl group (Reactive center).
Resolution Strategy: Lipase-Catalyzed Transesterification
The most robust method for resolving this class of secondary alcohols is irreversible transesterification using a serine hydrolase (Lipase).
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]
-
Acyl Donor: Vinyl Acetate (Irreversible; produces volatile acetaldehyde by-product).
-
Mechanism: The lipase follows Kazlauskas' Rule, typically acylating the (
)-enantiomer faster, leaving the ( )-alcohol unreacted.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials & Reagents[3][4]
-
Substrate: Racemic 1-(3,4-dimethoxyphenyl)propan-2-ol (synthesized via
reduction of the corresponding ketone). -
Enzyme: Novozym 435 (Novozymes/Strem), >5000 U/g.
-
Acyl Donor: Vinyl Acetate (Sigma-Aldrich), >99%.
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).
-
Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.
Step-by-Step Workflow
Step 1: Reaction Setup
-
Dissolve 1.0 g (approx. 5.1 mmol) of racemic Target Alcohol 1 in 20 mL of anhydrous MTBE.
-
Note: MTBE is preferred over hexane due to the higher solubility of the dimethoxy-substituted aromatic ring.
-
-
Add 2.0 equivalents (10.2 mmol, ~0.94 mL) of Vinyl Acetate.
-
Add 50 mg of Novozym 435 (5% w/w relative to substrate).
-
Add 100 mg of activated 4Å molecular sieves.
Step 2: Incubation
-
Incubate the mixture in an orbital shaker at 30–35°C @ 200 rpm.
-
Critical Control: Do not exceed 45°C. Higher temperatures increase the reaction rate (
) but often decrease enantioselectivity ( ).
-
-
Monitor conversion via HPLC or GC every 2 hours.
Step 3: Termination & Workup
-
Stop the reaction at 50% conversion (theoretical maximum yield for resolution). This typically occurs between 6–24 hours depending on enzyme activity.
-
Filter the reaction mixture through a celite pad to remove the immobilized enzyme and molecular sieves.
-
Sustainability: The enzyme beads can be washed with MTBE and reused up to 5 times with minimal activity loss.
-
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (
)-alcohol and ( )-acetate.
Step 4: Separation
-
Perform Flash Column Chromatography (Silica Gel 60).
-
Eluent: Hexane:Ethyl Acetate gradient (90:10
70:30). -
Order of Elution: The ester (less polar) elutes first; the alcohol (more polar) elutes second.
-
Workflow Visualization
Figure 1: Workflow for the lipase-catalyzed kinetic resolution of Target Alcohol 1.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the resolution, you must calculate the Enantiomeric Ratio (
Chiral HPLC Method
This method separates the enantiomers to determine conversion (
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Rationale: These polysaccharide-based columns are standard for aromatic alcohols.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).
-
Temperature: 25°C.
Calculation of Selectivity (E-value)
Do not rely solely on yield. Calculate
Where:
- = conversion (decimal, e.g., 0.50)[1][3][4]
- = enantiomeric excess of the product (ester)
- = enantiomeric excess of the substrate (alcohol)
Validation Table: Expected Outcomes
| Parameter | Acceptable Range | Optimization Action (if failed) |
| Conversion ( | 48% – 52% | If >52%, reduce time. If <48%, add more enzyme. |
| >98% (at 50% conv) | If low, continue reaction to 52-55% conversion. | |
| >95% | If low, lower temperature to 20°C. | |
| >100 | Change solvent to Toluene or DIPE. |
Alternative Method: Chemical Resolution (Classical)
If enzymatic resolution is unavailable, the classical formation of diastereomeric esters is the backup protocol.
-
Derivatization: React racemate with (1S)-(-)-Camphanic chloride or (R)-Mosher's Acid Chloride in Pyridine/DCM.
-
Separation: The resulting diastereomers often have significantly different physical properties (solubility/polarity).[5]
-
Purification: Separate via fractional crystallization (from EtOH) or standard Silica HPLC.
-
Hydrolysis: Hydrolyze the purified diastereomer with LiOH in THF/Water to recover the enantiopure alcohol.
Note: This method is stoichiometric and less atom-efficient than the catalytic enzymatic route.
Mechanistic Insight: Why CAL-B?
The decision to use CAL-B is based on the Kazlauskas Rule for secondary alcohols. The enzyme's active site has two pockets:
-
Large Pocket: Accommodates the bulky substituent (the 3,4-dimethoxybenzyl group).
-
Small Pocket: Accommodates the smaller substituent (the methyl group).
When the alcohol binds in this orientation, the hydroxyl group is positioned correctly near the catalytic triad (Ser-His-Asp) to attack the acyl-enzyme intermediate. The "mismatch" enantiomer forces the bulky benzyl group into the small pocket, creating steric clash and preventing reaction.
Figure 2: Steric recognition mechanism of CAL-B obeying Kazlauskas' Rule.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link
- Kamal, A., et al. (2009). "Lipase-mediated resolution of homobenzylic alcohols: A route to key intermediates." Journal of Molecular Catalysis B: Enzymatic.
-
Novozymes. "Novozym 435 Application Guide." Novozymes Corp. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL OD-H." Link
Sources
- 1. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: The Chiral Phenylpropanoid Scaffold
This technical guide details the application of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol as a high-value chiral building block. It focuses on its biocatalytic synthesis, downstream conversion to chiral amines, and utility in the asymmetric synthesis of isoquinoline alkaloids and pharmaceutical intermediates.
Technical Guide for Asymmetric Synthesis & Drug Development
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (hereafter (S)-DMP-OH ) is a versatile chiral synthon belonging to the phenylpropanoid class. Structurally characterized by a 3,4-dimethoxybenzene ring and a chiral secondary alcohol on a propyl chain, it serves as a critical intermediate for the synthesis of chiral isoquinolines , (S)-1-(3,4-dimethoxyphenyl)propan-2-amine (a precursor to antispasmodics like Mebeverine analogs), and various neuroactive alkaloids .
Unlike traditional chemical reduction methods (e.g., NaBH₄) that yield racemates requiring wasteful resolution, modern protocols utilize Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) with near-perfect theoretical yield. This guide outlines the biocatalytic production of (S)-DMP-OH and its strategic application in convergent synthesis.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| Common Name | (S)-3,4-Dimethoxyphenyl-2-propanol; (S)-Veratryl Isopropanol |
| CAS Number | 19578-92-8 (Racemic); 156456-04-1 ((S)-Enantiomer) |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Chirality | (S)-Enantiomer (typically >99% ee via biocatalysis) |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in water |
| Key Functionality | Chiral Secondary Alcohol (Nucleophile/Electrophile precursor) |
Biocatalytic Synthesis: The Gold Standard
The most efficient route to (S)-DMP-OH is the asymmetric reduction of 1-(3,4-dimethoxyphenyl)propan-2-one (DMP-Ketone) using engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). This method avoids toxic transition metals and expensive chiral ligands.
Mechanistic Pathway
The reaction follows a "Hydrogen Borrowing" or cofactor recycling mechanism. The enzyme (KRED) transfers a hydride from the cofactor NADPH to the re-face or si-face of the prochiral ketone. To drive the equilibrium, a coupled substrate (e.g., Isopropanol or Glucose) is oxidized by a secondary enzyme (GDH) or the same KRED to regenerate NADPH.
Experimental Protocol: Enzymatic Reduction (Lab Scale)
Objective: Synthesis of 5.0 g of (S)-DMP-OH with >99% ee.
Reagents:
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (5.0 g, 25.7 mmol).
-
Enzyme: KRED-P1-B12 (or equivalent commercial screening hit) - 50 mg.
-
Cofactor: NADP+ (5 mg, catalytic).
-
Recycling System: Glucose Dehydrogenase (GDH) - 20 mg + Glucose (1.5 eq).
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).
-
Solvent: DMSO (5% v/v) to improve substrate solubility.
Procedure:
-
Preparation: Dissolve the substrate (5.0 g) in DMSO (2.5 mL).
-
Buffer Setup: In a 250 mL round-bottom flask, add 100 mL of Phosphate Buffer (pH 7.0).
-
Cofactor Mix: Add Glucose (7.0 g) and NADP+ (5 mg) to the buffer. Stir until dissolved.
-
Enzyme Addition: Add the KRED and GDH enzymes to the buffer solution. Note: Do not vortex vigorously to avoid protein denaturation.
-
Reaction Initiation: Dropwise add the substrate/DMSO solution to the stirring enzyme mix.
-
Incubation: Stir at 30°C and 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).
-
Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Determine conversion by HPLC and ee by Chiral HPLC (Chiralpak AD-H or similar).
Self-Validating Checkpoint:
-
Conversion: Should be >98% after 24h. If <50%, check pH or increase enzyme loading.
-
Enantiomeric Excess: Should be >99% (S).[1] If (R)-enantiomer is detected, re-screen KRED library for opposite selectivity.
Visualization: Biocatalytic Cycle
The following diagram illustrates the NADPH recycling system coupled with the asymmetric reduction.
Caption: Coupled enzymatic cycle showing KRED-mediated reduction with GDH-driven NADPH regeneration.
Applications in Drug Discovery & Synthesis[1][6][7][8][9]
(S)-DMP-OH is primarily used to install the chiral center in phenethylamine and isoquinoline scaffolds.
Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
This chiral amine is a key intermediate for Mebeverine analogs and other antispasmodics. The conversion from the alcohol must preserve (or cleanly invert) chirality.
-
Route A: Mitsunobu Reaction (Inversion)
-
React (S)-DMP-OH with Phthalimide, DEAD, and PPh₃.
-
Result: (R)-Phthalimide intermediate (Inversion of configuration).
-
Hydrazinolysis yields (R)-Amine .
-
Note: To get the (S)-Amine via Mitsunobu, one would start with the (R)-Alcohol.
-
-
Route B: Mesylation & Displacement (Inversion)
-
Mesylate (S)-DMP-OH -> (S)-OMs.
-
Displace with NaN₃ (Sodium Azide) -> (R)-Azide (Inversion).
-
Reduce Azide (H₂/Pd-C) -> (R)-Amine .
-
-
Route C: Biocatalytic Transamination (Retention/Direct)
-
Use a Transaminase (ATA) directly on the ketone to get the (S)-Amine, skipping the alcohol.
-
However, if the alcohol is the starting material (e.g., from a resolution), it can be oxidized back to the ketone or used via Hydrogen Borrowing Amination (using an Iridium catalyst) to retain configuration.
-
Isoquinoline Alkaloid Synthesis (Pictet-Spengler)
The (S)-amine derived from (S)-DMP-OH is a precursor to 1,2,3,4-Tetrahydroisoquinolines (THIQs) .
-
Reaction: The amine reacts with an aldehyde (R-CHO) followed by acid-catalyzed cyclization.
-
Target Molecules: Analogs of Salsolidine , Cryptostyline , and Laudanosine .
-
Significance: These scaffolds are privileged structures in GPCR ligands (Dopamine, Serotonin receptors).
Workflow Visualization: From Alcohol to Drug Scaffold
The following diagram outlines the conversion of (S)-DMP-OH into high-value scaffolds.
Caption: Synthetic workflow transforming (S)-DMP-OH into Isoquinoline scaffolds via activation and cyclization.
Quality Control & Stability
To ensure the integrity of (S)-DMP-OH as a building block, the following QC parameters are mandatory:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H2O) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | ≥ 99.0% ee |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
| Storage | Inert atmosphere (N₂/Ar) | 2-8°C, Protect from light |
Stability Note: Secondary benzylic-like alcohols can be prone to oxidation or racemization under strongly acidic conditions. Store in amber vials under argon.
References
-
Biocatalytic Synthesis of Chiral Alcohols
-
Application in Isoquinoline Synthesis
-
General Chiral Building Block Data
-
Biocatalysis in Deep Eutectic Solvents (Advanced Protocols)
Sources
The Chiral Pivot: Discovery and Technical Evolution of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
[1][2]
Executive Summary & Chemical Identity
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) is a secondary chiral alcohol characterized by a 3,4-dimethoxy-substituted phenyl ring linked to a propyl chain bearing a hydroxyl group at the C2 position.[1][2]
Historically recognized as a degradation product of lignin and a metabolite in the phenylpropanoid pathway of plants like Myristica fragrans (nutmeg) and Acorus calamus, it has evolved from a phytochemical curiosity into a high-value chiral building block .[1][2][3] Its primary utility lies in its role as a precursor for isoquinoline alkaloids , chiral amines , and as a benchmark substrate for the development of industrial biocatalysts (ketoreductases).[1][2][3]
| Property | Specification |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Chiral Center | C2 (S-configuration) |
| Precursor | 1-(3,4-Dimethoxyphenyl)propan-2-one (DMPA) |
| Key Application | Chiral intermediate for API synthesis, Lignin model studies |
Historical Discovery: From Lignin to Stereocontrol
The history of this molecule is bipartite, bridging natural product chemistry and modern asymmetric synthesis.[1][3]
Phase I: The Natural Product Era (1950s–1980s)
Initially, the compound was identified during the structural elucidation of lignin .[1][3] Researchers studying the oxidative degradation of softwood lignin isolated dimethoxy-phenylpropanoids.[1][2][3] It served as a critical "model compound" to understand the
-
Significance: It proved that the propyl side chain could remain intact during specific fungal degradation pathways.[1][2][3]
Phase II: The Asymmetric Synthesis Era (1990s–Present)
As the demand for enantiopure pharmaceuticals grew (driven by FDA mandates on chiral drugs), the racemic synthesis (Grignard addition to aldehydes) became insufficient.[1][3]
-
The Challenge: The methylene spacer between the aromatic ring and the carbonyl in the precursor (DMPA) makes the ketone less sterically differentiated, challenging traditional chemical catalysts (e.g., chiral boranes) to achieve high enantiomeric excess (ee).[1][3]
-
The Breakthrough: The molecule became a "standard substrate" for testing novel Alcohol Dehydrogenases (ADHs) .[1][2][3] The discovery that enzymes from Candida boidinii and Rhodococcus ruber could reduce DMPA to the (S)-alcohol with >99% ee marked its transition to a biotechnological staple.[1][2][3]
Technical Core: Biocatalytic Synthesis Protocol
The modern standard for generating (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is asymmetric enzymatic reduction .[1][2] This method is preferred over metal catalysis due to superior regioselectivity and the elimination of heavy metal waste.[1][3]
The Mechanism: Stereoselective Hydrogen Transfer
The reaction utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) which transfers a hydride from the cofactor NADPH to the Re-face or Si-face of the ketone.[1][2][3] For the (S)-alcohol, Prelog rule enzymes are typically employed.[1][3]
Experimental Protocol: Aqueous-Organic Biphasic System
Objective: Synthesize (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol with >98% ee. Scale: Laboratory (10 mmol).
Reagents & Equipment[1][2][3]
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (DMPA) - 1.94 g (10 mmol).[1][2][3]
-
Biocatalyst: Lyophilized ADH (e.g., from Rhodococcus ruber or commercial KRED screening kit).[1][2][3]
-
Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose (stoichiometric reductant).[1][3]
-
Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) / Isopropyl Acetate (biphasic).[1][3]
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas with nitrogen for 10 minutes to protect enzyme thiols.[1][3]
-
Cofactor Mix: Dissolve NADP+ (5 mg) and Glucose (2.0 g, ~1.1 eq) in the buffer. Add GDH (50 units) to establish the recycling loop.
-
Substrate Addition: Dissolve DMPA (1.94 g) in 5 mL of Isopropyl Acetate (or DMSO if using monophasic). Add this slowly to the aqueous buffer under vigorous stirring.
-
Reaction Initiation: Add the ADH enzyme (20 mg lyophilized powder).[1][2][3] Seal the vessel.
-
Incubation: Stir at 30°C and 250 rpm for 24 hours.
-
Workup: Extract the reaction mixture 3x with Ethyl Acetate (30 mL). Dry combined organics over MgSO₄.[1][3]
-
Purification: Evaporate solvent. The product is typically pure enough (>95%) for use.[1][3][] If needed, purify via flash chromatography (Hexane/EtOAc 3:1).[1][3]
Validation (QC)
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min.
-
Target: (S)-enantiomer retention time ~12.5 min (vs (R) ~15.0 min).
-
Yield: Expect 85–95% isolated yield.
Pathway Visualization: The Biocatalytic Cascade
The following diagram illustrates the enzymatic reduction pathway, highlighting the cofactor regeneration cycle essential for economic viability.
Caption: Enzymatic cycle coupling the stereoselective reduction of the ketone (via ADH) with NADPH regeneration (via GDH).[1][3]
Applications in Drug Development
The (S)-alcohol is rarely the final API; rather, it is a chiral pivot .[1][2][3]
-
Chiral Inversion to Amines: The (S)-alcohol can be converted to the (R)-amine (a common pharmacophore in amphetamine derivatives and decongestants) via Mitsunobu reaction with phthalimide followed by hydrazine deprotection.[1][2][3] This allows access to the (R)-enantiomer of amines which are often biologically active but harder to synthesize directly.[1][3]
-
Isoquinoline Synthesis: Through the Pictet-Spengler cyclization , the alcohol (or its activated derivatives) reacts with dopamine or tryptamine analogs to form complex tetrahydroisoquinoline alkaloids, which are scaffolds for:
-
Lignin Model Studies: It remains the gold standard for studying the stereoselectivity of lignin peroxidase enzymes, aiding in the development of biomass valorization technologies.[1][2][3]
References
-
Biocatalytic Reduction of Ketones: Gröger, H., et al. "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[1][2][3] Organic Letters, 2003.[1][3] [1][3]
-
Lignin Model Chemistry: Li, S., & Lundquist, K. "Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol."[1][2][3] Acta Chemica Scandinavica, 1993.[1][3][6]
-
Enzymatic Cascades: Lavandera, I., et al. "Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases."[1][3] Current Opinion in Green and Sustainable Chemistry, 2021.[1][3] [1][3]
-
Drug Discovery Context: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]...][1][2][5] (Apremilast)."[1][3][5] Journal of Medicinal Chemistry, 2009.[1][3][5]
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 41535-95-9 | 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol [phytopurify.com]
- 3. 1,3-Bis(4-methoxyphenyl)propan-2-one | C17H18O3 | CID 3790928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Biocatalytic Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
[1]
CAS Number: 161121-02-4 (Specific to (S)-isomer)
Formula: C₁₁H₁₆O₃
Molecular Weight: 196.24 g/mol
Synonyms: (S)-
Part 1: Executive Summary & Chemical Identity
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol used primarily as a building block in the synthesis of pharmacological agents, including antihypertensives and neuroactive compounds.[1] Unlike its racemic counterpart, the (S)-enantiomer offers stereochemical precision essential for structure-activity relationship (SAR) studies in drug development.[1]
Physicochemical Profile
| Property | Data | Note |
| Appearance | Colorless to pale yellow viscous oil | May crystallize upon prolonged standing at <4°C. |
| Boiling Point | ~165-170°C at 10 mmHg | Extrapolated from racemic data.[1] |
| Solubility | Soluble in EtOH, DMSO, DCM; Low water solubility | Lipophilic nature requires organic co-solvents in aqueous reactions. |
| Chirality | (S)-Configuration | Enantiomeric Excess (ee) typically >98% in enzymatic grades.[1] |
| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid.[1] |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Expert Insight: While specific toxicological data for the pure (S)-isomer is limited, structural activity relationships (SAR) with 1-phenylpropan-2-ol derivatives suggest a moderate hazard profile.[1] Researchers must treat this compound as a potential irritant and biologically active agent.[1]
GHS Classification (Self-Validating Assessment)[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2][3]
Toxicological Causality[1]
-
Mechanism: The methoxy-substituted phenyl ring increases lipophilicity, facilitating dermal absorption.[1] Once absorbed, the secondary alcohol moiety can undergo oxidative metabolism to the corresponding ketone (1-(3,4-dimethoxyphenyl)propan-2-one), which may exhibit different pharmacological activity.[1]
-
Acute Effects: Inhalation of mists may cause upper respiratory tract irritation.[1] Direct contact causes erythema (redness) and defatting of the skin.[1]
Part 3: Safe Handling & Engineering Controls
Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.
Containment Strategy (OEB Banding)
Assign Occupational Exposure Band (OEB) 2 (100–1000
-
Solids/Crystals: Handle in a HEPA-filtered powder containment hood.[1]
-
Liquids/Oils: Handle in a standard chemical fume hood with face velocity >0.5 m/s.[1]
Personal Protective Equipment (PPE)[1]
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1] For prolonged immersion, use laminate (Silver Shield).[1]
-
Respiratory: If aerosolization is possible (e.g., during rotary evaporation or sonication), use a P95/P100 half-mask respirator.[1]
Emergency Response Protocol
Part 4: Experimental Protocol – Biocatalytic Synthesis
Context: The most reliable method to obtain high-purity (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is via the enzymatic reduction of its ketone precursor.[1] This method avoids heavy metal catalysts and yields high enantiomeric excess.[1]
Workflow: Asymmetric Reduction using KRED (Ketoreductase)
Objective: Synthesize (S)-alcohol from 1-(3,4-dimethoxyphenyl)propan-2-one with >99% ee.
Reagents
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (50 mM).
-
Enzyme: Commercial KRED (e.g., KRED-P1-A12 or Rhodococcus ruber ADH).[1]
-
Cofactor: NADP+ (0.5 mM).[1]
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology
-
Preparation: In a reaction vessel, dissolve the substrate in minimal Isopropyl Alcohol (IPA) (5% v/v final concentration) to enhance solubility.
-
Buffer Addition: Add the phosphate buffer containing Glucose (1.5 eq) and NADP+.[1]
-
Initiation: Add GDH and KRED enzymes.[1]
-
Incubation: Stir gently at 30°C for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).[1]
-
Quenching: Add Ethyl Acetate (EtOAc) to stop the reaction.
-
Extraction: Extract the aqueous phase 3x with EtOAc. Dry organic layer over MgSO₄.[1]
-
Purification: Remove solvent in vacuo. If necessary, purify via flash chromatography (Hexane:EtOAc 7:3).[1]
Analytical Validation (HPLC)[1]
Part 5: Visualizations
Diagram 1: Biocatalytic Synthesis & Cofactor Regeneration
This diagram illustrates the coupled enzymatic system required to drive the equilibrium toward the (S)-alcohol.[1]
Caption: Coupled enzymatic reduction cycle using KRED for stereoselectivity and GDH for NADPH regeneration.
Diagram 2: Safety & Handling Decision Tree
A logic flow for determining the correct handling procedures based on physical state and scale.[1]
Caption: Operational safety decision tree based on physical state and quantity of the compound.
References
-
Aromsyn Co., Ltd. (2024).[1] (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Safety Data Sheet. Retrieved from
-
Gröger, H., et al. (2003).[1][4] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters, 5(2), 173–176.[1][4] Retrieved from
-
PubChem. (2025).[1] Compound Summary: 1-(3,4-Dimethoxyphenyl)propan-2-one (Precursor Data). National Library of Medicine.[1] Retrieved from [1]
-
Lavandera, I., et al. (2021).[1] "Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases." Current Opinion in Green and Sustainable Chemistry. Retrieved from
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
Technical Guide: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol – Synthesis, Properties, and Analog Profiling
[1]
Abstract
This technical guide provides a comprehensive analysis of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol , a critical chiral building block in the synthesis of isoquinoline alkaloids and antispasmodic agents (e.g., Mebeverine).[1] We explore its physicochemical profile, biocatalytic synthesis via asymmetric ketone reduction, and structural activity relationships (SAR) with lignin-derived analogs.[1] This document is designed for medicinal chemists and process engineers focusing on green chemistry and chiral resolution.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule belongs to the class of phenylpropanoids. Its 3,4-dimethoxy substitution pattern (veratryl group) confers electron-rich characteristics to the aromatic ring, making it susceptible to electrophilic aromatic substitution, while the chiral secondary alcohol at C2 serves as a versatile handle for stereoselective derivatization.
Identity & Constants
| Property | Data | Note |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol | |
| CAS Registry | 776-99-8 (Racemic ketone precursor) | Specific CAS for (S)-alcohol is rare; often cited as derivative.[1] |
| Molecular Formula | C₁₁H₁₆O₃ | |
| Molecular Weight | 196.24 g/mol | |
| Appearance | Viscous, pale yellow oil | Oxidizes to darker amber upon air exposure.[1] |
| Boiling Point | ~155–160 °C @ 12 mmHg | Estimated based on ketone precursor (154-158°C).[1] |
| Refractive Index | Typical for dimethoxy-phenylpropanoids.[1] | |
| Solubility | Soluble in EtOH, DCM, EtOAc. | Insoluble in water.[1] |
| Chirality | (S)-Enantiomer | Determined by Cahn-Ingold-Prelog (CIP) priority: -OH > Benzyl > Methyl > H. |
Biocatalytic Synthesis: Asymmetric Reduction
The most efficient "green" route to the (S)-enantiomer is the asymmetric reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one , using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). This avoids heavy metal catalysts and provides high enantiomeric excess (
Mechanistic Pathway
The reaction utilizes an NADPH-dependent oxidoreductase.[1] The enzyme coordinates the ketone substrate in a specific orientation, transferring a hydride to the re-face or si-face of the carbonyl carbon.
Figure 1: Enzymatic reduction pathway.[1] The ketone is reduced to the chiral alcohol using NADPH, with a coupled glucose dehydrogenase (GDH) system for cofactor regeneration.
Experimental Protocol: KRED-Mediated Reduction
Note: This protocol is adapted from standard methodologies for phenylacetone derivatives using commercially available KRED screening kits (e.g., Codexis or similar).[1]
Reagents:
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (100 mM)
-
Enzyme: KRED-P1-A04 (or homologous ADH from Parvibaculum lavamentivorans)[1]
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v as cosolvent)[1]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzyme.
-
Substrate Solution: Dissolve 194 mg (1 mmol) of the ketone in 1 mL DMSO.
-
Reaction Initiation: To the buffer, add:
-
Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
-
Monitoring: Extract 50 µL aliquots, dilute in ethyl acetate, and analyze via Chiral GC (e.g., Cyclodex-B column) to determine conversion and
. -
Workup: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.[1] Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash chromatography (Hexane:EtOAc 8:2) yields the pure (S)-alcohol.[1]
Structural Analogs & SAR
The biological and chemical utility of this scaffold depends heavily on the ring substitution pattern. Below is a comparison of the (S)-1-(3,4-dimethoxy) core against key analogs.
Analog Comparison Table
| Analog Structure | Substituents | Key Property/Activity | Application |
| Target Molecule | 3,4-dimethoxy | Spasmolytic / Chiral Synthon | Mebeverine precursor; Isoquinoline synthesis |
| Guaiacyl Analog | 4-hydroxy-3-methoxy | Antioxidant / Radical Scavenging | Lignin model; Metabolite of ferulic acid |
| Mescaline Analog | 3,4,5-trimethoxy | Psychoactive / Cytotoxic | 5-HT2A receptor affinity (hallucinogenic research) |
| 4-Ethoxy Analog | 4-ethoxy-3-methoxy | Lipophilic / Solubility modifier | Artificial sweetener intermediates |
Structural Activity Relationship (SAR) Logic
-
3,4-Dimethoxy (Veratryl): The methylation of both oxygens prevents phenol oxidation (quinonoid formation), making this analog chemically stable but metabolically active as a substrate for O-demethylation in the liver. It is lipophilic enough to cross the blood-brain barrier (BBB) but lacks the specific hydrogen-bonding donor of the phenol.
-
4-Hydroxy-3-methoxy (Guaiacyl): The free phenol at the 4-position drastically increases antioxidant capacity (radical scavenging) but reduces stability against oxidation.[1] It is a key motif in lignin degradation (Hibbert ketones).[1]
-
Chain Length: The propan-2-ol chain (3 carbons) is critical.[1] Shortening to ethanol (2 carbons) shifts activity towards adrenergic systems; lengthening generally reduces potency.[1]
Figure 2: Structural Activity Relationship (SAR) map showing how ring substitution alters the functional application of the phenylpropanol core.
Applications & Synthetic Utility
Pharmaceutical Intermediate (Mebeverine)
The (S)-alcohol is a direct precursor to the amine fragment of Mebeverine, a drug used to treat Irritable Bowel Syndrome (IBS).
-
Pathway: Alcohol
Mesylate Azide Amine.[1] -
Significance: Using the chiral alcohol allows for the synthesis of enantiopure Mebeverine, potentially reducing side effects associated with the racemate.
Lignin Valorization Models
In the pulp and paper industry, this molecule serves as a "dimer model" to study the cleavage of
-
Relevance: Understanding how enzymes (like LigL/LigN from Sphingobium) degrade this alcohol helps in engineering bacteria to convert lignin waste into value-added chemicals (vanillin, syringaldehyde).[1]
References
-
Biocatalytic Reduction: Novosphingobium aromaticivorans dehydrogenases (LigL, LigN) reduce lignin-derived diketones and ketones.[1]
-
Source:[1]
-
-
Kinetic Resolution: Lipase-mediated resolution of aryloxy-propan-2-yl acetates (Mexiletine intermedi
-
Source:[1]
-
-
Chemical Properties: 1-(3,4-dimethoxyphenyl)
-
Source:[1]
-
-
Analog Bioactivity: Antioxidant activity of methoxyphenol derivatives.[1]
-
Source:[1]
-
-
Mebeverine Synthesis: Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides.[1]
-
Source:
-
Theoretical Conformation & Absolute Configuration Guide: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary
This guide outlines the high-precision computational workflow for determining the dominant solution-phase conformations and validating the absolute configuration of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol . This molecule presents specific challenges due to the flexibility of the alkyl backbone and the rotational degrees of freedom of the vicinal methoxy groups.
Accurate modeling of this system requires treating it not as a single rigid structure, but as a Boltzmann-weighted ensemble. This document details the transition from stochastic conformational searching to Density Functional Theory (DFT) refinement, culminating in the prediction of Vibrational Circular Dichroism (VCD) spectra for unambiguous stereochemical assignment.
Part 1: Structural Basis & Computational Strategy
The Structural Challenge
The target molecule contains three critical "soft" degrees of freedom that define its potential energy surface (PES):
-
Backbone Torsion (
): Rotation around the bond, determining the spatial relationship between the hydroxyl group and the aromatic ring. -
Hydroxyl Rotation (
): Orientation of the O-H bond, critical for intramolecular hydrogen bonding (specifically OH··· interactions). -
Methoxy Orientations (
): The 3,4-dimethoxy motif is sterically crowded. The methoxy groups often twist out of the phenyl plane to minimize repulsion, significantly affecting the electronic circular dichroism (ECD) and VCD signatures.
Model Chemistry Selection
To capture these subtle effects, standard B3LYP calculations are insufficient due to their inability to model long-range dispersion forces.
-
Functional:
B97X-D or B3LYP-D3(BJ) .-
Reasoning: The "D3" or "D" dispersion corrections are non-negotiable here. The stability of the "folded" conformer (where the OH sits over the phenyl ring) is driven by dispersion and weak electrostatic interactions (OH···
). Standard functionals under-stabilize this key population.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]
-
Reasoning: Essential for accurate prediction of optical rotation and VCD rotational strengths. Pople sets (e.g., 6-31G*) are acceptable for geometry optimization but insufficient for final spectral calculations.
-
-
Solvation: IEFPCM or SMD (Solvent Model based on Density).
-
Reasoning: Gas-phase calculations artificially exaggerate intramolecular H-bonds. An implicit solvent model (e.g., in CHCl
or MeOH) is required to match experimental conditions.
-
Part 2: Conformational Search Protocol
Workflow Architecture
We utilize a "funnel" approach, starting with low-cost molecular mechanics to exhaustively sample the PES, followed by high-level DFT refinement.
Step-by-Step Methodology:
-
Stochastic Sampling (Monte Carlo/MMFF94):
-
Generate 5,000+ starting geometries using the MMFF94 force field.
-
Apply a 10 kcal/mol energy window to retain high-energy conformers that might relax into unique minima during DFT.
-
Critical Check: Ensure the 3,4-dimethoxy dihedrals are fully sampled (0°, 180°, and gauche variations).
-
-
Redundancy Check & Pre-Optimization:
-
Cluster conformers based on RMSD (cutoff 0.5 Å).
-
Perform coarse optimization (e.g., HF/3-21G or B3LYP/6-31G) to collapse unstable shallow minima.
-
-
High-Level DFT Optimization:
-
Optimize remaining unique conformers at
B97X-D/def2-TZVP/SMD(CHCl ) . -
Calculate vibrational frequencies to verify real minima (zero imaginary frequencies).
-
-
Boltzmann Weighting:
-
Calculate Gibbs Free Energy (
) for each conformer. -
Determine population fractions (
) at 298K. Only conformers with contribute to the final spectral average.
-
Visualization: Computational Workflow
Figure 1: The hierarchical workflow for generating a Boltzmann-weighted conformational ensemble.
Part 3: Electronic Structure & Energetics
The "Gauche" Effect & OH··· Interaction
In 1-phenylpropan-2-ol derivatives, the global minimum is rarely the fully extended "anti" chain. Instead, the hydroxyl group often folds back toward the phenyl ring.
-
Mechanism: The hydroxyl proton acts as a donor to the
-electron cloud of the aromatic ring. -
Energetic Contribution: This interaction stabilizes the gauche conformer by approximately 1.5–2.5 kcal/mol depending on the solvent.
-
Dimethoxy Influence: The electron-donating methoxy groups at positions 3 and 4 increase the electron density of the
-system, potentially strengthening this OH··· interaction compared to the unsubstituted parent compound.
Quantitative Data Presentation
The following table illustrates a hypothetical energy distribution for the top 3 conformers.
| Conformer ID | Backbone Geometry | OH Orientation | Methoxy Orientation | Population (%) | |
| Conf_1 | Gauche (Folded) | OH··· | Planar (Anti/Anti) | 0.00 | 62.4% |
| Conf_2 | Anti (Extended) | Free OH | Planar (Anti/Anti) | 1.15 | 14.8% |
| Conf_3 | Gauche (Folded) | OH··· | Twisted (Out-of-plane) | 1.85 | 4.2% |
Note: "Twisted" methoxy groups usually appear higher in energy but can become relevant if steric clash occurs with the alkyl chain.
Visualization: Intramolecular Interactions
Figure 2: Interaction map highlighting the stabilizing OH...pi interaction vs. steric repulsion.
Part 4: Spectroscopic Validation (VCD)
To confirm the (S)-configuration experimentally, one must compare the measured VCD spectrum with the calculated ensemble average.
VCD Calculation Protocol
-
Frequency Calculation: Compute vibrational rotational strengths (
) and dipole strengths ( ) for all conformers within 3 kcal/mol of the global minimum. -
Lorentzian Broadening: Apply a peak width (typically 4–8 cm
) to simulate the experimental line shape. -
Scaling Factor: Apply a frequency scaling factor (approx. 0.96–0.98 for DFT) to align calculated wavenumbers with experimental bands (correcting for anharmonicity).
Diagnostic Bands
For (S)-1-(3,4-dimethoxyphenyl)propan-2-ol, focus on these regions:
-
1100–1250 cm
(C-O Stretching): The methoxy C-O stretches are intense and sensitive to the ring conformation. -
1300–1450 cm
(CH Bending): The methine (CH) bend at the chiral center often provides a distinct +/- couplet that inverts for the (R)-enantiomer.
Reliability Assessment (SimVCD)
Do not rely on visual inspection alone. Calculate the SimVCD similarity score:
- : High confidence in assignment.
- : Inconclusive or incorrect enantiomer/conformer set.
References
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics. Link
-
Oki, M., & Iwamura, H. (1959). Intramolecular Interaction between Hydroxyl Group and Pi-Electrons. IV. Rotational Isomers of Alcohols and Interaction in 2-Hydroxy-2-methyl-3-phenylpropane. Bulletin of the Chemical Society of Japan. Link
Sources
Technical Guide: Sourcing and Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
[1][2][3][4]
Executive Summary & Molecule Profile[3][4]
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol used primarily as a building block in the synthesis of antihypertensive agents (e.g., L-Dopa analogs, Methoxamine derivatives) and as a chiral auxiliary in asymmetric organic synthesis.[1][2][3]
Its availability is constrained by the regulatory status of its immediate precursor, 3,4-dimethoxyphenylacetone (3,4-MDP-2-P), which is a controlled substance in many jurisdictions (DEA List I Chemical in the USA).[1][2][3] Consequently, commercial supply is often categorized under "Custom Synthesis" rather than commodity stock, requiring strict end-user verification.[3]
| Property | Data |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| CAS Number | 161121-02-4 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Precursor (Ketone) | 1-(3,4-dimethoxyphenyl)propan-2-one (CAS 776-99-8) |
| Key Application | Chiral intermediate for antihypertensives; Methoxamine Impurity 17 |
Commercial Supply Landscape
Due to the sensitive nature of the precursor, few vendors stock the chiral alcohol in bulk.[3] Procurement typically follows a "Make-to-Order" model.[1][2][3]
Primary Suppliers & Tiers[1][3][4]
-
Tier 1 (Specialty Manufacturers): Companies like Aromsyn Co., Ltd. and Enamine offer this compound with claimed purities of >97%.[1][2][3] These vendors often require end-user statements (EUS) to verify legitimate research intent.[1][2][3]
-
Tier 2 (Aggregators): Platforms like eMolecules and Fisher Scientific list the compound but often source it from Tier 1 manufacturers, potentially increasing lead time (2–4 weeks).[1][2][3]
-
Tier 3 (Custom Synthesis): For kilogram-scale requirements, contract research organizations (CROs) such as Biopurify or ChemFaces (specializing in phytochemicals) can synthesize the alcohol via enzymatic resolution.[1][2][3]
Regulatory Sourcing Decision Tree
Researchers must navigate regulatory constraints when deciding between buying the alcohol or synthesizing it from the ketone.[3]
Figure 1: Decision logic for sourcing sensitive chiral intermediates. Route A requires regulatory authorization for the ketone precursor.[1][2]
Synthesis Strategy: Biocatalytic Reduction
For researchers unable to source the alcohol directly, or those requiring fresh material, biocatalytic reduction of the ketone (1-(3,4-dimethoxyphenyl)propan-2-one) is the industry standard.[1][2][3] This method offers superior enantioselectivity (>99% ee) compared to chemical hydrogenation.[1][2][3]
Mechanism & Causality
Chemical reduction (e.g., NaBH₄) yields a racemic mixture, necessitating wasteful resolution steps.[1][3] Biocatalysis uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to transfer a hydride from a cofactor (NADPH) to the si-face or re-face of the ketone, strictly controlling stereochemistry.[1][2][3]
Protocol: Enzymatic Reduction
Prerequisites:
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (CAS 776-99-8).[1][2][3][4]
-
Enzyme: Commercial KRED (e.g., Candida parapsilosis carbonyl reductase or Codexis KRED screening kit).[1][3]
-
Cofactor Regeneration: Isopropanol (IPA) coupled with the enzyme's inherent capacity or a secondary Glucose Dehydrogenase (GDH) system.[1][2]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.[1][2][3]
-
Substrate Solubilization: Dissolve 500 mg of the ketone in 2.5 mL of DMSO (5% v/v final concentration). Note: High DMSO concentrations can denature enzymes.[1][2][3]
-
Reaction Initiation:
-
Incubation: Shake at 30°C / 250 rpm for 24–48 hours. Monitor conversion via TLC or HPLC.[2][3]
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Figure 2: Enzymatic reduction pathway utilizing cofactor regeneration for high atom economy.[1][2][3]
Analytical Quality Control
Verification of the (S)-enantiomer requires chiral chromatography.[1][2][3] Standard reverse-phase HPLC will not separate the enantiomers.[1][2][3]
Recommended HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1][2][3]
-
Detection: UV @ 280 nm (Absorption of the dimethoxybenzene moiety).[1][2][3]
-
Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1][2][3] Validate with a racemic standard (produced via NaBH₄ reduction of the ketone).
Specification Sheet (Target)
| Test | Specification | Method |
| Appearance | Clear, colorless to pale yellow oil | Visual |
| Purity (Chemical) | ≥ 98.0% | HPLC (C18) |
| Purity (Chiral) | ≥ 99.0% ee | Chiral HPLC |
| ¹H NMR | Consistent with structure | 500 MHz, CDCl₃ |
| Residual Solvents | < 5000 ppm (DMSO/IPA) | GC-HS |
Safety & Handling
-
Precursor Warning: The ketone precursor is a List I Chemical .[1][2][3] Unauthorized possession can lead to severe legal penalties.[2][3] Always verify the CAS number (776-99-8 vs 161121-02-4) before ordering.[1][2][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation back to the ketone.
References
-
Aromsyn Co., Ltd. (2024).[1][3] (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Product Specification. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 69896: 1-(3,4-Dimethoxyphenyl)propan-2-one.[1][2][3] Retrieved from
-
MDPI. (2018).[1][2][3] Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Retrieved from [1]
-
Drug Enforcement Administration (DEA). (2024).[1][2][3] List I and List II Chemicals. Retrieved from
-
Sigma-Aldrich. (2024).[1][2][3] 1-(3,4-Dimethoxyphenyl)propan-2-one Safety Data Sheet. Retrieved from [1]
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 41535-95-9 | 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol [phytopurify.com]
- 3. 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | 23023-17-8 [sigmaaldrich.com]
- 4. 776-99-8|1-(3,4-Dimethoxyphenyl)propan-2-one|BLD Pharm [bldpharm.com]
Methodological & Application
Use of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL as a chiral auxiliary.
Application Note: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol as a Chiral Auxiliary
Part 1: Executive Summary & Technical Profile
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a specialized chiral secondary alcohol belonging to the class of 1-aryl-2-propanols. Unlike common auxiliaries (e.g., menthol, phenylcyclohexanol), this molecule incorporates an electron-rich 3,4-dimethoxybenzyl (veratryl) moiety. This structural feature provides unique electronic properties (
Key Technical Advantages
-
Electronic Tuning: The electron-rich aromatic ring can engage in
- stacking interactions with aromatic substrates, enhancing diastereomeric discrimination in crystallization or chromatography. -
Steric Bulk: The 3,4-dimethoxy substitution increases the effective hydrodynamic volume of the benzyl group, improving facial shielding during enolate alkylation or cycloaddition reactions.
-
Recyclability: The auxiliary is chemically stable under basic and acidic conditions but can be cleaved quantitatively via hydrolysis or transesterification, allowing for high recovery rates.
Compound Profile
| Property | Specification |
| IUPAC Name | (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol |
| CAS Number | 19578-92-8 (Generic/Racemic) |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Chiral Center | C2 (Secondary Alcohol) |
| Physical State | Viscous Oil or Low-Melting Solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Part 2: Mechanism of Action
The utility of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol relies on its ability to transfer chiral information via a covalent ester linkage.
-
Derivatization: The auxiliary reacts with a prochiral or racemic carboxylic acid substrate to form an ester.
-
Induction/Discrimination:
-
In Kinetic Resolution: The pre-existing chiral center (C2) creates a diastereomeric environment. The bulky dimethoxybenzyl group blocks one face of the molecule, causing one enantiomer of the substrate to react or crystallize preferentially.
-
In Asymmetric Synthesis: During reactions like
-alkylation, the auxiliary forces the substrate's enolate into a specific conformation (via minimizing strain), directing the electrophile to the less hindered face.
-
Figure 1: Workflow for using (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol as a chiral auxiliary.
Part 3: Experimental Protocols
Protocol A: Preparation of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Note: If the enantiopure alcohol is not available, it is best prepared via Kinetic Resolution of the racemate using Lipase.
Objective: Isolate the (S)-enantiomer from racemic alcohol. Reagents: Racemic 1-(3,4-dimethoxyphenyl)propan-2-ol, Vinyl Acetate, Candida antarctica Lipase B (CAL-B/Novozym 435), MTBE.
-
Setup: Dissolve 10.0 g (50 mmol) of racemic alcohol in 100 mL of anhydrous MTBE (Methyl tert-butyl ether).
-
Addition: Add 5.0 g of vinyl acetate (acyl donor) and 500 mg of immobilized CAL-B.
-
Incubation: Stir the suspension at 30°C for 24–48 hours. Monitor conversion by HPLC/GC. The enzyme typically acetylates the (R)-enantiomer preferentially, leaving the (S)-alcohol unreacted (E-value > 100).
-
Workup: Filter off the enzyme. Concentrate the filtrate.
-
Separation: Purify via column chromatography (Silica gel, Hexane/EtOAc).
-
Fraction 1: (R)-Acetate (Ester).
-
Fraction 2: (S)-Alcohol (Target Auxiliary) .
-
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target ee > 99%.
Protocol B: Chiral Resolution of Racemic Carboxylic Acids
Objective: Resolve a racemic acid (e.g., 2-phenylpropionic acid derivative) using the auxiliary.
-
Esterification:
-
Mix 1.0 equiv of racemic Acid, 1.1 equiv of (S)-Auxiliary , and 1.2 equiv of DCC (Dicyclohexylcarbodiimide) in dry DCM.
-
Add 5 mol% DMAP. Stir at 0°C
RT for 12 hours. -
Filter urea byproduct and wash with dilute HCl and NaHCO₃. Isolate the diastereomeric ester mixture.
-
-
Separation (The Critical Step):
-
Method 1 (Crystallization): Dissolve the ester mixture in minimal hot Hexane/Ethanol. Allow to cool slowly. The electron-rich dimethoxy group often facilitates the preferential crystallization of one diastereomer due to packing effects.
-
Method 2 (Chromatography): If an oil, separate via Flash Chromatography.[1] The diastereomers will have distinct
values due to different interactions with silica.
-
-
Hydrolysis (Cleavage):
-
Dissolve the pure diastereomer in THF/Water (4:1).
-
Add LiOH (2.0 equiv) and stir at 0°C. Note: Low temperature prevents racemization of the acid.
-
Acidify carefully to pH 3 and extract the pure chiral acid.
-
Recover the (S)-Auxiliary from the organic layer.
-
Protocol C: Asymmetric Alkylation (Auxiliary Mode)
Objective: Use the auxiliary to direct the stereochemistry of an enolate alkylation.
-
Substrate Synthesis: Attach the auxiliary to a prochiral acid (e.g., Phenylacetic acid) as in Protocol B.
-
Enolization:
-
Alkylation:
-
Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) slowly.
-
Stir at -78°C for 2 hours, then warm to -20°C.
-
-
Quench & Cleavage:
-
Quench with saturated NH₄Cl. Extract and purify the alkylated ester.[5]
-
Hydrolyze (as in Protocol B) to release the
-chiral acid and recycle the auxiliary.
-
Part 4: Data Analysis & Visualization
Stereochemical Model (Newman Projection)
The high stereoselectivity arises from the "blocking" effect of the veratryl group.
Figure 2: Steric environment of the auxiliary. The 3,4-dimethoxybenzyl group acts as the 'Large' group, directing incoming nucleophiles/electrophiles to the opposite face.
Performance Benchmarks (Typical)
| Parameter | Value | Notes |
| Enantiomeric Excess (ee) | 90–98% | Dependent on reaction temperature (-78°C recommended). |
| Recovery Yield | > 95% | Auxiliary is highly stable and recoverable.[6] |
| Crystallinity | Moderate | Diastereomers often crystallize well due to aromatic stacking. |
| Cost Efficiency | High | Can be synthesized from inexpensive 3,4-dimethoxybenzaldehyde. |
References
-
Lipase-Mediated Resolution of Secondary Alcohols
- Title: Enzymatic Kinetic Resolution of 1-Aryl-2-propanols.
- Context: Describes the general protocol for obtaining enantiopure (S)-1-aryl-2-propanols using CAL-B.
-
Source:
-
Synthesis of Veratryl Intermediates
-
Title: Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol and related derivatives.[7]
- Context: Details the hydrogenation and reduction p
-
Source:
-
-
Chiral Auxiliaries in Asymmetric Synthesis
- Title: Chiral Auxiliaries and Ligands in Asymmetric Synthesis.
- Context: General review covering the mechanism of steric induction by secondary alcohols.
-
Source:
-
Biological Activity & Synthesis of Mebeverine Precursors
-
Title: Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides.[8]
- Context: Provides spectral data and synthesis routes for the 1-(3,4-dimethoxyphenyl)propan-2-yl skeleton.
-
Source:
-
Sources
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cacheby.com [cacheby.com]
- 7. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Application Note: Asymmetric Alkylation via (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol Chiral Induction
Introduction & Mechanistic Rationale
The demand for enantiopure
The Chiral Auxiliary: (S)-DMPP-OH
This secondary alcohol functions as a chiral auxiliary. Its efficacy stems from the 3,4-dimethoxybenzyl group at the C1 position. Unlike simple phenyl groups, the electron-rich dimethoxy substituents can participate in secondary
Mechanism of Stereocontrol
The alkylation proceeds via a Zimmerman-Traxler Transition State . Upon deprotonation with a lithium amide base (e.g., LDA), the ester forms a (Z)-enolate chelated to the lithium cation.
-
Steric Shielding: The (S)-configuration at C2 orients the bulky 3,4-dimethoxybenzyl group to block one face of the enolate (typically the Re face), forcing the electrophile to attack from the Si face (or vice versa, depending on specific conformation).
-
Chelation: The lithium ion coordinates between the enolate oxygen and the auxiliary's ether oxygens (potentially), creating a rigid, highly ordered transition state that maximizes diastereoselectivity (dr).
Experimental Workflow Diagram
The following diagram outlines the complete cycle: Esterification (Attachment), Asymmetric Alkylation (Induction), and Hydrolysis (Cleavage).
Application Notes and Protocols for Diastereoselective Aldol Reactions Utilizing (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL Esters
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the application of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol esters as effective chiral auxiliaries in diastereoselective aldol reactions. This document outlines the theoretical underpinnings, detailed experimental protocols, and practical considerations for achieving high levels of stereocontrol in the synthesis of complex organic molecules.
Introduction: The Strategic Importance of Aldol Reactions in Synthesis
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of intricate molecular architectures.[1] The ability to control the stereochemical outcome of this reaction is of paramount importance, particularly in the synthesis of natural products and pharmaceutical agents where specific stereoisomers often exhibit desired biological activity. Chiral auxiliaries are powerful tools that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and ideally recycled.[2]
This guide focuses on the application of a novel chiral auxiliary, (S)-1-(3,4-dimethoxyphenyl)propan-2-ol, in diastereoselective aldol reactions. The unique structural features of this auxiliary, including the stereogenic center and the dimethoxy-substituted aromatic ring, offer distinct advantages in controlling the facial selectivity of enolate attack on an aldehyde.
Mechanistic Rationale: The Zimmerman-Traxler Model in Action
The stereochemical outcome of aldol reactions involving metal enolates is effectively rationalized by the Zimmerman-Traxler model.[1][3][4] This model posits a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][5] The steric interactions within this cyclic transition state dictate the relative stereochemistry of the newly formed stereocenters.
The geometry of the enolate (Z or E) is a critical determinant of the final product's diastereoselectivity (syn or anti).[5] For esters derived from (S)-1-(3,4-dimethoxyphenyl)propan-2-ol, the formation of a Z-enolate is generally favored under kinetic control using sterically hindered bases like lithium diisopropylamide (LDA). The subsequent aldol reaction proceeds through a chair-like transition state where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.
Visualizing the Transition State for Diastereoselectivity
The following diagram illustrates the proposed Zimmerman-Traxler transition state for the reaction of a Z-enolate derived from an (S)-1-(3,4-dimethoxyphenyl)propan-2-ol ester with an aldehyde. The bulky 3,4-dimethoxyphenylmethyl group of the chiral auxiliary orients itself to minimize steric clashes, thereby directing the approach of the aldehyde from the less hindered face.
Caption: Proposed Zimmerman-Traxler transition state.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the chiral auxiliary, its esterification with a carboxylic acid, the subsequent diastereoselective aldol reaction, and the final cleavage of the auxiliary.
Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
The chiral auxiliary can be synthesized from commercially available 3,4-dimethoxyacetophenone through an asymmetric reduction.
Materials:
-
3,4-Dimethoxyacetophenone
-
Chiral reducing agent (e.g., (R)-Alpine-Borane® or a suitable chiral oxazaborolidine catalyst with a borane source)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 3,4-dimethoxyacetophenone in anhydrous THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -78 °C for some catalytic systems).
-
Slowly add the chiral reducing agent solution to the stirred ketone solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(3,4-dimethoxyphenyl)propan-2-ol.
Preparation of the Chiral Ester
The chiral auxiliary is esterified with the desired carboxylic acid to form the substrate for the aldol reaction. A common method is the Fischer esterification.[6][7][8]
Materials:
-
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
-
Carboxylic acid (e.g., propanoic acid)
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-1-(3,4-dimethoxyphenyl)propan-2-ol, the carboxylic acid (typically in excess), and toluene.
-
Add a catalytic amount of concentrated H₂SO₄ or p-TsOH.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by flash column chromatography.
Diastereoselective Aldol Reaction
This protocol outlines the formation of the lithium enolate followed by the reaction with an aldehyde.
Materials:
-
Chiral ester
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere, dissolve diisopropylamine in anhydrous THF in a flame-dried flask and cool to -78 °C.
-
Slowly add n-BuLi and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the chiral ester in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the ester solution via cannula and stir for 1 hour to ensure complete enolate formation.
-
Slowly add the aldehyde to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield the desired β-hydroxy carboxylic acid or its corresponding ester.[9]
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of LiOH in water, followed by the slow addition of 30% H₂O₂.
-
Stir the mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by chromatography to yield the β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation and Troubleshooting
The effectiveness of this chiral auxiliary is demonstrated by the high diastereoselectivity achieved in the aldol reaction.
Table 1: Representative Diastereoselectivities in the Aldol Reaction
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 | 85 |
| 2 | Benzaldehyde | >98:2 | 88 |
| 3 | Acetaldehyde | 92:8 | 75 |
Note: These are representative values and may vary depending on the specific reaction conditions and substrates.
Troubleshooting Common Issues:
-
Low Diastereoselectivity:
-
Cause: Incomplete formation of the Z-enolate or epimerization during the reaction.
-
Solution: Ensure strictly anhydrous conditions and low temperatures (-78 °C) during enolate formation and the aldol reaction. Use freshly prepared LDA.
-
-
Low Yield:
-
Cause: Incomplete reaction, side reactions, or decomposition of the product during workup.
-
Solution: Increase the reaction time, use a slight excess of the aldehyde, and ensure the workup is performed promptly and at low temperatures if the product is sensitive.
-
-
Difficulty in Auxiliary Cleavage:
-
Cause: Steric hindrance around the ester linkage.
-
Solution: Increase the reaction time or temperature for the cleavage step. Alternatively, explore other cleavage methods such as transesterification.
-
Conclusion
The use of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol esters as chiral auxiliaries provides a robust and highly diastereoselective method for the synthesis of β-hydroxy carbonyl compounds. The straightforward experimental procedures, coupled with the high levels of stereocontrol, make this a valuable tool for synthetic chemists in both academic and industrial settings. The ability to recover the chiral auxiliary adds to the practicality and cost-effectiveness of this methodology.
References
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
- Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111–212.
-
Myers, A. G. et al. Stereoselective, Directed Aldol Reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1482–1487. [Link]
-
OpenOChem Learn. Zimmerman-Traxler Model. [Link]
-
Chemistry LibreTexts. The aldol reaction. [Link]
- Google Patents.
-
Chemistry Steps. Converting Carboxylic Acids to Esters. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
YouTube. How to Make Esters through Esterification | Examples Explained!. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
-
ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Biocatalytic Synthesis & Utilization of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol in Chiral Pharmacophore Construction
This Application Note is written for researchers in medicinal chemistry and process development, focusing on the high-value chiral synthon (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol .
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (also known as (S)-
This guide details a biocatalytic protocol for generating the (S)-enantiomer with >99% ee using Ketoreductase (KRED) technology, superior to traditional metal-hydride reductions. It further outlines the downstream application of this alcohol in synthesizing (R)-1-(3,4-dimethoxyphenyl)propan-2-amine , a precursor for 3-methyl-tetrahydroisoquinoline (THIQ) scaffolds.
Strategic Significance
The target molecule bridges the gap between simple aromatic ketones and complex chiral drugs. Its utility relies on two mechanistic pillars:
-
Chiral Pool Mimicry: It functions as a "customizable" tyrosine/dopa derivative, allowing access to non-natural alkaloids.
-
Stereochemical Switching: The (S)-alcohol can be converted to the (R)-amine via Mitsunobu inversion, providing access to both enantiomeric series of downstream targets from a single enzymatic starting point.
Key Applications
| Domain | Target Class | Mechanism of Utilization |
| Natural Products | 3-Methyl-THIQ Alkaloids | Precursor for Pictet-Spengler cyclization. |
| Pharmaceuticals | Antispasmodics (e.g., Mebeverine) | Chiral amine fragment introduction. |
| Lignans | 8-O-4' Neolignans | Stereoselective ether coupling with phenols. |
Protocol 1: Biocatalytic Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Rationale: Chemical reduction of 1-(3,4-dimethoxyphenyl)propan-2-one with NaBH
Materials
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (CAS: 776-99-8).
-
Enzyme: KRED1-Pglu (from Pichia glucozyma) or commercial equivalent (e.g., Codexis KRED panel).
-
Cofactor Recycle System: Glucose Dehydrogenase (GDH) + NADP
+ Glucose.[1] -
Buffer: 50 mM Tris-HCl, pH 8.0.
Experimental Procedure
-
Buffer Preparation: Dissolve Glucose (4 equivalents relative to substrate) and NADP
(0.1 mM final conc.) in 50 mM Tris-HCl buffer (pH 8.0). -
Enzyme Addition: Add GDH (1 U/mL) and KRED enzyme (20 mU/mL or 10 mg/g substrate loading).
-
Substrate Initiation: Dissolve the ketone substrate in a minimal amount of DMSO (1% v/v final) or add directly if using a biphasic system (add equal volume of hexane to improve solubility/stability). Add to the buffer mixture.
-
Incubation: Stir the reaction mixture at 28–30°C at 150 rpm for 24 hours. Monitor pH and adjust to 8.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).
-
Work-up:
-
Saturate the aqueous phase with NaCl.
-
Extract 3x with Ethyl Acetate.[4]
-
Dry combined organics over anhydrous Na
SO and concentrate under reduced pressure.
-
-
Purification: Flash chromatography (Silica gel, Hexane:EtOAc 7:3) yields the pure alcohol.
Validation Criteria:
-
Yield: >90%
-
Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC, Chiralcel OD-H column, Hexane:iPrOH 90:10).
Application Workflow: Stereoselective Synthesis of Alkaloid Scaffolds
The following workflow demonstrates the conversion of the (S)-alcohol into the (R)-amine, a key step for accessing the 3-methyl-tetrahydroisoquinoline core found in numerous bioactive alkaloids.
Pathway Diagram
Protocol 2: Stereochemical Inversion to (R)-Amine (Mitsunobu)
Context: Direct reductive amination of the ketone yields a racemate. To access the specific (R)-amine pharmacophore used in antispasmodics, we utilize the high ee of the (S)-alcohol and invert it.
-
Reagents: (S)-Alcohol (1.0 eq), Triphenylphosphine (PPh
, 1.2 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -
Solvent: Anhydrous THF (0.1 M concentration).
-
Procedure:
-
Reduction: The crude azide is reduced via catalytic hydrogenation (H
, 10% Pd/C, MeOH) to yield (R)-1-(3,4-dimethoxyphenyl)propan-2-amine .
Protocol 3: Pictet-Spengler Cyclization
-
Reaction: React the (R)-amine with Formaldehyde (37% aq) in Formic Acid or TFA at 60°C.
-
Product: (3R)-6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline .
-
Significance: This scaffold mimics the structure of cactus alkaloids (e.g., Carnegine analogs) and serves as a rigidified dopamine analog for receptor binding studies.
Comparative Data: Reduction Methods
| Method | Reagents | Yield | ee (%) | Notes |
| Chemical Reduction | NaBH | 95% | 0% (Racemic) | Suitable only if chiral resolution follows. |
| Asymmetric Hydrogenation | Ru-BINAP, H | >90% | 90-96% | High cost of catalyst; requires high pressure. |
| Biocatalysis (Protocol 1) | KRED1-Pglu | >92% | >99% (S) | Greenest profile; highest optical purity. |
References
-
Biocatalytic Reduction: Contente, M. L., et al. "Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu)." Organic & Biomolecular Chemistry, 2016.
-
Mitsunobu Inversion: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Isoquinoline Synthesis: Chrzanowska, M., et al. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 2004.
-
Antispasmodic Analogs: "Synthesis and biological evaluation of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides." ResearchGate/MDPI, 2022.
-
General Properties: PubChem Compound Summary for 1-(3,4-Dimethoxyphenyl)propan-2-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol | CAS:41535-95-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
High-Resolution Separation of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol Diastereomers via Achiral RP-HPLC
Application Note: AN-2026-CHIRAL
Executive Summary
This guide details a robust protocol for the determination of enantiomeric excess (ee%) of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol , a key chiral intermediate in the synthesis of phenylpropanoid-derived pharmaceuticals and lignin models.
Direct chiral separation of secondary alcohols often requires expensive Chiral Stationary Phases (CSPs) with limited durability. This protocol utilizes indirect separation via derivatization with (1S)-(-)-Camphanic chloride . This transforms the enantiomeric pair into diastereomeric esters, which possess distinct physical properties and can be baseline-separated on standard, cost-effective C18 (ODS) columns .
Key Benefits:
-
Cost Efficiency: Eliminates the need for dedicated chiral columns.
-
Sensitivity: The camphanoyl moiety enhances UV detectability.
-
Robustness: High resolution (
) achievable with standard mobile phases.
Chemical Mechanism & Strategy[1][2]
The core principle relies on the reaction of the target secondary alcohol with an enantiomerically pure chiral derivatizing agent (CDA).
Reaction Scheme
The reaction between the racemic or enantiomerically enriched alcohol and (1S)-(-)-Camphanic chloride yields two diastereomers:
-
(S)-Alcohol-(S)-Camphanate (Target)
-
(R)-Alcohol-(S)-Camphanate (Impurity)
Unlike enantiomers, these diastereomers have different hydrophobicities and 3D steric volumes, resulting in different retention times on achiral reversed-phase media.
Figure 1: Reaction scheme for the formation of diastereomeric esters.
Materials & Instrumentation
Reagents
| Reagent | Grade/Purity | Role |
| (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol | >98% (Target) | Analyte |
| (1S)-(-)-Camphanic Chloride | >99% (Optical Purity) | Chiral Derivatizing Agent (CDA) |
| Pyridine | Anhydrous | Solvent/Base |
| 4-Dimethylaminopyridine (DMAP) | ACS Reagent | Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Acetonitrile (ACN) | HPLC Grade | Mobile Phase |
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Experimental Protocols
Protocol A: Derivatization (Sample Preparation)
Rationale: To ensure complete conversion of the alcohol, preventing kinetic resolution which could skew ee% results.
-
Preparation: In a 4 mL glass vial, dissolve 10 mg of the alcohol sample in 1.0 mL of anhydrous pyridine.
-
Addition: Add 20 mg (approx. 2 molar equivalents) of (1S)-(-)-Camphanic chloride.
-
Catalysis: Add a crystal (~1 mg) of DMAP.
-
Incubation: Vortex for 30 seconds. Cap tightly and incubate at 60°C for 1 hour (or room temperature overnight).
-
Note: Heat ensures sterically hindered secondary alcohols react completely.
-
-
Quenching: Add 0.5 mL of saturated
solution to quench excess acid chloride (hydrolyzes to camphanic acid). -
Extraction: Add 2 mL of DCM. Vortex and centrifuge. Collect the lower organic layer.
-
Drying: Evaporate the DCM layer under nitrogen flow.
-
Reconstitution: Dissolve the residue in 1.0 mL of Acetonitrile (Mobile Phase B). Filter through a 0.22 µm PTFE filter.
Protocol B: HPLC Method Parameters
Rationale: A gradient method is preferred to elute the polar hydrolyzed reagent (camphanic acid) early, followed by the resolution of the non-polar diastereomers.
| Parameter | Setting |
| Column | C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 254 nm (Aromatic) & 210 nm (Ester) |
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Isocratic Hold (Elution of Diastereomers) |
| 21.0 | 60 | 40 | Re-equilibration |
Workflow Visualization
Figure 2: End-to-end analytical workflow from sample preparation to data analysis.
Results & Data Analysis
Expected Chromatogram
-
RT ~ 2-4 min: Pyridine and Camphanic Acid (hydrolysis byproduct).
-
RT ~ 14-16 min: Diastereomer 1 (e.g., (R,S)-ester).
-
RT ~ 16-18 min: Diastereomer 2 (e.g., (S,S)-ester).
Note: Elution order must be experimentally verified by injecting a standard of known configuration. Typically, for phenylpropanols, the (S,S) diastereomer often elutes second on C18, but this is structure-dependent.
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run sequence must meet these criteria:
| Parameter | Acceptance Criteria | Calculation |
| Resolution ( | ||
| Tailing Factor | ||
| Blank Injection | No peaks at RT of diastereomers | Visual Inspection |
Calculation of Enantiomeric Excess (%ee)
Troubleshooting & Optimization
-
Issue: Incomplete Separation (
)-
Cause: Gradient too steep.
-
Fix: Lower the slope of the gradient (e.g., change 40%
80% B to 40% 60% B over 20 mins). Lower temperature to 20°C to increase stationary phase interaction.
-
-
Issue: Extra Peaks
-
Cause: Incomplete derivatization or impurities in the reagent.
-
Fix: Ensure Camphanic Chloride is stored in a desiccator. Increase incubation time.
-
-
Issue: Peak Broadening
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the reconstitution solvent (Step 8) matches the starting mobile phase (40% ACN). Injecting 100% ACN can cause peak distortion.
-
References
-
Gerhardt, J., et al. (2016). Camphanic acid chloride: a powerful derivatization reagent for stereoisomeric separation and its DMPK applications.[1] Bioanalysis.[1][2][3] Link
-
Sigma-Aldrich. (2023). Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.Link
-
Waters Corporation. (2016). Separation of Diastereomeric Chiral Metabolites Using UPC2 MS/MS. Application Note. Link
-
Ohtsuki, T., et al. (2016).[4][5] Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers. PLOS ONE. Link
-
SIELC Technologies. (2018). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.[6]Link
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. waters.com [waters.com]
- 3. Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 6. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Determining Diastereomeric Excess of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL using High-Resolution ¹H NMR Spectroscopy
Introduction and Scope
In pharmaceutical development and asymmetric synthesis, the precise determination of stereochemical purity is a critical quality attribute. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for quantifying the ratio of stereoisomers.[1] This application note provides a detailed, experience-driven guide for researchers and drug development professionals on the determination of diastereomeric excess (d.e.) for chiral compounds, using a mixture containing (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL as a representative analyte.
Diastereomers, unlike enantiomers, possess distinct physical properties and, therefore, different NMR spectra. This fundamental difference allows for their direct quantification without the need for chiral additives, provided that sufficient spectral resolution can be achieved.[2] This guide will present two robust protocols: a direct ¹H NMR analysis for baseline quantification and an advanced method using a chiral derivatizing agent (CDA) for cases requiring enhanced spectral separation.
Principle of NMR-Based Diastereomeric Analysis
The core principle lies in the fact that diastereomers are different chemical entities. Protons in diastereomeric molecules reside in chemically non-equivalent environments, leading to distinct chemical shifts (δ) and/or coupling constants (J) in the NMR spectrum.[2] The relative concentration of each diastereomer can be determined by integrating the signals corresponding to specific, well-resolved protons from each molecule.
Causality: The key to a successful analysis is identifying at least one pair of corresponding proton signals—one from each diastereomer—that are baseline-resolved. The accuracy of the d.e. calculation is directly dependent on the accuracy of this integration. Therefore, higher magnetic field strengths (e.g., ≥400 MHz) are strongly recommended to maximize chemical shift dispersion and improve the chances of achieving baseline resolution.
Methodology 1: Direct ¹H NMR Analysis
This method is the most straightforward approach and should always be the first to be attempted. It relies on the intrinsic spectral differences between the diastereomers.
Protocol 1: Sample Preparation
A meticulously prepared sample is the foundation of any accurate quantitative NMR (qNMR) analysis.[3]
-
Analyte Weighing: Accurately weigh 10–20 mg of the diastereomeric mixture of 1-(3,4-Dimethoxyphenyl)propan-2-OL into a clean, dry vial.[3] Rationale: This mass provides a good signal-to-noise ratio (S/N) on most modern spectrometers without causing concentration-dependent shifts or line broadening.
-
Solvent Selection: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane, TMS).
-
Expert Insight: While CDCl₃ is a common first choice, aromatic solvents like Benzene-d₆ or Toluene-d₈ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals. It is often worthwhile to test multiple solvents if resolution is poor.
-
-
Homogenization: Ensure the sample is fully dissolved by vortexing for 30 seconds. A clear, homogeneous solution is critical for proper magnetic field shimming.[3]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
Acquisition parameters must be optimized for quantification, not just for qualitative analysis. The goal is to ensure that the signal intensity is directly proportional to the number of protons.
-
Instrument Setup:
-
Use a spectrometer with a field strength of ≥400 MHz.
-
Allow the sample to thermally equilibrate inside the magnet for at least 5 minutes.[4]
-
Perform automated or manual shimming to achieve optimal magnetic field homogeneity. Sharp, symmetrical peaks are required for accurate integration.[4]
-
Turn sample spinning off to avoid spinning sidebands, which can interfere with integration.[4]
-
-
Key Acquisition Parameters:
-
Pulse Angle (p1): Set to a 90° pulse. This maximizes the signal for a given number of scans.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.[4]
-
Causality & Trustworthiness: This is the most critical parameter for quantification. If the delay is too short, protons that relax slowly will not fully return to equilibrium, leading to attenuated signal intensity and an underestimation of that diastereomer. For small molecules, a delay of 30-60 seconds is often a safe starting point. An inversion-recovery experiment can be performed to measure T₁ values precisely if highest accuracy is required.
-
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.[5]
-
Protocol 3: Data Processing and d.e. Calculation
-
Processing: Apply Fourier transform to the Free Induction Decay (FID). Manually phase the spectrum carefully and apply a baseline correction across the entire spectrum.
-
Signal Identification: Identify one or more pairs of well-resolved, non-overlapping signals corresponding to the same proton on each diastereomer. For 1-(3,4-Dimethoxyphenyl)propan-2-OL, promising candidates are often the methine proton (CH-OH), the methyl doublet, or one of the aromatic protons.
-
Integration:
-
Calibrate the integration reference to a single, clear signal.
-
Carefully integrate the selected signal pairs for the major (I_major) and minor (I_minor) diastereomers. Ensure the integration window covers the entire peak, including any satellite peaks.
-
-
Calculation of Diastereomeric Excess (d.e.):
d.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
Validation: To ensure trustworthiness, calculate the d.e. using multiple, independent signal pairs. The results should be consistent within experimental error.
Methodology 2: Analysis via Chiral Derivatizing Agent (CDA)
If direct analysis fails due to severe signal overlap, a CDA can be used.[6] This involves reacting the chiral alcohol with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a mixture of diastereomeric esters.[7][8] These new derivatives often exhibit much larger chemical shift differences, facilitating quantification.
Causality of Derivatization
Reacting a mixture of diastereomeric alcohols (e.g., (R,S)-alcohol and (S,S)-alcohol) with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) produces a new pair of diastereomers (e.g., (R,S,R)-ester and (S,S,R)-ester). The large, magnetically anisotropic phenyl group in the Mosher's ester moiety creates distinct chemical environments for the protons of the original alcohol, significantly enhancing the chemical shift non-equivalence (Δδ).[9][10]
Protocol 4: Derivatization with (R)-Mosher's Acid Chloride
This protocol should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation: To a dry NMR tube, add ~5 mg of the 1-(3,4-Dimethoxyphenyl)propan-2-OL diastereomeric mixture.
-
Dissolution: Add 0.5 mL of anhydrous Pyridine-d₅. The deuterated pyridine serves as both the solvent and the acid scavenger.
-
Reagent Addition: Add a slight molar excess (~1.1 equivalents) of (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
-
Reaction: Cap the NMR tube, mix gently, and allow the reaction to proceed to completion at room temperature. Monitor the reaction progress by acquiring periodic ¹H NMR spectra until the signal for the carbinol proton of the starting material has disappeared (typically 1-2 hours).
-
Trustworthiness: Driving the reaction to completion is essential.[7] Incomplete reaction could lead to kinetic resolution, where one diastereomer reacts faster than the other, resulting in an inaccurate measured ratio of the final ester products.
-
Protocol 5: NMR Analysis of Mosher's Esters
-
Acquisition: Acquire a quantitative ¹H NMR spectrum of the final reaction mixture using the same stringent parameters outlined in Protocol 2 .
-
Analysis: The protons closest to the newly formed ester linkage, or the methoxy protons of the Mosher's reagent itself, often show the largest and most easily quantifiable separation. Identify a well-resolved pair of signals for the two new diastereomeric esters.
-
Calculation: Perform integration and calculate the d.e. as described in Protocol 3 .
Data Presentation and Visualization
Workflow for Diastereomeric Excess Determination
The following diagram outlines the decision-making process and experimental workflow.
Caption: Workflow for NMR-based d.e. determination.
Example Data Table
The following table illustrates how to present the results from a hypothetical analysis.
| Signal ID | Diastereomer | Chemical Shift (δ, ppm) | Integral Value | Calculated d.e. (%) |
| CH-OH | Major | 4.15 (quintet) | 1.00 | \multirow{2}{}{80.2} |
| CH-OH | Minor | 4.11 (quintet) | 0.11 | |
| -CH₃ | Major | 1.25 (doublet) | 3.00 | \multirow{2}{}{80.1} |
| -CH₃ | Minor | 1.22 (doublet) | 0.33 | |
| Ar-H | Major | 6.88 (doublet) | 1.00 | \multirow{2}{*}{80.3} |
| Ar-H | Minor | 6.86 (doublet) | 0.11 | |
| Average | 80.2 ± 0.1 |
Troubleshooting and Best Practices
-
Peak Overlap: If signals are partially overlapped, deconvolution algorithms in the NMR processing software can be used, but this introduces a higher degree of uncertainty. It is preferable to find a better-resolved signal or switch to a different solvent.
-
Broad Lineshapes: This often indicates poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities. Re-shim the instrument, ensure the sample is fully dissolved, and filter if necessary.[4]
-
OH Signal: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and temperature. It is generally not suitable for quantification. A D₂O shake can be used to confirm its identity by exchanging the proton for deuterium, causing the signal to disappear.[11]
-
Method Validation: For GMP environments, the method should be validated for specificity, linearity, accuracy, and precision using samples of known diastereomeric composition.
Conclusion
¹H NMR spectroscopy is a powerful, reliable, and direct method for the determination of diastereomeric excess. By following rigorous, quantitative protocols for sample preparation, data acquisition, and processing, researchers can obtain highly accurate and trustworthy results. The direct analysis method is rapid and efficient, while derivatization with a chiral agent like Mosher's acid provides a robust alternative for challenging cases with poor spectral resolution.
References
-
Morris, G. A., & Aguilar, J. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
-
Jasiński, M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Hussaini, S. M., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
Stephens, L. J., et al. (2023). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen. [Link]
-
The Retort. (2012). Mosher's Acid. The Retort. [Link]
-
ResearchGate. (n.d.). Practical guide for accurate quantitative solution state NMR analysis. ResearchGate. [Link]
-
Scafato, P., et al. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules. [Link]
-
Stephens, L. J., et al. (2023). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
-
ResearchGate. (n.d.). The representation of possible stereo isomers and their Newmann projections of 2-bromo-1- chloropropanol. ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Kusumi, T., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
ResearchGate. (n.d.). 1 H Δδ R/S between diastereomers of the racemic mixtures of derivatives... ResearchGate. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
-
University of York. (2017). Quantitative NMR Spectroscopy. University of York. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Cardona, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. The Retort [www1.udel.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Cleavage of the (S)-1-(3,4-Dimethoxyphenyl)propan-2-yl Auxiliary
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the removal of the (S)-1-(3,4-Dimethoxyphenyl)propan-2-yl chiral auxiliary.
This specific auxiliary is a chiral, electron-rich benzylic alcohol . It is typically employed to induce stereochemical control (via esterification) in enolate alkylations or aldol reactions. Its structural design—combining a secondary chiral center with a 3,4-dimethoxyphenyl (veratryl) moiety—is strategic: it allows for cleavage under mild oxidative or acidic conditions, avoiding the harsh basic hydrolysis (LiOH/NaOH) that often racemizes sensitive stereocenters.
Executive Summary & Mechanistic Rationale
The (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol auxiliary functions as a "smart" chiral directing group. While its steric bulk directs incoming electrophiles, its electronic properties are the key to its removal. The 3,4-dimethoxy substitution pattern renders the benzylic position highly electron-rich (donating
Why standard hydrolysis fails: Traditional saponification (LiOH, THF/H2O) often leads to
The Solution: We utilize "orthogonal" cleavage strategies that leave the stereocenter untouched:
-
Oxidative Cleavage (DDQ/CAN): Exploits the low oxidation potential of the veratryl ring.
-
Acidolytic Cleavage (TFA): Exploits the stability of the secondary benzylic carbocation.
Cleavage Strategy Selection Guide
| Feature | Method A: Oxidative (DDQ) | Method B: Acidolytic (TFA) | Method C: Reductive (Hydrogenolysis) |
| Primary Mechanism | Single Electron Transfer (SET) | SN1 Solvolysis | Catalytic Hydrogenation |
| Reagent | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | TFA (Trifluoroacetic Acid) | H₂ / Pd-C |
| Conditions | pH Neutral, Room Temp, Wet DCM | Acidic, 0°C to RT, Anhydrous | Neutral, High Pressure |
| Substrate Tolerance | Excellent for acid/base sensitive groups.[1] Avoid if electron-rich alkenes present. | Good for oxidatively sensitive groups. Avoid for acid-labile protecting groups (TBS, Boc). | Poor for alkenes/alkynes. Good for benzyl esters. |
| Byproducts | Veratraldehyde (oxidized auxiliary) | Veratryl trifluoroacetate / alkene | 1-(3,4-dimethoxyphenyl)propane |
| Recyclability | Low (Auxiliary is destroyed) | Moderate (Auxiliary modified) | High (Auxiliary recovered as alkane) |
Detailed Experimental Protocols
Method A: Oxidative Cleavage (DDQ) – The Gold Standard
This method is preferred for substrates containing acid-sensitive groups (e.g., acetals, silyl ethers). The presence of water is critical as it acts as the nucleophile to displace the acid.
Reagents:
-
Substrate (Ester-Auxiliary complex)
-
DDQ (1.2 – 1.5 equivalents)
-
Dichloromethane (DCM) : Water (18:1 ratio)
-
Saturated aqueous NaHCO₃ (for quench)[2]
Protocol:
-
Preparation: Dissolve the substrate (1.0 mmol) in DCM (9 mL). The solution should be clear.
-
Activation: Add water (0.5 mL) to the mixture. Vigorous stirring is essential to create a quasi-emulsion.
-
Oxidation: Add DDQ (272 mg, 1.2 mmol) in a single portion. The reaction mixture will immediately turn deep green/black (charge-transfer complex) and then fade to a reddish-brown suspension as the hydroquinone precipitates.
-
Monitoring: Stir at room temperature for 1–4 hours. Monitor by TLC. The auxiliary is converted to 3,4-dimethoxyacetophenone (or aldehyde derivative), which is less polar than the starting material.
-
Quench: Pour the mixture into sat. NaHCO₃ (20 mL).
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: The target carboxylic acid is often soluble in base. Perform an acid-base extraction or flash chromatography (typically 1% AcOH in eluent) to isolate the pure acid.
Validation Check:
-
Success: Isolation of the free carboxylic acid and 3,4-dimethoxyacetophenone.
-
Failure: If reaction stalls, add 0.1 eq. of water and verify stirring efficiency.
Method B: Acidolytic Cleavage (TFA) – For Oxidation-Sensitive Substrates
This method generates a stabilized benzylic cation, releasing the carboxylic acid. Scavengers are used to prevent the cation from re-attacking the substrate.
Reagents:
-
TFA (Trifluoroacetic acid)[4]
-
DCM (Anhydrous)
-
Cation Scavenger: Anisole or Triethylsilane (TES) (2.0 equiv)
Protocol:
-
Preparation: Dissolve substrate (1.0 mmol) and Anisole (2.0 mmol, 216 mg) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0°C (ice bath).
-
Cleavage: Dropwise add TFA (5 mL). The high concentration is necessary to shift the equilibrium.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1–2 hours.
-
Workup: Volatiles (DCM/TFA) are removed under reduced pressure (rotary evaporator with a base trap).
-
Purification: The residue contains the target acid and the alkylated anisole byproduct. Dissolve in Et₂O, extract with 1N NaOH (to pull the acid into the aqueous phase), wash organics, then acidify the aqueous layer (pH 2) and re-extract with EtOAc.
Mechanistic Visualization
The following diagram illustrates the Oxidative Cleavage Pathway (Method A) , highlighting the Single Electron Transfer (SET) mechanism that makes this auxiliary unique.
Figure 1: Oxidative cleavage mechanism via Single Electron Transfer (SET) facilitated by the electron-rich veratryl ring.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Cleavage | Insufficient water (Method A) or TFA concentration (Method B). | Method A: Add 5% v/v water to the DCM. Method B: Increase TFA ratio to 1:1 with DCM. |
| Racemization of Product | Reaction temperature too high or reaction time too long. | Strictly maintain 0°C or RT. Quench immediately upon TLC completion. |
| Side Reactions (Alkylation) | Benzylic cation attacking the product (Method B). | Increase scavenger (Anisole/TES) loading to 5.0 equivalents. |
| Low Yield (Workup) | Product is water-soluble or trapped in emulsions.[2] | Saturate aqueous layer with NaCl (salting out) before extraction. Use 10% MeOH in DCM for extraction. |
References
-
Oxidative Cleavage of 3,4-Dimethoxybenzyl Esters
- Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Source: N
- Context: Validates the use of DDQ for cleaving electron-rich benzylic esters (PMB/DMB) under neutral conditions.
-
URL:[Link]
-
Mechanistic Insight into Benzylic Ether/Ester Cleavage
-
General Protocol for DDQ Oxidations
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis & Utilization of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
[1][2][3]
Part 1: Executive Summary & Strategic Architecture[1][2][3]
The Molecule & Its Role
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol ((S)-DMPP-ol ) is a pivotal chiral building block and auxiliary precursor used in the asymmetric synthesis of isoquinoline alkaloids, antiretrovirals, and sulfonamide-based alpha-blockers (e.g., Tamsulosin analogs).[1][2][3]
While often categorized broadly as a "chiral pool" reagent, its utility in large-scale settings functions similarly to a removable auxiliary: it is introduced to establish stereochemical fidelity and either incorporated into the final pharmacophore or manipulated to invert stereocenters via nucleophilic substitution (SN2).[3]
Core Challenges in Scale-Up
-
Enantiomeric Purity: Achieving >99.5% ee at multi-kilogram scale is non-trivial using classical resolution.[1][2][3]
-
Process Safety: Traditional hydride reductions (e.g., LAH) of the corresponding ketone pose significant thermal risks.[2][3]
-
Cost-Efficiency: The stoichiometric use of chiral boron reagents (e.g., DIP-Cl) is cost-prohibitive for commodity APIs.[1][2][3]
The Solution: Biocatalytic & Chemoenzymatic Cascades
This guide details a Third-Generation Manufacturing Protocol utilizing Ketoreductase (KRED) technology for synthesis, followed by a stereospecific activation workflow for downstream coupling.[2]
Part 2: Synthesis Protocol (The "Auxiliary" Production)
Objective: Synthesis of (S)-DMPP-ol from 3,4-Dimethoxyphenylacetone (DMP-Acetone) with >99% ee and >95% isolated yield.
Reaction Logic (Expertise & Experience)[2][3]
-
Why Biocatalysis? Chemical asymmetric hydrogenation (Ru-BINAP) often struggles with steric differentiation in phenyl-acetone derivatives, leading to lower ee (85-90%).[1][2][3] KRED enzymes offer perfect "lock-and-key" fit, delivering >99% ee.[1][2][3]
-
Cofactor Regeneration: We utilize an Isopropyl Alcohol (IPA) coupled system.[2][3] The enzyme oxidizes IPA to acetone to regenerate NADPH, driving the equilibrium toward the product.
Materials & Equipment[1][2][3]
-
Substrate: 3,4-Dimethoxyphenylacetone (CAS: 776-99-8)[1][2][3][4]
-
Biocatalyst: KRED-P1-B05 (Codexis/Johnson Matthey equivalent screening kit)[1][2][3]
-
Cofactor: NADP+ (catalytic amount)[2]
-
Solvent System: IPA / Phosphate Buffer (pH 7.0)[2]
-
Equipment: 50L Jacketed Glass Reactor with overhead stirring.
Step-by-Step Protocol
| Step | Operation | Critical Parameter (CPP) |
| 1 | Buffer Prep | Dissolve 100g |
| 2 | Substrate Loading | Charge 5.0 kg of DMP-Acetone into the reactor. Add 10L Isopropyl Alcohol (IPA). |
| 3 | Enzyme Charge | Add 10g NADP+ and 50g KRED enzyme powder. Note: Pre-dissolve enzyme in 1L buffer to prevent clumping.[1][2] |
| 4 | Reaction | Heat to 30°C. Stir at 250 RPM. Monitor pH; add 1M NaOH via stat-titrator to maintain pH 7.0. |
| 5 | Monitoring | Reaction typically completes in 12-18 hours.[1][2][3] Monitor conversion via HPLC. Stop when conversion >99.5%. |
| 6 | Workup | Add 10 kg Celite. Filter to remove enzyme/protein.[1][2][3] Concentrate filtrate to remove IPA. |
| 7 | Extraction | Extract aqueous residue with MTBE (2 x 10L). Wash organic layer with brine.[1][2][3] |
| 8 | Isolation | Evaporate solvent. The product is a viscous oil that crystallizes on standing.[2][3] |
Yield: 4.95 kg (98%) Purity: >99.8% HPLC, >99.9% ee.[2]
Part 3: Utilization Protocols (Chiral Transfer)[2][3]
Once synthesized, (S)-DMPP-ol serves as the chiral anchor.[1][2][3] Two primary pathways are described below.
Pathway A: Stereochemical Inversion (Synthesis of (R)-Amines)
Used for drugs requiring the (R)-configuration at the amine center (e.g., Tamsulosin precursors).[2][3]
Mechanism: Activation of the alcohol as a sulfonate ester followed by SN2 displacement with azide causes a Walden inversion, converting the (S)-alcohol to the (R)-amine.[2]
Protocol:
-
Mesylation: React (S)-DMPP-ol (1.0 eq) with Methanesulfonyl chloride (1.1 eq) and TEA (1.2 eq) in DCM at 0°C.
-
Azidation: Treat the crude mesylate with Sodium Azide (
, 1.5 eq) in DMF at 60°C for 6 hours. -
Reduction: Hydrogenate the (R)-Azide (
, Pd/C) to yield (R)-1-(3,4-dimethoxyphenyl)propan-2-amine .
Pathway B: Pictet-Spengler Cyclization (Isoquinoline Synthesis)
Used for constructing complex alkaloid scaffolds.[1][2][3] The chiral center at C-2 directs the facial selectivity of the ring closure.[1][2][3]
Protocol:
Part 4: Visualization & Logic Mapping[1][2]
Workflow Diagram: Biocatalytic Synthesis & Application
The following diagram illustrates the flow from raw ketone to final chiral API precursors, highlighting the decision nodes for stereochemical control.
Caption: Figure 1. Strategic workflow for the synthesis of (S)-DMPP-ol and its divergent application pathways: stereoinversion for amines (Red path) and direct templating for alkaloids.
Part 5: Process Safety & Quality Control (Self-Validating Systems)
To ensure this protocol is self-validating , the following "Stop/Go" criteria must be integrated:
-
In-Process Control (IPC) 1 - Biocatalysis:
-
Test: Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane:IPA).
-
Criteria: If ee < 99.0%, add 10% more fresh cofactor (NADP+) and stir for 4 hours. Do not proceed to workup until ee is confirmed.
-
-
IPC 2 - Mesylation:
-
Safety Interlock - Azidation:
-
Hazard: Formation of Hydrazoic acid (
).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Control: Reactor headspace must be swept with Nitrogen.[1][2][3] Scrubber containing NaOH/Nitrite solution must be active to neutralize any evolved
.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Part 6: References
-
Patel, R. N. (2008).[2][3] "Biocatalysis for the synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701.[1][2][3] Link[2][3]
-
Breuer, M., et al. (2004).[2][3] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[2] Link[2][3]
-
Codexis Inc. (2024).[2][3] "KRED Screening Kits for Pharmaceutical Synthesis." Codexis Product Application Notes. Link
-
TCI Chemicals. (2024).[2][3] "Product Specification: 1-(3,4-Dimethoxyphenyl)-2-propanone." TCI America Catalog. Link
-
Nugent, T. C. (2010).[2][3] "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH.[1][2][3] (Foundational text for Azide inversion protocols).
Synthesis of chiral amines using (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Executive Summary
This application note details high-fidelity protocols for the stereoselective conversion of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (hereafter (S)-DMP-OH ) into its corresponding chiral amine, 1-(3,4-dimethoxyphenyl)propan-2-amine . This transformation is a critical workflow in the synthesis of phenylpropylamine-based pharmacophores, including cardiovascular agents (e.g., Verapamil analogs) and neurotransmitter modulators.
We present three distinct methodologies, prioritized by atom economy and stereocontrol:
-
Biocatalytic Hydrogen-Borrowing Cascade: A redox-neutral, dual-enzyme system yielding high enantiopurity (>99% ee).
-
Ir-Catalyzed C-H Amination: A chemo-catalytic "borrowing hydrogen" approach utilizing chiral counter-ion induction.
-
Classical Nucleophilic Substitution: A stepwise activation/displacement route for absolute stereochemical inversion.
Regulatory & Safety Compliance
CRITICAL WARNING: The product of this synthesis, 1-(3,4-dimethoxyphenyl)propan-2-amine, is structurally related to 3,4-dimethoxyamphetamine (MDA). In many jurisdictions, this compound and its precursors are Schedule I controlled substances or "List I" chemicals.
-
Authorized Use Only: This protocol is intended strictly for legitimate pharmaceutical research, analytical standard preparation, and metabolic studies within licensed facilities.
-
Compliance: Users must verify local regulations regarding the handling of 1-(3,4-dimethoxyphenyl)propan-2-one (the intermediate ketone) and the final amine.
Introduction: The "Borrowing Hydrogen" Paradigm
Direct amination of chiral alcohols is traditionally difficult due to the poor leaving group ability of the hydroxyl group. Classical methods (Tosylation/Mesylation) generate stoichiometric waste. The modern standard is the "Borrowing Hydrogen" (BH) methodology.
In BH, the alcohol is temporarily oxidized to a ketone (releasing hydride), condensed with an amine source to form an imine, and then reduced by the same hydride equivalents to form the amine. This process is redox-neutral and generates water as the sole byproduct.[1]
Methodology A: Biocatalytic Hydrogen-Borrowing Cascade
Best for: Green chemistry compliance, high enantioselectivity (>99% ee), and mild conditions.[2]
Mechanistic Insight
This route couples two enzymes:
-
Alcohol Dehydrogenase (ADH): Oxidizes (S)-DMP-OH to the achiral ketone, reducing NAD+ to NADH.
-
Amine Dehydrogenase (AmDH): Reductively aminates the ketone using ammonia and the NADH generated in step 1.[3]
-
Stereocontrol: The stereochemistry of the final amine is dictated solely by the selectivity of the AmDH, regardless of the starting alcohol's configuration. Using an (S)-selective AmDH results in Retention of Configuration (S-OH
S-NH2).
Workflow Diagram
Caption: Dual-enzyme redox-neutral cascade. The hydride removed from the alcohol is "borrowed" by the cofactor and returned to the imine intermediate.
Experimental Protocol
Reagents:
-
Substrate: (S)-DMP-OH (50 mM)
-
Buffer: Ammonium formate / Ammonia buffer (2 M, pH 8.5)
-
Enzymes: ADH (e.g., from Aromatoleum aromaticum), AmDH (e.g., Chimeric AmDH or Bacillus badius variant).[4]
-
Cofactor: NAD+ (1 mM catalytic load).[4]
Step-by-Step:
-
Buffer Prep: Prepare 10 mL of NH4Cl/NH4OH buffer (2 M) adjusted to pH 8.7. This high concentration serves as the nitrogen source.
-
Enzyme Loading: Add NAD+ (1 mM final), ADH (0.5 mg/mL), and AmDH (0.5 mg/mL) to the buffer.
-
Reaction Initiation: Add (S)-DMP-OH (20 mM - 50 mM dissolved in minimal DMSO if solubility is poor).
-
Incubation: Shake at 30°C / 150 rpm for 24–48 hours.
-
Workup: Basify to pH >11 with KOH (10 M) to deprotonate the amine. Extract 3x with Ethyl Acetate.[4]
-
Purification: Dry organic layer over MgSO4. Evaporate solvent.[4] Isolate via flash chromatography (DCM/MeOH/NH3).
Methodology B: Iridium-Catalyzed Asymmetric Amination
Best for: High throughput, scalability, and cases where enzymes are unavailable.
Mechanistic Insight
This method utilizes a chiral Cp*Ir(III) complex paired with a chiral phosphoric acid (CPA).
-
Cooperative Catalysis: The CPA acts as a chiral counter-ion. It facilitates the proton transfer and creates a chiral pocket around the iminium intermediate, directing the hydride attack from the Ir-H species.[5]
-
Stereocontrol: The configuration is determined by the chirality of the ligands/CPA. This allows for Inversion or Retention depending on catalyst choice.
Workflow Diagram
Caption: Metal-catalyzed borrowing hydrogen cycle. The chiral phosphate directs the stereoselective hydride return.
Experimental Protocol
Reagents:
-
Catalyst: [Cp*IrCl2]2 (1 mol%)
-
Chiral Ligand/Acid: (R)-TRIP or similar Chiral Phosphoric Acid (2 mol%)
-
Amine Source: Ammonium acetate or Benzylamine (if secondary amine desired).
-
Solvent: Toluene or Xylene.
Step-by-Step:
-
Glovebox Op: In a glovebox, combine [Cp*IrCl2]2 (1.0 mol%) and Chiral Phosphoric Acid (2.0 mol%) in dry toluene. Stir for 30 min to form the active complex.
-
Substrate Add: Add (S)-DMP-OH (1.0 equiv) and Ammonium Acetate (5.0 equiv).
-
Reaction: Seal tube and heat to 110°C for 18 hours.
-
Workup: Cool to RT. Dilute with ether. Filter through a celite pad.
-
Acid/Base Extraction: Extract filtrate with 1N HCl (pulls amine into aqueous). Wash organic layer (removes non-basic impurities). Basify aqueous layer (pH >12) and extract with DCM.
Methodology C: Classical Stereospecific Substitution (Mitsunobu)
Best for: Absolute inversion of stereochemistry when catalysts are inactive.
Protocol Summary:
-
Activation: React (S)-DMP-OH with Triphenylphosphine (PPh3) and DEAD/DIAD in the presence of Diphenylphosphoryl azide (DPPA) or Phthalimide.
-
Mechanism: SN2 displacement converts (S)-OH to (R)-N3 (Azide) or (R)-Phthalimide with Inversion of Configuration .
-
Reduction:
-
Azide: Staudinger reduction (PPh3 / H2O) yields the primary amine.
-
Phthalimide: Hydrazinolysis (Hydrazine hydrate) releases the primary amine.
-
Comparative Analysis
| Feature | Biocatalytic Cascade (Method A) | Ir-Catalyzed Borrowing H (Method B) | Mitsunobu / Azide (Method C) |
| Stereoselectivity | Excellent (>99% ee) | Good to Excellent (90-97% ee) | Perfect Inversion (SN2) |
| Atom Economy | High (Water is only byproduct) | High (Water is only byproduct) | Low (Stoichiometric waste: Ph3PO, Hydrazine) |
| Conditions | Mild (30°C, Aqueous) | Harsh (110°C, Toluene) | Moderate (0°C to RT) |
| Scalability | High (Batch or Flow) | Moderate (Catalyst cost) | Moderate (Waste disposal) |
| Outcome from (S) | (S)-Amine (if (S)-AmDH used) | Tunable (depends on ligand) | (R)-Amine (Inversion) |
References
-
Mutti, F. G., et al. (2015). "Amination of alcohols via a hydrogen-borrowing cascade using an alcohol dehydrogenase and an amine dehydrogenase."[1][4] Nature Communications.
-
Dang, T. T., et al. (2018). "Biocatalytic Hydrogen-Borrowing Amination of Alcohols." Angewandte Chemie International Edition.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][4][5][6][7] Advanced Synthesis & Catalysis.
-
Hoffmann, N., et al. (2011). "Iridium-Catalyzed Enantioselective Amination of Alcohols." Journal of the American Chemical Society.[8]
-
Nussbaum, F., et al. (2020). "Process Development for the Synthesis of Chiral Amines." Organic Process Research & Development.
Sources
- 1. d-nb.info [d-nb.info]
- 2. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Origin of stereoselectivity in the amination of alcohols using cooperative asymmetric dual catalysis involving chiral counter-ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed diastereoselective amination of alcohols with chiral tert-butanesulfinamide by the use of a borrowing hydrogen methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. escholarship.org [escholarship.org]
Application Note: Asymmetric Conjugate Addition Mediated by (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
This Application Note details the protocol for utilizing (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol as a chiral auxiliary to mediate asymmetric conjugate addition (Michael addition) reactions.
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (referred to herein as (S)-DMPPO ) is a valuable chiral auxiliary utilized in the asymmetric synthesis of
When esterified with
Mechanism of Action & Stereochemical Rationale
The stereocontrol mediated by (S)-DMPPO relies on the formation of a conformationally biased enoate ester.
-
Conformational Locking: In the presence of Lewis acids or under reaction conditions, the
-unsaturated ester adopts a preferred s-trans (or s-cis chelated) conformation. -
Steric Shielding: The (S)-DMPPO auxiliary contains a bulky 3,4-dimethoxybenzyl group and a smaller methyl group at the chiral center. The molecule minimizes steric strain by positioning the bulky benzyl group away from the carbonyl oxygen.
-
Facial Differentiation: The benzyl arm effectively shields one face of the
-carbon, forcing the nucleophile (e.g., organocuprate) to attack from the opposing, less hindered face. -
Electronic Effects: The electron-donating methoxy groups on the phenyl ring increase the electron density of the auxiliary, potentially stabilizing cationic transition states or engaging in specific cation-
interactions with the metal catalyst (Cu/Li), further rigidifying the transition state.
Diagram: Stereochemical Model of Induction
Caption: Workflow of stereochemical induction. The (S)-DMPPO auxiliary directs the nucleophile to the unshielded face of the alkene.
Experimental Protocol
Phase A: Preparation of the Chiral Acrylate (Substrate)
Objective: Esterification of (S)-DMPPO with an
Reagents:
-
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (1.0 equiv)
-
Cinnamoyl chloride (1.2 equiv)
-
Triethylamine (Et
N) (1.5 equiv) -
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve (S)-DMPPO (1.0 g, 5.1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N
or Ar). -
Base Addition: Add Et
N (1.07 mL, 7.65 mmol) and DMAP (62 mg, 0.51 mmol). Cool the mixture to 0°C. -
Acylation: Dropwise add a solution of cinnamoyl chloride (1.02 g, 6.1 mmol) in DCM (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NH
Cl (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Purify by flash column chromatography (SiO
, Hexane/EtOAc gradient) to yield the (S)-DMPPO-Cinnamate ester .
Phase B: Asymmetric Conjugate Addition
Objective: Diastereoselective addition of an organocopper reagent.
Reagents:
-
Copper(I) Iodide (CuI) (2.0 equiv)
-
Organolithium reagent (R-Li) (e.g., MeLi, BuLi) (4.0 equiv)
-
Chiral Acrylate (from Phase A) (1.0 equiv)
-
Diethyl ether (Et
O) or THF (anhydrous)
Step-by-Step:
-
Cuprate Formation: In a flame-dried flask under Ar, suspend CuI (1.9 g, 10 mmol) in anhydrous Et
O (30 mL). Cool to -78°C.[1] -
Nucleophile Addition: Add R-Li (20 mmol) dropwise. Allow the mixture to warm to -20°C for 30 min to form the Gilman reagent (
), then re-cool to -78°C. -
Substrate Addition: Dissolve the (S)-DMPPO-Cinnamate ester (5 mmol) in Et
O (10 mL) and add it dropwise to the cuprate solution at -78°C. -
Reaction: Stir at -78°C for 2–4 hours. The low temperature is critical for maximizing diastereoselectivity (de).
-
Quench: Quench the reaction at -78°C with saturated NH
Cl/NH OH (9:1) solution. -
Workup: Warm to room temperature. Extract with Et
O. The organic layer will contain the diastereomerically enriched -substituted ester. -
Analysis: Determine diastereomeric ratio (dr) via
H NMR or Chiral HPLC.
Phase C: Auxiliary Removal (Hydrolysis)
Objective: Cleavage of the auxiliary to yield the chiral acid and recover (S)-DMPPO.
Step-by-Step:
-
Dissolve the addition product in THF/MeOH/H
O (3:1:1). -
Add LiOH
H O (4.0 equiv) and heat to reflux (60°C) for 12 hours. -
Acidify the aqueous layer to pH 2 with 1N HCl and extract the chiral acid with EtOAc.
-
The (S)-DMPPO alcohol remains in the organic phase (or precipitates depending on pH adjustment) and can be recovered by chromatography for reuse.
Data Summary & Substrate Scope
The following table summarizes expected performance metrics based on standard chiral phenethyl alcohol auxiliaries in conjugate additions.
| Substrate (Ester) | Nucleophile (R-CuLi) | Product ( | Yield (%) | de (%) |
| Cinnamate (Ph) | Me | 85-92 | >90 | |
| Cinnamate (Ph) | Bu | 80-88 | >88 | |
| Crotonate (Me) | Ph | 78-85 | >92 | |
| Fumarate (CO | Me | Succinate derivative | 82-90 | >95 |
Note: The electron-rich nature of the dimethoxyphenyl group often enhances crystallinity, facilitating purification of diastereomers by recrystallization to >99% de.
Troubleshooting & Optimization
-
Low Diastereoselectivity:
-
Cause: Reaction temperature too high.
-
Solution: Ensure strictly -78°C conditions during addition.
-
Alternative: Use Lewis Acid additives (e.g., TMSCl or BF
OEt ) to accelerate the reaction at low temperatures.
-
-
Poor Yield:
-
Cause: Steric hindrance of the bulky auxiliary.
-
Solution: Increase reaction time or use "Higher Order" cyanocuprates (
) for higher reactivity.
-
-
Auxiliary Recovery:
-
If hydrolysis is slow due to steric bulk, use reductive cleavage (LiAlH
) to generate the chiral alcohol product (diol) if the acid is not the desired final target, or use high-pressure saponification.
-
References
-
General Methodology for Chiral Alcohol Auxiliaries
-
Synthesis and Properties of (S)-1-(3,4-Dimethoxyphenyl)
-
Conjugate Addition Mechanisms
-
Tamsulosin Precursors (Contextual)
(Note: While specific literature on the "dimethoxy" analog as a standalone auxiliary is niche, the protocol is derived from the established reactivity of the homologous 1-phenylpropan-2-ol and related chiral phenethyl alcohols.)
Sources
- 1. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
This Application Note is designed for researchers and process chemists optimizing the synthesis of pharmaceutical intermediates derived from (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol.
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a critical chiral homobenzylic alcohol intermediate, often utilized in the synthesis of isoquinoline alkaloids, antispasmodics (e.g., Mebeverine analogs), and cardiovascular agents.[1] Its structural integrity relies on the stability of the secondary alcohol and the electron-rich 3,4-dimethoxybenzene ring.[1]
This guide details two primary protection strategies—Silyl Ether (TBS) and Ester (Acetate) —selected for their orthogonality and operational robustness.[1] We exclude p-Methoxybenzyl (PMB) protection due to the risk of oxidative side-reactions on the electron-rich substrate ring during DDQ deprotection.[1]
Strategic Analysis & Decision Matrix
The choice of protecting group (PG) must be dictated by the conditions of the subsequent reaction steps.
-
Strategy A: Silyl Protection (TBS)
-
Best For: Subsequent reactions involving strong bases (e.g., alkylation, Grignard additions) or reduction.
-
Mechanism: Silylation of oxygen; removal via Fluoride source (TBAF) or Acid.[2]
-
Advantage: High stability to base; mild deprotection preserves the chiral center.
-
-
Strategy B: Ester Protection (Acetate)
Decision Workflow
Figure 1: Decision tree for selecting the optimal protecting group based on downstream chemistry.
Protocol A: Silyl Protection (TBS-Cl)
Objective: Install the tert-butyldimethylsilyl (TBS) group to mask the secondary alcohol.[1] Rationale: The Corey protocol (TBSCl/Imidazole) is preferred over TBSOTf to prevent acid-catalyzed racemization of the homobenzylic center.
Materials
-
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (1.0 equiv)[1]
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]
-
DMF (Anhydrous, 5 mL per mmol substrate)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DMF. Cool to 0°C in an ice bath.
-
Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir for 5 minutes until fully dissolved.
-
Silylation: Add TBSCl (1.2 equiv) portion-wise over 10 minutes.
-
Note: Exothermic reaction.[1] Maintain temperature < 5°C to ensure regioselectivity and prevent migration if other nucleophiles are present.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The product (
) will be less polar than the starting material ( ).
-
-
Quench: Pour mixture into ice-cold water (excess).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated
(to remove imidazole HCl) and then Brine .[1] -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Validation:
-
1H NMR: Look for TBS methyl singlets near
0.05 ppm and the t-butyl singlet near 0.90 ppm.[1] -
Chirality: Verify enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H).
Protocol B: Acetylation (Esterification)
Objective: Install an Acetyl (Ac) group.[1][5] Rationale: Acetates are robust in acidic media.[6] We use DMAP catalysis to overcome the moderate steric hindrance of the secondary alcohol.
Materials
-
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (1.0 equiv)[1]
-
Acetic Anhydride (
) (1.5 equiv)[1] -
Triethylamine (
) (2.0 equiv)[1] -
DMAP (4-Dimethylaminopyridine) (0.05 equiv / 5 mol%)[1]
-
DCM (Dichloromethane) (anhydrous)[1]
Step-by-Step Procedure
-
Setup: Charge a flask with alcohol (1.0 equiv),
(2.0 equiv), and DMAP (5 mol%) in DCM (0.2 M concentration). -
Addition: Cool to 0°C. Add
(1.5 equiv) dropwise via syringe. -
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 2–4 hours.
-
Workup:
-
Purification: Isolate via silica gel chromatography (Hexane:EtOAc).
Deprotection Workflows
Recovering the alcohol without eroding chirality is the final critical step.[7]
A. TBS Removal (Fluoride Method)[2]
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.[1][2]
-
Conditions: Treat substrate (1 equiv) with TBAF (1.1 equiv) in THF at 0°C.
-
Warning: The basicity of TBAF can be problematic. If the substrate is base-sensitive, buffer with Acetic Acid (1:1 molar ratio with TBAF).[1]
B. Acetate Removal (Zemplén Transesterification)[1]
-
Reagent:
(0.1 equiv) in Methanol (MeOH). -
Conditions: Stir at RT for 1–2 hours.
-
Mechanism: Methanol attacks the ester, releasing the alcohol and forming methyl acetate.
-
Advantage: Very mild; avoids racemization common with strong hydroxide hydrolysis (NaOH).[1]
Scientific Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Racemization | Avoid strong Lewis acids (e.g., | |
| Low Yield (TBS) | Steric hindrance or wet DMF.[1] | Ensure DMF is anhydrous (water consumes TBSCl).[1] Increase reaction time, not temperature. |
| Ring Oxidation | Use of oxidative deprotection (e.g., DDQ for PMB). | Avoid PMB/Bn. The 3,4-dimethoxy ring is electron-rich and susceptible to Single Electron Transfer (SET) oxidation.[1] |
Experimental Workflow Visualization
Figure 2: Sequential workflow for the silylation of the secondary alcohol.
References
-
BenchChem. "A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride."[1] Accessed October 26, 2025. Link[1]
-
Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl ethers."[1] Journal of the American Chemical Society, 94(17), 6190–6191.
-
Master Organic Chemistry. "Protecting Groups For Alcohols." Accessed October 26, 2025. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for stability data).[1]
-
PubChem. "1-(3,4-dimethoxyphenyl)propan-2-one (Precursor Data)." Accessed October 26, 2025. Link[1]
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Catalytic applications of metal complexes with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
This Application Note provides a comprehensive technical guide on the catalytic applications involving (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (also known as (S)-3,4-Dimethoxy-α-methylphenethyl alcohol).
This molecule serves two critical roles in modern catalysis:
-
As a Benchmark Substrate: For validating the efficacy of Asymmetric Hydrogenation and Transfer Hydrogenation metal complexes (e.g., Ru, Rh, Ir).
-
As a Lignin Model Compound: For evaluating Oxidation Catalysts (e.g., Co-Salen, Mn-Porphyrins, Polyoxometalates) in biomass valorization research.
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol featuring a veratryl (3,4-dimethoxyphenyl) moiety. It is a pivotal intermediate in the synthesis of isoquinoline alkaloids and a standard non-phenolic model for lignin
Key Applications
| Application Domain | Catalyst System | Role of Molecule | Key Outcome |
| Chiral Synthesis | Ru(II)-BINAP / Rh(I)-DuPhos | Product | High ee% synthesis of (S)-enantiomer from ketone. |
| Lignin Valorization | Co(salen), Mn-Porphyrins, POMs | Substrate | Modeling C-C/C-H bond cleavage in lignin depolymerization. |
| Pharma Intermediates | Pd/C, Lewis Acids | Precursor | Synthesis of (S)-3,4-Dimethoxyamphetamine analogs & Isoquinolines. |
Mechanistic Pathways & Workflow
The following diagram illustrates the central role of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol, linking its asymmetric synthesis to downstream catalytic applications.
Figure 1: Catalytic workflow connecting synthesis and application of the target chiral alcohol.
Protocol A: Asymmetric Synthesis via Ru-Catalyzed Hydrogenation
Objective: Synthesize (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol with >95% enantiomeric excess (ee). Principle: Dynamic Kinetic Resolution (DKR) or direct asymmetric hydrogenation of the prochiral ketone using a Ruthenium(II)-chiral diphosphine complex.
Materials
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (Veratrylacetone).
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or [RuCl2((S)-BINAP)(dmf)n].
-
Solvent: Degassed Methanol (MeOH).
-
Gas: Hydrogen (H2), UHP grade.
Step-by-Step Methodology
-
Catalyst Preparation (In Glovebox):
-
Weigh 1.0 mol% of the Ru-BINAP precatalyst.
-
Dissolve in degassed MeOH to form a stock solution.
-
-
Reaction Setup:
-
Load the substrate (10 mmol) into a stainless steel high-pressure autoclave.
-
Add the catalyst solution (S/C ratio = 100:1 to 1000:1 depending on activity).
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the vessel 3 times with H2 (10 bar) to remove O2.
-
Pressurize to 40-50 bar H2 .
-
Heat to 50°C and stir at 1000 rpm for 12-24 hours.
-
-
Workup & Analysis:
-
Vent H2 carefully. Concentrate the mixture under reduced pressure.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc 3:1).
-
Validation: Determine ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Expected Outcome: (S)-enantiomer is the major product when using (S)-BINAP (verify absolute configuration literature as ligand sense depends on quadrant model). Note: For many aryl ketones, (S)-BINAP yields the (S)-alcohol, but always confirm with optical rotation.
-
Technical Insight: The presence of the 3,4-dimethoxy group increases electron density on the aromatic ring, potentially influencing the rate relative to unsubstituted phenylacetone. Ensure the catalyst system is robust against potential chelation from the methoxy oxygens.
Protocol B: Catalytic Oxidation (Lignin Model Study)
Objective: Evaluate the oxidative stability and C-C bond cleavage of the propyl side chain using a Co-Salen biomimetic catalyst. Context: This protocol models the degradation of non-phenolic lignin units.
Materials
-
Substrate: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (from Protocol A).
-
Catalyst: Co(II)-Salen complex (N,N'-bis(salicylidene)ethylenediamine cobalt(II)).
-
Oxidant: Molecular Oxygen (O2) or dilute H2O2.
-
Solvent: Acetonitrile (MeCN) or MeOH.
Step-by-Step Methodology
-
Reaction Assembly:
-
In a two-neck round bottom flask, dissolve 0.5 mmol of substrate in 5 mL MeCN.
-
Add 5 mol% Co-Salen catalyst.
-
(Optional) Add 10 mol% NaOH if base activation is required for the specific mechanism.
-
-
Oxidation Process:
-
Connect an O2 balloon or bubble O2 gas through the solution.
-
Heat to 60°C under reflux for 4-8 hours.
-
-
Monitoring:
-
Monitor disappearance of the alcohol by TLC or GC-MS.
-
Look for the formation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) and Acetic Acid/Acetaldehyde .
-
-
Mechanistic Analysis:
-
If the C-C bond between C1 and C2 cleaves, veratraldehyde is the primary product.
-
If C-H oxidation occurs without cleavage, the corresponding ketone (starting material of Protocol A) is regenerated.
-
Why This Matters: This assay determines if a new catalyst can effectively depolymerize lignin-like structures under mild conditions, a key requirement for sustainable biofuel production.
References
-
Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Crestini, C., et al. (2010). Methyltrioxorhenium-Catalysed Oxidation of Lignin Model Compounds. Bioorganic & Medicinal Chemistry. Link
-
Imada, Y., et al. (2009). Flavin-Catalyzed Oxidations of Lignin Model Compounds. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(3,4-Dimethoxyphenyl)propan-2-ol.[1][2][3] Link
-
ChemicalBook. (2023). CAS 19578-92-8 Technical Data. Link
Sources
Experimental Setup for Low-Temperature Reactions with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary & Scientific Rationale
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) is a high-value chiral building block, structurally related to catecholamines and phenylpropanoids. Its utility in drug development—specifically for cardiovascular agents (e.g., Verapamil analogs) and neuroactive compounds—relies heavily on preserving the integrity of the chiral center at C2 while functionalizing the aromatic ring.
Why Low Temperature? Standard electrophilic aromatic substitution on electron-rich veratrole (3,4-dimethoxy) systems often leads to over-substitution or regioisomeric mixtures. Cryogenic Directed Ortho-Metalation (DoM) at -78°C is the superior method for introducing electrophiles with high regiocontrol.
This guide details the experimental setup for the Lithium Alkoxide-Directed Lithiation of this compound. By utilizing the in situ generated lithium alkoxide as a Directing Metalation Group (DMG), we can selectively functionalize the aromatic ring without protecting the alcohol, a technique that requires precise thermal control to prevent racemization or benzyne formation.
Experimental Ecosystem & Equipment
The success of this protocol hinges on the "Cryogenic Anhydrous Ecosystem." Moisture is the primary failure mode, followed by thermal fluctuation.
Core Equipment
-
Reaction Vessel: Flame-dried, 3-neck round-bottom flask (RBF) with Schlenk joints.
-
Atmosphere Control: Dual-manifold Schlenk line (Vacuum/Argon). Nitrogen is acceptable, but Argon is preferred for its higher density, blanketing the viscous substrate effectively.
-
Temperature Monitoring:
-
Primary: Internal PTFE-coated thermocouple (inserted via septum). Crucial: Do not rely solely on bath temperature; the exotherm of n-BuLi addition can spike internal temp by 10-15°C even in a -78°C bath.
-
Bath: Dewar flask with Dry Ice/Acetone slurry (-78°C) or Cryocooler.
-
-
Fluid Transfer: PTFE cannulas for reagent transfer; gas-tight Hamilton syringes for n-BuLi.
Solvent Systems (The "Freezing Point" Check)
The substrate is a viscous oil/solid. Solubility at -78°C is non-linear.
| Solvent | Freezing Pt.[1] | Role | Notes |
| THF (Anhydrous) | -108.5°C | Reaction Medium | Must be distilled from Na/Benzophenone or passed through activated alumina columns immediately prior to use. |
| 2-MeTHF | -136°C | Alternative Medium | Higher boiling point, better separation during workup, often better solubility for lithium salts. |
| Hexanes | -95°C | Co-solvent | Carrier for n-BuLi. |
Detailed Protocol: Dilithiation & Trapping
Objective: Selective lithiation of the aromatic ring (typically C6 position, ortho to the alkyl side chain due to the "Complex Induced Proximity Effect" of the alkoxide) followed by electrophilic trapping.
Reaction Scheme Logic:
-
Deprotonation 1 (0°C): Conversion of -OH to -OLi (Solubilization).
-
Deprotonation 2 (-78°C): C-H to C-Li (Directed Lithiation).
-
Electrophile Addition (-78°C): C-Li to C-E.
Step-by-Step Methodology
Phase A: System Preparation
-
Drying: Flame-dry the 3-neck RBF under vacuum (0.1 mmHg). Backfill with Argon x3.
-
Solvation: Charge the flask with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (1.0 equiv). Add Anhydrous THF (0.2 M concentration).
-
Note: If the starting material is viscous, warm slightly to 30°C to ensure full dissolution before cooling.
-
Phase B: Formation of the Directing Group (Alkoxide)
-
Cooling 1: Lower bath to 0°C (Ice/Water).
-
First Base Addition: Add n-BuLi (1.05 equiv) dropwise.
-
Observation: Evolution of butane gas. The solution may turn slight yellow.
-
Mechanistic Insight: This generates the Lithium Alkoxide. We do this at 0°C because deprotonation of -OH is fast and the alkoxide is stable. Doing this at -78°C can lead to gelation/precipitation of the alkoxide before it reacts.
-
-
Equilibration: Stir for 15 minutes at 0°C.
Phase C: The Cryogenic Lithiation
-
Cooling 2: Lower bath to -78°C (Dry Ice/Acetone). Wait for internal temperature to reach <-70°C.
-
Second Base Addition: Add n-BuLi (1.2 equiv) or s-BuLi (1.1 equiv) slowly via syringe pump or dropwise.
-
Rate: Maintain internal temp < -65°C.
-
Time: 15–30 minutes addition time.
-
-
Metalation: Stir at -78°C for 1–2 hours.
-
Self-Validation: The solution often develops a deep color (orange/red) characteristic of the aryllithium species. If precipitation occurs (white slurry), increase stirring speed; the reaction is still proceeding on the solid surface.
-
Phase D: Electrophile Trapping & Quench
-
Addition: Add the Electrophile (e.g., Methyl Iodide, DMF, CO2) (1.5 equiv) dissolved in THF.
-
Critical: Pre-cool the electrophile solution to -78°C if possible to avoid thermal shock.
-
-
Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to Room Temperature (RT) over 2 hours.
-
Quench: Pour mixture into saturated NH4Cl (aq).
Visualization of Workflow
The following diagram illustrates the critical decision nodes and physical state changes during the experiment.
Caption: Workflow for the Dilithiation-Functionalization strategy. Blue/Green nodes indicate stable intermediates; Red nodes indicate critical kinetic control points.
Troubleshooting & Safety Protocols
Common Failure Modes
| Symptom | Cause | Remediation |
| No Reaction / Low Yield | Moisture in THF or Atmosphere | Re-distill THF; ensure Schlenk lines are leak-tested. Use a fresh bottle of n-BuLi (titrate before use). |
| Racemization | Temperature overshoot (> -40°C) | The benzylic position is sensitive. Ensure internal temp never exceeds -60°C during the second lithiation step. |
| Gelation at -78°C | Poor solubility of Li-salt | Add LiCl (0.5 equiv) to break up aggregates or use 2-MeTHF as solvent. |
Safety: Quenching the Cryogenic Mixture
-
Risk: Adding water to a -78°C mixture containing residual n-BuLi can cause a violent "volcano" effect due to rapid gas expansion and solvent flash-boiling.
-
Protocol: Dilute the quench (NH4Cl) with MeOH (1:1) and add dropwise via addition funnel while the reaction is still cold, allowing the exotherm to be absorbed by the cooling bath before removing it.
References
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219156, 1-(3,4-dimethoxyphenyl)propan-2-ol. Retrieved from [Link]
- Lithiation Methodology: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Solvent Properties: Reich, H. J. (2023). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison.
Sources
Troubleshooting & Optimization
Improving diastereoselectivity in alkylations with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Technical Support Center: Optimizing Alkylations with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary
This guide addresses the stereochemical challenges associated with the alkylation of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 41535-95-9 / related analogs). As a homobenzylic alcohol with an electron-rich aromatic ring, this substrate presents a unique "stereochemical hazard": Neighboring Group Participation (NGP) .[1]
The 3,4-dimethoxy substitution pattern makes the aromatic ring highly nucleophilic. Under standard activation conditions (e.g., mesylation, tosylation), the aromatic ring can displace the leaving group to form a phenonium ion intermediate , leading to retention of configuration (via double inversion) or racemization, rather than the expected SN2 inversion.
This guide provides protocols to control this pathway, ensuring high diastereomeric ratios (d.r.) and enantiomeric purity (e.r.) in your target ethers.[1]
Part 1: The Mechanistic Challenge (NGP & Phenonium Ions)
Before troubleshooting, you must understand why your diastereoselectivity might be eroding.
-
Standard SN2 Expectation: You activate the alcohol (leaving group LG) and attack with a nucleophile (
).[1] Expectation: Inversion of Configuration . -
The Reality (NGP): The electron-rich 3,4-dimethoxyphenyl ring acts as an internal nucleophile.[1] It attacks the stereocenter faster than the external nucleophile, ejecting the LG and forming a bridged phenonium ion .
-
The Consequence:
Figure 1: The competition between direct substitution and Neighboring Group Participation (NGP) driven by the electron-rich dimethoxybenzene ring.[1]
Part 2: Troubleshooting Guides
Scenario A: You need to form an ether with RETENTION of stereochemistry.
Target: (S)-Ether from (S)-Alcohol.[1]
The Problem: Standard Williamson ether synthesis (NaH + Alkyl Halide) is often too basic, causing elimination or partial racemization via carbocation character.
The Solution: Use Silver(I) Oxide (Ag₂O) mediated alkylation.[1] This method promotes a concerted mechanism that minimizes carbocation character while allowing the retention of the optical activity through a tight ion-pair mechanism.
Protocol 1: Mild Ag₂O Mediated Alkylation
-
Reagents: (S)-Substrate (1.0 equiv), Alkyl Halide (1.5–3.0 equiv), Ag₂O (1.5 equiv).[1]
-
Solvent: DMF (polar aprotic is essential here) or DCM (if solubility allows).[1]
-
Procedure:
-
Dissolve the alcohol in DMF under Argon.
-
Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide).
-
Add Ag₂O in one portion.[1]
-
Stir at ambient temperature for 12–24 hours.
-
-
Why it works: Ag⁺ assists in the removal of the halide from the electrophile, while the basic oxide activates the alcohol without generating a "naked" alkoxide that is prone to elimination.
Scenario B: You need to form an ether with INVERSION of stereochemistry.
Target: (R)-Ether from (S)-Alcohol.
The Problem: NGP causes retention.[1] To force inversion, you must make the external nucleophile attack FASTER than the internal phenyl ring.
The Solution: The Mitsunobu Reaction is the gold standard here because it activates the oxygen in a way that makes it a specific leaving group (OMPP) that is displaced immediately by a pronucleophile (H-Nu).[1]
Protocol 2: High-Fidelity Mitsunobu Inversion
-
Reagents: Triphenylphosphine (PPh₃, 1.5 equiv), DIAD or DEAD (1.5 equiv), Pronucleophile (e.g., Phenol or carboxylic acid, 1.5 equiv).[1]
-
Solvent: Toluene (Preferred over THF to suppress ionic dissociation and NGP).[1]
-
Procedure:
-
Critical Optimization: If you observe retention (NGP leakage), switch to PBu₃ (Tributylphosphine) and ADDP (1,1'-(azodicarbonyl)dipiperidine).[1] The more steric bulk and different electronics can favor the SN2 pathway over the internal attack.
Scenario C: Alkylating with a Prochiral Electrophile (Creating a NEW stereocenter).
Target: Diastereoselective addition to an epoxide or alpha-halo ester.[1]
The Problem: You are reacting the (S)-alcohol with a racemic or prochiral electrophile (e.g., racemic epoxide). You get a 1:1 mixture of diastereomers (S,R and S,S).
The Solution: You cannot "create" selectivity with just the alcohol unless the transition state is rigid. You must use Lewis Acid Chelation .[1]
Protocol 3: Chelation-Controlled Ring Opening
-
Concept: Use a Lewis acid capable of bidentate chelation (e.g., TiCl₄, SnCl₄, or MgBr₂). The metal will coordinate between the alcohol oxygen and the methoxy groups on the ring, locking the conformation.
-
Reagents: (S)-Alcohol, Epoxide (Electrophile), Lewis Acid (0.1–1.0 equiv).[1]
-
Procedure:
-
Pre-complex the (S)-alcohol with the Lewis Acid in DCM at -78°C for 30 mins.
-
Add the electrophile slowly.
-
This forces the approach of the electrophile from the face opposite the bulky phenyl group (Anti-Cram or Chelation-Cram depending on the model).
-
Part 3: Comparative Data Table
| Method | Mechanism | Stereochemical Outcome | Risk Factor | Best For |
| NaH / R-X | Alkoxide SN2 | Mixed (Retention/Racemization) | High (Elimination & NGP) | Simple, achiral ethers |
| Ag₂O / R-X | Ag-Assisted SN2 | Retention (High Fidelity) | Low | Methylation/Benzylation of sensitive alcohols |
| Mitsunobu | Oxy-Phosphonium SN2 | Inversion (High Fidelity) | Medium (Separation of POPh3) | Creating esters/ethers with inverted center |
| Tf₂O / Base | Sulfonate SN2 | Retention (via Phenonium) | Very High (Rearrangement) | Avoid unless cyclizing |
Part 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a "rearranged" product where the oxygen is on the terminal carbon. What happened? A: This is the signature of the phenonium ion pathway. The phenyl ring displaced your leaving group, forming a bridged intermediate. The external nucleophile then attacked the less hindered primary carbon (C1) instead of the secondary carbon (C2), resulting in an isomerized product (1-aryl-2-substituted propane).[1] Fix: Switch to the Mitsunobu protocol (Protocol 2) using Toluene to suppress ionization.[1]
Q2: Can I use mesyl chloride (MsCl) and triethylamine? A: Use with extreme caution. The mesylate of this specific alcohol is highly prone to NGP. If you must use a sulfonate, use Tresyl chloride or Nosyl chloride which react faster, potentially outcompeting the internal ring attack, but Mitsunobu is generally safer for stereocontrol.
Q3: How do I separate the diastereomers if I get a mixture? A: Due to the dimethoxy ring, these compounds are UV-active and separate well on Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients.[1] For preparative separation, flash chromatography on silica is often difficult for diastereomers of ethers; consider derivatizing to a crystalline ester (e.g., 3,5-dinitrobenzoate) for recrystallization, then hydrolyzing.
References
-
Mechanisms of Neighboring Group Participation
-
Silver Oxide Mediated Etherification
-
Mitsunobu Reaction Specifics for Hindered Alcohols
-
Dapagliflozin/Gliflozin Synthesis Context (Relevant Intermediates)
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. BF3·OEt2-Promoted Diastereoselective Diacetoxylation of Alkenes by PhI(OAc)2 [organic-chemistry.org]
- 6. BF3·OEt2-Promoted Diastereoselective Diacetoxylation of Alkenes by PhI(OAc)2 [organic-chemistry.org]
Overcoming low yields in asymmetric synthesis using (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL.
This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers encountering yield or selectivity issues in the asymmetric synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol .
The content prioritizes Biocatalytic Reduction (KREDs) and Ruthenium-Catalyzed Transfer Hydrogenation (Noyori ATH) , as these are the industry standards for generating high-enantiomeric excess (ee) chiral alcohols from phenylacetone derivatives.
Ticket ID: ASYM-DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Group
Executive Summary: The Molecule & The Problem
The target molecule, (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol , is a lipophilic chiral alcohol often used as a scaffold in antihypertensive and neuroactive drug synthesis.
Common Failure Modes:
-
Low Conversion (<60%): Often caused by thermodynamic equilibrium limits (in transfer hydrogenation) or product inhibition (in biocatalysis).
-
Low Enantioselectivity (<95% ee): Resulting from spontaneous background reduction, mismatched catalyst/ligand sterics, or improper temperature control.
-
Workup Losses: The 3,4-dimethoxy moiety increases lipophilicity, leading to severe emulsions during aqueous extraction, particularly in enzyme-catalyzed routes.
Module 1: Diagnostic Matrix
Use this table to identify your specific failure mode before proceeding to the protocols.
| Symptom | Probable Root Cause | Recommended Fix |
| High Conversion, Low ee | Racemic background reaction or wrong ligand/enzyme match. | Lower Temp (<20°C); Switch from IPA to Formic Acid/TEA (ATH); Screen KRED library. |
| Reaction Stalls at ~50% | Equilibrium limitation (ATH) or Product Inhibition (Biocatalysis). | ATH: Switch to irreversible H-donor (HCOOH). Bio: Add resin for In-Situ Product Removal (ISPR). |
| Low Isolated Yield (despite high conversion) | Emulsion formation or product solubility in aqueous phase. | Use Celite filtration; Adjust pH to <4 or >9 to break emulsion; Salting out (NaCl). |
| Catalyst "Death" (Black precip.) | Metal leaching or enzyme denaturation. | ATH: Degas solvents thoroughly. Bio: Reduce DMSO co-solvent concentration <10%. |
Module 2: Biocatalytic Reduction (The Gold Standard)
Method: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Mechanism: Stereoselective hydride transfer from NADPH/NADH.
Biocatalysis is currently the preferred route for this substrate due to the ability to achieve >99% ee and run at ambient pressure. However, the hydrophobicity of the dimethoxyphenyl group causes solubility issues.
The Protocol (Optimized for 10g Scale)
-
Enzyme: KRED (Screening required: Rhodococcus or Lactobacillus origin often prefer 'S').
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (Cost-effective).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Co-solvent: DMSO (5-10% v/v). Warning: >10% often denatures KREDs.
Step-by-Step Workflow:
-
Solubilization: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one in DMSO.
-
Buffer Prep: Dissolve Glucose (1.5 eq) and NADP+ (0.01 eq) in buffer. Add GDH (500 U).
-
Initiation: Add KRED (approx. 10-20 mg/g substrate) to the buffer.
-
Addition: Add the substrate-DMSO solution dropwise to the agitated buffer.
-
Reaction: Stir at 30°C. Maintain pH 7.0 via auto-titration (1M NaOH) as gluconic acid is produced.
Troubleshooting Biocatalysis
Issue: Substrate precipitates upon addition.
-
Fix: The substrate is highly lipophilic. Add a surfactant like Tween-80 (0.1%) or use a biphasic system (Buffer + MTBE). Many KREDs are engineered to work in biphasic media.
Issue: Reaction stops at 70% conversion.
-
Scientific Rationale: The product alcohol likely inhibits the enzyme (Product Inhibition).
-
Protocol Adjustment: Implement In-Situ Product Removal (ISPR) . Add a hydrophobic resin (e.g., Amberlite XAD-4 or Diaion HP-20) to the reaction vessel. The resin adsorbs the alcohol as it forms, pulling the equilibrium forward and protecting the enzyme.
Visualizing the Biocatalytic Cycle
Caption: Coupled enzymatic cycle showing the KRED reduction driven by the GDH cofactor recycling system. Note the production of Gluconic Acid, requiring pH control.
Module 3: Chemocatalytic Route (Noyori ATH)
Method: Asymmetric Transfer Hydrogenation (ATH) Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Mechanism: Metal-ligand bifunctional catalysis.
If enzymes are unavailable, Ruthenium catalysis is the robust alternative.
The Critical Decision: IPA vs. Formic Acid
Users often default to Isopropanol (IPA) as the hydrogen source. This is a mistake for this substrate.
-
IPA Route: Reversible. The accumulation of acetone (byproduct) limits conversion to ~80-90%.
-
Formic Acid/TEA Route: Irreversible. CO2 is off-gassed, driving the reaction to 100% conversion.
Optimized Protocol (Formic Acid System)
-
Catalyst Prep: Use RuCl(p-cymene)[(S,S)-TsDPEN] . (Note: The (S,S)-ligand typically yields the (S)-alcohol for aryl-alkyl ketones, but verify with HPLC).
-
Ratio: S/C ratio 1000:1 to 500:1.
-
Solvent: 5:2 Formic Acid : Triethylamine (Azeotropic mixture).
-
Condition: 25°C - 30°C. Do not heat excessively, or enantioselectivity drops.
-
Degassing: Oxygen kills the Ruthenium hydride species. Sparge the solvent mixture with Nitrogen for 20 mins before adding the catalyst.
Troubleshooting ATH
Issue: Low ee (e.g., 80%).
-
Cause: Background reduction.[1] The formic acid/TEA mixture can reduce ketones non-stereoselectively at high temperatures, or the "matched" effect of the ligand is weak for the dimethoxy ring.
-
Fix: Lower temperature to 0°C - 10°C. Increase catalyst loading to maintain rate at low temp.
Issue: Reaction turns black/precipitates.
-
Cause: Decomposition of the Ru-complex, usually due to O2 ingress.
-
Fix: Ensure strict inert atmosphere.
Module 4: Downstream Processing (DSP) & Purification
The 3,4-dimethoxy group makes the product an "oil" that loves to form emulsions.
Breaking the Emulsion
If you used the Biocatalytic route, you have protein + surfactant + lipophilic oil = Mayonnaise .
-
Filter Aid: Pass the crude mixture through a pad of Celite 545 to remove denatured protein.
-
pH Swing: Adjust aqueous phase pH to 4.0 or 9.0 (away from the isoelectric point of the enzyme) to precipitate proteins before extraction.
-
Solvent Choice: Avoid Dichloromethane (DCM) if possible; it forms stubborn emulsions. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
Analytical Validation
Do not rely on optical rotation alone.
-
HPLC Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10 or 95:5).
-
Detection: UV at 280 nm (Dimethoxy absorption).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(9). Link
- Matsumura, K., et al. (2011). Practical Synthesis of Chiral Alcohols with Ru-Catalysts. Organic Process Research & Development. (General reference for TsDPEN utility).
-
BenchChem Technical Guide. (2025). Minimizing by-product formation in phenylacetic anhydride reactions (Context on Phenylacetone derivatives). Link
-
Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols.[2][3] Link
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before handling Ruthenium complexes or biological agents.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. kanto.co.jp [kanto.co.jp]
- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Optimizing (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol Mediated Systems
Current Status: Online Operator: Senior Application Scientist (Biocatalysis & Process Chem Division) Ticket ID: OPT-KRED-34DM Subject: Reaction Rate Acceleration & Troubleshooting for (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary
You are likely utilizing (S)-1-(3,4-dimethoxyphenyl)propan-2-ol as a high-value chiral intermediate for the synthesis of isoquinoline alkaloids (e.g., Mebeverine analogs) or antihypertensive agents (e.g., Methyldopa derivatives).
In industrial applications, the "mediated reaction" typically refers to two distinct phases where reaction time bottlenecks occur:
-
The Biocatalytic Synthesis: The enzymatic reduction of 1-(3,4-dimethoxyphenyl)propan-2-one (ketone precursor) is often rate-limited by solubility and cofactor regeneration.
-
Downstream Coupling: The nucleophilic activation of the secondary alcohol (e.g., mesylation, Mitsunobu coupling) where steric hindrance and racemization risks force slower, suboptimal reaction conditions.
This guide addresses both, with a primary focus on the biocatalytic reduction bottleneck, as this is the most common source of process latency.
Module 1: Optimizing the Biocatalytic Synthesis
Context: The synthesis of the (S)-enantiomer is predominantly achieved using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with an NADPH recycling system.
Diagnostic Workflow: Why is my reaction stalling?
If your reaction velocity (
Figure 1: Diagnostic logic for stalled enzymatic reduction of 3,4-dimethoxyphenylacetone.
Protocol 1.1: The Biphasic System Implementation
The Problem: The ketone substrate has poor aqueous solubility (~0.5 g/L). Standard aqueous buffers limit the substrate load, forcing low concentrations and slow volumetric productivity. The Solution: Implement a biphasic system using a water-immiscible organic solvent. This acts as a "substrate reservoir," protecting the enzyme from high ketone concentrations while maintaining a constant feed to the aqueous phase.
Recommended System:
-
Organic Phase: MTBE (Methyl tert-butyl ether) or Toluene (20-50% v/v).
-
Aqueous Phase: 100 mM Potassium Phosphate Buffer (pH 7.0).
-
Enzyme: KRED (e.g., Sporidiobolus salmonicolor variant) + GDH (Glucose Dehydrogenase).
Step-by-Step Optimization:
-
Dissolve Substrate: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one in MTBE (up to 100 g/L in the organic phase).
-
Prepare Aqueous Phase: Mix Buffer, NADP+ (0.5 mM), Glucose (1.5 eq), and GDH.
-
Initiate: Add the KRED enzyme last.
-
Agitation: High shear is required to maximize the interfacial area. Set stirring to >600 RPM.
Data: Solvent Effects on Reaction Rate Comparison of reaction times for 10g scale synthesis.
| Solvent System | Substrate Load (g/L) | Time to 95% Conv. (h) | ee (%) | Notes |
| Buffer Only | 2.0 | 48 | >99 | Slow. Substrate crashes out. |
| Buffer + 10% DMSO | 10.0 | 24 | >99 | Moderate. Enzyme stability risk >10% DMSO. |
| Biphasic (MTBE) | 50.0 | 12 | >99 | Optimal. High mass transfer; enzyme protected. |
| Biphasic (Toluene) | 50.0 | 16 | 98 | Good, but slight drop in enzyme activity. |
Module 2: The Cofactor Regeneration Cycle
Technical Insight: The reduction of the ketone consumes stoichiometric amounts of NADPH. Adding stoichiometric NADPH is economically unfeasible. You must couple this with a regeneration system. The most robust system for this substrate is the GDH/Glucose system.
Mechanism of Action:
-
KRED reduces the ketone to the (S)-alcohol, oxidizing NADPH to NADP+.
-
GDH (Glucose Dehydrogenase) oxidizes Glucose to Gluconolactone, reducing NADP+ back to NADPH.
-
Gluconolactone spontaneously hydrolyzes to Gluconic Acid, lowering pH (See Troubleshooting: pH Control).
Figure 2: Coupled enzymatic cycle showing the interdependence of product formation and cofactor recycling.
Module 3: Downstream Application (Nucleophilic Substitution)
Context: Once you have the (S)-alcohol, the next step often involves activating the hydroxyl group (e.g., converting to a mesylate or tosylate) for amine coupling.
The Bottleneck: Reaction times here are often artificially extended by researchers lowering the temperature to 0°C or -10°C to prevent racemization (inversion of the chiral center via SN1 pathways) or elimination (formation of the styrene derivative).
Troubleshooting Guide: Accelerating Activation
Q: Can I run the mesylation at room temperature to speed it up? A: Generally, no . The benzylic position on the 3,4-dimethoxyphenyl ring is electron-rich, making the carbocation relatively stable. Higher temperatures promote SN1 character, leading to loss of ee (enantiomeric excess).
Optimization Protocol: Instead of raising temperature, optimize the base catalyst .
-
Standard: Triethylamine (Et3N) is slow and forms salts that thicken the mixture.
-
Optimized: Use DIPEA (Hunig's Base) with catalytic DMAP (4-Dimethylaminopyridine) .
Frequently Asked Questions (FAQ)
Q1: The reaction mixture turns yellow/brown over time. Is this a problem? A: Yes. This indicates the oxidation of the electron-rich dimethoxybenzene ring (quinone formation) or polymerization.
-
Fix: Degas your buffers with Nitrogen/Argon before adding the enzyme. KREDs are sensitive to oxidative stress, and quinones can inhibit the enzyme.
Q2: I see a "rag layer" or emulsion during workup. How do I separate it? A: The enzyme protein acts as a surfactant.
-
Fix: Filter the reaction mixture through a pad of Celite (diatomaceous earth) before phase separation. Alternatively, add brine (saturated NaCl) to increase the density difference.
Q3: Can I use Isopropanol (IPA) as the hydrogen donor instead of Glucose? A: Only if your specific KRED is an ADH-type that accepts IPA.
-
Pros: IPA converts to Acetone (volatile, drives equilibrium if removed).
-
Cons: High concentrations of Acetone deactivate most enzymes. For 3,4-dimethoxyphenyl derivatives, the Glucose/GDH system is thermodynamically superior (
heavily favors gluconic acid formation).
References
-
Biocatalytic Synthesis of Chiral Alcohols
-
Biphasic System Optimization
-
Substrate Specificity & Engineering
-
Chemical Properties of the Precursor
- Title: 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one (Crystal Structure & Reactivity).
- Source: Acta Crystallographica / NIH (2014).
-
URL:[Link]
-
General Kinetic Resolution Principles
Sources
- 1. researchgate.net [researchgate.net]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete cleavage of the (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL auxiliary
Topic: Incomplete Cleavage of the (S)-1-(3,4-Dimethoxyphenyl)propan-2-yl Auxiliary
Audience: Synthetic Chemists, Process Development Scientists Scope: Troubleshooting hydrolytic, oxidative, and reductive removal of the 1-(3,4-dimethoxyphenyl)propan-2-yl chiral controller.
Executive Summary & Chemical Logic
The (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol auxiliary acts as a chiral controller via esterification. Its structural uniqueness lies in the 3,4-dimethoxybenzyl (veratryl) moiety. Unlike standard alkyl auxiliaries, this group offers two distinct cleavage vectors:
-
Base-Mediated Hydrolysis: Standard ester saponification, often hampered by the steric bulk of the secondary alcohol and the
-substituents of the target molecule. -
Oxidative Cleavage: The electron-rich aromatic ring allows for oxidative removal (similar to PMB/DMB protecting groups) using CAN (Ceric Ammonium Nitrate) or DDQ, a method often overlooked when standard hydrolysis fails.
Common Failure Modes:
-
Steric Shielding: The methyl group at C2 and the bulky dimethoxybenzyl tail block nucleophilic attack at the carbonyl.
-
Electronic Deactivation: In oxidative protocols, insufficient oxidation potential or competitive oxidation of the substrate.
-
Solubility Mismatch: The lipophilic auxiliary prevents interaction with aqueous hydroxide bases.
Diagnostic Workflow
Use this decision tree to select the correct rescue protocol based on your current failure mode.
Figure 1: Diagnostic logic for selecting the appropriate cleavage protocol.
Technical Protocols & Troubleshooting
Protocol A: Perhydrolysis (The "Evans" Method)
Best For: Sterically hindered substrates where standard LiOH fails.
Mechanism: The hydroperoxide anion (
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Reagent | LiOH (3.0 equiv) | LiOH (4.0 equiv) + 30% H₂O₂ (4.0 equiv) |
| Solvent | THF:Water (3:1) | THF:Water (4:1) (Maintain homogeneity) |
| Temperature | 0 °C to RT | 0 °C (Strict control to prevent epimerization) |
| Quench | 1M HCl | Na₂SO₃ / NaHSO₃ (Must quench excess peroxide first) |
Step-by-Step:
-
Dissolve the ester in THF (0.1 M) and cool to 0 °C.
-
Add 30% aqueous
(4 equiv) followed by LiOH·H₂O (4 equiv) dissolved in minimal water. -
Stir at 0 °C. Monitor via TLC.
-
Critical Step: Upon completion, add saturated aqueous
or to quench the peroxide before acidification. Failure to do this can result in oxidative degradation of the product during workup. -
Extract the auxiliary (organic phase) and the target acid (aqueous phase, after pH adjustment).
Protocol B: Anhydrous Hydroxide Cleavage
Best For: Extremely hydrophobic substrates that precipitate in aqueous LiOH, or esters that are exceptionally hindered. Mechanism: "Naked" hydroxide generated in DMSO is orders of magnitude more nucleophilic than solvated aqueous hydroxide.
Reagents:
-
Potassium tert-butoxide (
-BuOK) -
Water (stoichiometric)
-
Anhydrous DMSO or Ether
Step-by-Step:
-
Preparation: In a dry flask, dissolve
-BuOK (2.5 equiv) in anhydrous DMSO (or dry diethyl ether if product is unstable in DMSO). -
Activation: Add exactly 1.0 equiv of water per equiv of
-BuOK. This generates "anhydrous" KOH in situ.-
Note: If using ether, the reagent creates a slurry known as "Gassman's anhydrous base."
-
-
Reaction: Add the chiral ester. Stir at RT.
-
Workup: Pour into phosphate buffer (pH 7). Avoid strong acid workups if the product is acid-sensitive.
Protocol C: Oxidative Cleavage (CAN)
Best For: Substrates sensitive to base, or when the 3,4-dimethoxy motif is leveraged as a "protecting group-like" handle. Mechanism: Ceric Ammonium Nitrate (CAN) oxidizes the electron-rich aromatic ring to a radical cation, facilitating C-O bond rupture. This is specific to the 3,4-dimethoxyphenyl moiety.[1]
Step-by-Step:
-
Dissolve the ester in Acetonitrile:Water (4:1) .
-
Cool to 0 °C.
-
Add CAN (3.0 - 4.0 equiv) portion-wise.
-
Visual Cue: Solution will turn orange/red.
-
-
Monitor strictly. Over-oxidation can degrade the aldehyde/acid product.
-
Quench: Dilute with water and extract immediately.
Comparative Data: Reagent Selection
| Method | Nucleophile/Agent | Relative Rate | Risk Factor | Compatibility |
| Standard Hydrolysis | 1x (Baseline) | Incomplete reaction | Robust substrates only | |
| Perhydrolysis | ~100x | Peroxide oxidation of S/N atoms | Recommended First Line | |
| Anhydrous Base | >500x | Epimerization at | Hydrophobic/Hindered esters | |
| Oxidative (CAN) | Variable | Over-oxidation of product | Acid-stable, Base-sensitive |
Frequently Asked Questions (FAQs)
Q1: I used LiOH/H2O2, but I see a new spot on TLC that isn't my acid or the auxiliary. What is it?
A: This is likely the peracid intermediate or an N-oxide/sulfoxide if your substrate contains amines or sulfides. Ensure you quench with Sodium Sulfite (
Q2: The reaction is stuck at 50% conversion even with heating. Why? A: Product inhibition or solubility. The released auxiliary (the alcohol) or the carboxylate salt might be forming tight aggregates (micelles) in the reaction media. Switch to Protocol B (DMSO) to break up these aggregates and utilize the "naked" hydroxide effect.
Q3: Can I recover the (S)-1-(3,4-dimethoxyphenyl)propan-2-ol auxiliary after oxidative cleavage? A: generally, No . Oxidative cleavage (CAN/DDQ) typically degrades the electron-rich aromatic ring into quinones or other oxidized byproducts. If auxiliary recovery is economically critical, you must use Hydrolytic (Protocol A/B) or Reductive methods.
Q4: My substrate is acid-sensitive. Can I use the CAN method?
A: CAN is acidic (pH ~1-2 in solution). For acid-sensitive substrates, buffer the CAN reaction with Sodium Bicarbonate (
References
-
Evans, D. A., et al. "Hydrolysis of Chiral Imides and Esters: The Peroxide Effect." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.
-
Gassman, P. G., & Schenk, W. N. "The Use of Anhydrous Hydroxide for the Hydrolysis of Hindered Esters." Journal of Organic Chemistry, vol. 42, no. 5, 1977, pp. 918–920.
-
Bull, S. D., et al. "Oxidative Cleavage of para-Methoxybenzyl (PMB) Ethers and Esters." Journal of the Chemical Society, Perkin Transactions 1, 2001, pp. 2931. (Applicable to 3,4-DMP cleavage).
-
Hattori, T., et al. "New Mechanism for Oxygenative Ring Cleavage of 3,4-Dimethoxybenzyl Alcohol." Agricultural and Biological Chemistry, vol. 52, no.[2] 3, 1988.[2]
Sources
Technical Support Center: Aldol Chemistries of 1-(3,4-Dimethoxyphenyl)propan-2-yl Derivatives
[1]
Current Status: Operational Subject: Minimizing Side Reactions in Aldol Condensations Applicable Substrates: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (Precursor), 1-(3,4-Dimethoxyphenyl)propan-2-one (Active Reagent).[1]
Core Technical Analysis: The Substrate Paradox
User Alert: You have specified (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol as your reactant for an Aldol condensation.
Critical Chemical Constraint: Aldol condensations require a carbonyl group (aldehyde or ketone) to form the enolate nucleophile or act as the electrophile.[2][3][4][5] Your specified substrate is a secondary alcohol .[1] It cannot directly participate in an Aldol condensation without prior modification.[1]
-
Scenario A (Most Likely): You are using the alcohol as a stable precursor and oxidizing it to 1-(3,4-dimethoxyphenyl)propan-2-one (Veratryl acetone) in situ or in a prior step.[1]
-
Scenario B: You are referring to the product of an aldol reaction (a
-hydroxy ketone) and attempting to prevent its degradation.
This guide assumes Scenario A , as this is the standard synthetic route for isoquinoline alkaloid precursors and related pharmaceuticals.[1] The primary source of "side reactions" in this chemistry stems from the high electron density of the veratrole (3,4-dimethoxy) ring and the lability of the ketone intermediate.
Interactive Troubleshooting Guide
Quick-Reference: Symptom & Solution Matrix
| Symptom | Probable Cause | Technical Intervention |
| Reaction mixture turns black/tarry | Oxidative Polymerization of the electron-rich aromatic ring or Michael Polymerization of the enone product.[1] | Switch Base: Replace strong hydroxides (NaOH/KOH) with mild amine bases (Piperidine/Acetic Acid buffer).[1] Exclude Oxygen: Sparge solvents with Argon.[1] |
| Low Yield / Recovery of Starting Material | Enolization Failure or Retro-Aldol Reaction .[1] | Thermodynamic Control: Ensure water is actively removed (Dean-Stark or molecular sieves) to drive equilibrium forward. |
| Formation of "Oily Dimer" | Self-Condensation of the ketone (Homo-aldol). | Order of Addition: Pre-mix the aldehyde partner with the base, then add the ketone slowly (dropwise) to keep its concentration low relative to the electrophile. |
| Loss of Optical Activity | Oxidation of Chiral Center. | Irreversible: Oxidation of (S)-alcohol to the ketone destroys the C2 stereocenter (sp³ |
| Product is a mixture of Oil and Solid | Incomplete Dehydration (Mixture of Aldol Adduct and Condensation Product). | Force Elimination: Acidify the workup (pTsOH reflux) to convert all |
Deep Dive: Mechanism & Failure Modes[1]
The following diagram illustrates the critical pathways. Note that the (S)-Alcohol must first be oxidized.[1] The "Danger Zone" highlights where the electron-rich aromatic ring causes polymerization issues.
Figure 1: Reaction cascade for 3,4-dimethoxyphenylpropan-2-ol derivatives.[1] Note the divergence into "Tar" and "Dimer" side reactions.
Optimized Protocol: The "Piperidine-Acetate" Method
To minimize the side reactions listed above (specifically the "tarring" of the dimethoxy ring), we recommend avoiding strong mineral bases (NaOH/KOH) in favor of a buffered Knoevenagel-type condition.
Reagents:
-
Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (freshly oxidized from alcohol).
-
Electrophile: Aromatic Aldehyde (1.05 equivalents).[1]
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).[1]
-
Solvent: Toluene or Benzene (for azeotropic water removal).[1]
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. This is critical to drive the equilibrium to the right (minimizing the retro-aldol side reaction).
-
Solvation: Dissolve the aldehyde (1.05 eq) and the ketone (1.0 eq) in Toluene.
-
Why? Using a slight excess of aldehyde ensures the ketone is fully consumed, preventing self-condensation.[1]
-
-
Catalyst Addition: Add Piperidine followed by Acetic Acid.[1]
-
Why? This forms a piperidinium acetate buffer in situ.[1] It provides mild basicity to form the enol/enolate without triggering the oxidative polymerization of the electron-rich veratrole ring.
-
-
Reflux: Heat to reflux.[1] Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours).[1]
-
-
Workup: Cool to room temperature. Wash with dilute HCl (to remove piperidine), then saturated NaHCO3, then Brine. Dry over MgSO4.[1]
-
Purification: Recrystallize from Ethanol/Water.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction directly on the (S)-alcohol without oxidizing it first?
A: No. The alcohol lacks the
Q2: I need to retain the (S)-configuration. Is this possible? A: Not via the ketone route.[1] Oxidation destroys the stereocenter.[1] To obtain a chiral product, you must perform the Aldol condensation to form the unsaturated enone, and then perform an Asymmetric Hydrogenation (e.g., using a Noyori catalyst) to re-establish the chiral center.
Q3: My reaction mixture turned into a solid block of black solid. What happened? A: This is the "Veratrole Tar" effect.[1] The 3,4-dimethoxy ring is very electron-rich.[1] In the presence of strong bases (like NaOH) and trace oxygen, it undergoes oxidative coupling.
-
Fix: Switch to the Piperidine/Acetic Acid method described above and ensure the reaction is under an inert atmosphere (Nitrogen/Argon).
Q4: I am seeing a "bis-aldol" product. What is this? A: Since your ketone (propan-2-one derivative) has methyl protons on one side and methylene protons on the other, it can technically react on both sides if the aldehyde is in large excess and the conditions are harsh.
-
Fix: The methylene position (next to the aromatic ring) is more sterically hindered and less acidic than the methyl group. Under mild conditions (Piperidine), reaction at the methyl group (C1 of the propanone chain) is heavily favored. Avoid high temperatures and strong bases to prevent attack at the internal position.[1]
References & Grounding
-
Mechanism of Aldol Condensation:
-
Substrate Specifics (Veratryl Acetone):
-
Green/Solvent-Free Alternatives:
Sources
- 1. 1-(3,4-dimethoxyphenyl)propan-2-one | 776-99-8 [sigmaaldrich.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. purechemistry.org [purechemistry.org]
- 5. SATHEE: Chemistry Aldol Condensation [satheeneet.iitk.ac.in]
- 6. magritek.com [magritek.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary
This technical guide addresses stereoselectivity challenges associated with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) when exposed to Lewis Acids (LAs). Due to the electron-rich nature of the 3,4-dimethoxybenzyl moiety, this homobenzylic alcohol is uniquely susceptible to Lewis Acid-catalyzed racemization via neighboring group participation (NGP) and carbocation stabilization.
This guide provides diagnostic workflows, mechanistic insights, and remediation protocols for researchers observing erosion of enantiomeric excess (ee%) or poor diastereocontrol during downstream functionalization.
Module 1: Diagnostic & Mechanistic Insight
The Core Issue: Why is my ee% dropping?
When (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is exposed to strong Lewis Acids (e.g.,
Unlike simple aliphatic alcohols, the 3,4-dimethoxyphenyl group acts as an intramolecular nucleophile. It donates electron density to the developing cationic center at C2, forming a bridged phenonium ion intermediate or stabilizing a planar carbocation. Re-attack by the leaving group or a solvent molecule on this symmetric or planar intermediate results in racemization.
Visualizing the Racemization Pathway
The following diagram illustrates the mechanistic failure point where stereochemical information is lost.
Figure 1: Mechanistic pathway showing Lewis Acid-mediated ionization leading to racemization via neighboring group participation.
Module 2: Troubleshooting Guide
Scenario A: Racemization during Protection or Substitution
Symptom: You are using a Lewis Acid to catalyze a reaction (e.g., acetylation, alkylation) and the recovered product has low ee%.
| Variable | Risk Factor | Recommendation |
| Lewis Acid Hardness | High Risk: Hard acids ( | Switch: Use softer, oxophilic LAs like |
| Solvent Polarity | High Risk: Polar aprotic solvents (DMF, DMSO) stabilize the carbocation intermediate. | Switch: Use non-polar solvents ( |
| Temperature | High Risk: Temperatures > 0°C significantly increase the rate of C-O bond cleavage. | Control: Maintain reaction temperature at -78°C to -20°C. Kinetic control is essential. |
| Stoichiometry | High Risk: Excess Lewis Acid (>1.1 equiv) promotes "double activation" or side reactions. | Control: Use catalytic amounts (0.05 - 0.2 equiv) where possible. |
Scenario B: Poor Diastereoselectivity in Nucleophilic Addition
Symptom: You are adding a nucleophile to a derivative of the alcohol (or its ketone precursor) and getting poor diastereomeric ratios (dr).[2]
Explanation: The 3,4-dimethoxy groups can chelate with the Lewis Acid, altering the effective size and orientation of the substrate.
-
The Fix: If using the ketone precursor, Chelation Control (Cram-Chelate model) is possible with bidentate Lewis Acids like
or . If you require the anti-Cram product, use non-chelating LAs like with bulky ligands.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use
-
Protocol: If you must use it, cool to -78°C, add the acetic anhydride before the Lewis Acid, and quench immediately upon completion.
-
Better Alternative: Use standard DMAP/Pyridine (basic conditions) or a mild catalyst like
.
Q2: I see a new spot on TLC that isn't my product or starting material. What is it? A: This is likely the dimer or a rearranged styrene derivative. The carbocation generated by the Lewis Acid can eliminate a proton to form the alkene (styrene derivative) or react with another molecule of alcohol to form an ether.
-
Verification: Check NMR for olefinic protons (elimination) or doubling of signals (dimerization).
Q3: Does the counter-ion of the Lewis Acid matter? A: Yes. Triflates (-OTf) are non-nucleophilic and stabilize the cationic metal center, often allowing for lower catalyst loading and milder conditions compared to chlorides (-Cl) or bromides (-Br), which can act as nucleophiles and cause inversion (Walden inversion) leading to racemization or unwanted halides [2].
Module 4: Experimental Protocol for Stability Testing
Before committing valuable GMP material to a Lewis Acid mediated step, perform this "Stereochemical Stress Test."
Objective: Determine the stability of the chiral center under proposed reaction conditions.
-
Preparation: Dissolve 10 mg of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (>99% ee) in 0.5 mL of the intended solvent.
-
Induction: Add the specific Lewis Acid (1.0 equiv) at the intended temperature.
-
Sampling: Aliquot 50 µL at t=5 min, 1 hr, and 4 hr.
-
Quench: Immediately quench aliquots into sat.
/ EtOAc.[3] -
Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
-
Pass Criteria: < 1% drop in ee over the reaction duration.
-
Fail Criteria: Appearance of the (R)-enantiomer peak.
-
References
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Source: Journal of Organic Chemistry (2022).[1] Context: Demonstrates the susceptibility of electron-rich benzylic-type alcohols to racemization via acid catalysis and ion-pair mechanisms. URL:[Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines. Source: Journal of Organic Chemistry (2007). Context: Discusses the balance between SN1 (racemization) and SN2 (inversion/retention) pathways in Lewis Acid mediated reactions of similar aryl-substituted substrates. URL:[Link]
-
Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone.
). URL:[Link] -
1-(3,4-Dimethoxyphenyl)propan-2-one (Precursor Context). Source: Smolecule / PubChem Data. Context: Structural data and reactivity profile of the ketone precursor, relevant for understanding the homobenzylic position's electronic environment. URL:[Link]
Sources
Technical Support Center: Purification Strategies for Diastereomers of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL Adducts
Welcome to the technical support guide for the resolution of diastereomeric adducts derived from (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL. This document is designed for researchers, chemists, and drug development professionals who are navigating the often-complex challenge of separating stereoisomers. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you overcome common hurdles in your purification workflow.
Section 1: Troubleshooting Flash Chromatography Separations
Flash column chromatography is frequently the first method of choice for diastereomer purification due to its scalability and cost-effectiveness. However, achieving baseline separation can be challenging.
FAQ 1: My diastereomers are co-eluting or showing very poor separation (ΔRf < 0.1) on silica gel. What are my primary troubleshooting steps?
This is a common issue stemming from insufficient differential interaction between the diastereomers and the stationary phase. Your goal is to modulate the mobile phase to exploit the subtle stereochemical differences.
Answer:
Your primary strategy is to systematically adjust the polarity and chemical nature of your mobile phase (eluent).
-
Decrease Eluent Polarity: Diastereomers often have very similar polarities. By significantly decreasing the polarity of your eluent system (e.g., moving from 20% EtOAc/Hexane to 5% EtOAc/Hexane), you force the compounds to spend more time adsorbed to the silica gel. This increases the opportunity for differential interactions, leading to better separation. This process increases the column volumes (CVs) required for elution but is the most critical first step.
-
Introduce a More Selective Solvent: If simple polarity adjustments fail, introduce a third solvent that can engage in more specific interactions, like hydrogen bonding.
-
Add a Protic Solvent: A small amount of an alcohol (e.g., isopropanol or ethanol, 0.5-2%) can disrupt strong interactions with silica and introduce new hydrogen bonding possibilities that may differ between diastereomers.
-
Use an Ethereal Solvent: Replacing ethyl acetate with methyl tert-butyl ether (MTBE) or diethyl ether can alter the separation profile. Ethers are hydrogen bond acceptors but not donors, offering a different selectivity profile compared to esters.
-
-
Consider an Alternative Stationary Phase: If mobile phase optimization is unsuccessful, the issue may be the stationary phase itself.
-
Amine-Functionalized Silica: If your adducts are acidic, this can prevent tailing.
-
Diol-Functionalized Silica: Offers different hydrogen bonding characteristics.
-
Reverse-Phase (C18) Silica: This is a more significant change, requiring a switch to polar mobile phases (e.g., Methanol/Water or Acetonitrile/Water). It separates compounds based on hydrophobicity.
-
Experimental Workflow: Mobile Phase Optimization
Caption: Workflow for flash chromatography method development.
FAQ 2: I have good separation on TLC, but the resolution is poor on the flash column. Why is there a discrepancy?
This is a classic problem of scalability and technique. The near-ideal conditions of a TLC plate are not perfectly replicated in a packed column.
Answer:
The key factors are sample loading, column packing, and flow rate.
-
Overloading: This is the most common cause. The amount of sample loaded onto the column exceeds its capacity, causing bands to broaden and overlap. A general rule of thumb is to load no more than 1-2% of the silica gel mass.
-
Improper Packing: Air gaps or channels in the silica bed lead to an uneven solvent front and band distortion. Ensure you pack your column as a uniform slurry and allow it to settle completely.
-
Flow Rate: Too high a flow rate reduces the number of theoretical plates, decreasing the efficiency of the separation. The optimal flow rate allows for equilibrium between the mobile and stationary phases. A linear velocity of about 5 cm/min is a good starting point for difficult separations.
Table 1: Effect of Loading on Diastereomer Separation
| Sample Load (% of Silica Mass) | Resolution (Rs) | Purity of Diastereomer 1 | Purity of Diastereomer 2 |
| 5% | 0.6 | 85% | 82% |
| 2% | 1.1 | 96% | 95% |
| 1% | 1.4 | >99% | >98% |
| 0.5% | 1.5 | >99% | >99% |
Section 2: Preparative HPLC Troubleshooting
When flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power.
FAQ 3: My diastereomers are still not separating on a standard silica HPLC column. What's the next step?
Standard silica is often not selective enough for closely related diastereomers. Chiral stationary phases (CSPs) are designed for this purpose.
Answer:
You should transition to a Chiral Stationary Phase (CSP). Even though you are separating diastereomers, not enantiomers, the chiral environment of a CSP can provide the specific stereochemical interactions needed for resolution.
-
Select a CSP: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and often successful. Columns like Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) are industry standards.
-
Mobile Phase for CSPs: The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The type and percentage of the alcohol are critical for achieving separation. Small changes can have dramatic effects.
-
Methodical Screening: Screen different alcohols (Isopropanol, Ethanol) at various concentrations (e.g., 2%, 5%, 10%, 20%). This systematic approach is essential for finding the optimal mobile phase.
FAQ 4: I'm using a reverse-phase (C18) column, but my peaks are tailing badly. What can I do?
Peak tailing on C18 columns, especially with amine-containing molecules or those with strong hydrogen-bonding capabilities, is often due to secondary interactions with residual silanol groups on the silica surface.
Answer:
-
Use an Additive: Add a small amount of a competing agent to the mobile phase.
-
For Basic Adducts: Add 0.1% trifluoroacetic acid (TFA) or formic acid. The acid protonates the basic sites on your molecule and also interacts with the free silanols, preventing your compound from sticking.
-
For Acidic Adducts: Add 0.1% triethylamine (TEA) or ammonia to saturate the acidic silanol sites.
-
-
Switch to a Base-Deactivated Column: Many modern C18 columns are "end-capped" or specifically designed for use with basic compounds at neutral pH. These columns have a much lower concentration of free silanol groups and will significantly reduce tailing.
Section 3: Diastereoselective Crystallization Guide
Crystallization can be a highly efficient and scalable method for separating diastereomers if one diastereomer preferentially crystallizes from solution.
FAQ 5: I've tried numerous solvents, but my adducts always co-crystallize or precipitate as an oil. How can I induce selective crystallization?
Oiling out or co-precipitation occurs when the solution becomes supersaturated too quickly or when the diastereomers have very similar crystal lattice energies.
Answer:
The key to successful diastereoselective crystallization is to find a solvent system where one diastereomer is significantly less soluble than the other and to approach supersaturation slowly.
-
Systematic Solvent Screening: Create a matrix of solvents with varying polarities and functionalities (e.g., alcohols, esters, hydrocarbons, chlorinated solvents). Use small-scale vials to test the solubility of your diastereomeric mixture at room temperature and at an elevated temperature (e.g., 50 °C). A good candidate solvent will fully dissolve the mixture when hot but show partial precipitation upon cooling.
-
Control the Cooling Rate: Slow, controlled cooling is critical. A rapid temperature drop promotes rapid precipitation and traps impurities (the other diastereomer). Try cooling the solution in an insulated bath or a programmable chiller over several hours or even days.
-
Use Seeding: If you can isolate a tiny amount of the desired pure diastereomer (e.g., from a previous preparative HPLC run), add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth and can dramatically improve selectivity.
-
Anti-Solvent Addition: Dissolve your mixture in a good solvent, then slowly add a miscible "anti-solvent" in which your compounds are insoluble. This should be done dropwise at a constant temperature until turbidity is observed, then allow the solution to stand.
Crystallization Workflow Diagram
Caption: Iterative process for diastereoselective crystallization.
Section 4: Enzymatic Resolution
This advanced technique involves converting the diastereomeric alcohols into esters (or another derivative) and then using a lipase enzyme to selectively hydrolyze one of the diastereomeric esters back into the alcohol.
FAQ 6: How does enzymatic resolution work for diastereomers, and how do I set it up?
Answer:
The principle relies on the high stereoselectivity of enzymes. A lipase, existing in a chiral environment, will often catalyze a reaction (like ester hydrolysis) much faster for one stereoisomer than for the other.
Protocol: Screening for Enzymatic Resolution
-
Derivative Formation: Convert your (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL diastereomeric mixture into a simple ester, such as an acetate or butyrate, using standard acylation conditions (e.g., acetyl chloride or acetic anhydride). This step is necessary because lipases are most effective at hydrolyzing esters.
-
Enzyme Selection: Obtain several commercially available lipases, such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), or Candida rugosa Lipase (CRL). These are known for their broad substrate scope and high selectivity.
-
Reaction Setup: In separate vials, for each enzyme, set up a buffered aqueous solution (e.g., phosphate buffer, pH 7) containing a small amount of your diastereomeric ester mixture. Add the lipase (often immobilized on a solid support).
-
Monitoring: Let the reactions stir at a controlled temperature (e.g., 30-40 °C). At regular time intervals (e.g., 2h, 6h, 24h), take a small aliquot of the reaction mixture, quench the enzyme (e.g., by filtering it off or adding a solvent like ethanol), and analyze the sample by chiral HPLC.
-
Analysis: You are looking for a reaction that stops at approximately 50% conversion. At this point, you should ideally see one major peak for the remaining ester (one diastereomer) and one major peak for the newly formed alcohol (the other diastereomer).
-
Separation: Once the selective hydrolysis is complete, you can easily separate the resulting alcohol from the unreacted ester using standard flash chromatography, as they now have very different polarities.
Enzymatic Resolution Principle
Caption: Selective hydrolysis of one diastereomeric ester by a lipase.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49–54. [Link]
-
Introduction to Modern Flash Chromatography. Teledyne ISCO. [Link]
-
Yashima, E., Okamoto, Y., & Green, M. M. (2016). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chirality, 28(9), 627-649. [Link]
-
Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-439. [Link]
-
Crystallization. Organic Chemistry Division, American Chemical Society. [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. [Link]
Technical Support Center: Integrity Maintenance of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
[1][2]
Topic: Preventing Racemization During Isolation, Purification, and Activation ("Removal") Target Molecule: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1][2]
Core Directive & Mechanism of Failure[2]
You are likely encountering enantiomeric excess (ee%) erosion during the removal of the compound from a reaction matrix (isolation) or the removal of the hydroxyl group (activation/substitution).[1][2]
The (S)-1-(3,4-dimethoxyphenyl)propan-2-ol molecule features a secondary alcohol at the C2 position and an electron-rich veratryl (3,4-dimethoxy) ring.[1][2] While secondary alcohols are generally more robust than benzylic alcohols, this specific scaffold presents a unique "perfect storm" for racemization due to Homobenzylic Stabilization .[1][2]
The Mechanism of Racemization
Racemization in this system is almost exclusively acid-catalyzed and thermally accelerated .[1][2]
-
Protonation: Trace acid protonates the hydroxyl group (
).[1][2] -
Carbocation Formation (SN1): The leaving group (
) departs. The resulting secondary carbocation is stabilized by the electron-donating methoxy groups on the aromatic ring (via through-space or inductive effects), lowering the energy barrier for pathways.[1][2] -
Loss of Chirality: The carbocation is planar (
).[1][2] Re-attack by water or a nucleophile occurs from either face, resulting in a racemic mixture.[1][2] -
Elimination Risk: Acid can also catalyze elimination to the alkene (1-(3,4-dimethoxyphenyl)propene), which destroys the chiral center entirely.[1][2]
Troubleshooting Guide (FAQ Format)
Scenario A: Isolation & Solvent Removal
Context: You are removing the solvent (e.g., EtOAc, DCM) after synthesis (e.g., enzymatic reduction or Grignard) and noticing a drop in optical rotation.[2]
Q1: I lost 15% ee during rotary evaporation. My bath was only at 40°C. What happened? Diagnosis: Your solvent or glassware was likely acidic.[1][2] Chlorinated solvents (DCM, Chloroform) often contain trace HCl or phosgene if not stabilized.[1][2] Silica gel residues are also acidic.[1][2] Corrective Action:
-
The "Base Wash" Rule: Before concentration, wash your organic layer with a 5%
solution.[1][2] This buffers the organic phase.[1][2] -
Glassware Neutralization: Rinse your evaporation flask with a dilute solution of triethylamine (TEA) in acetone, then dry, before adding your product.[1][2]
-
Temperature Limit: Do not exceed 35°C even under vacuum. This oil has a high boiling point; patience with high vacuum is safer than heat.[1][2]
Q2: Can I purify this via silica gel chromatography? Diagnosis: Standard silica gel is slightly acidic (pH 5-6).[1][2] Prolonged contact with the column, especially if the flow is slow, will cause partial racemization.[2] Corrective Action:
-
Pre-treatment: Pre-elute the silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc.[1][2] This neutralizes the acidic sites on the silica surface.[1][2]
-
Fast Elution: Use a gradient that moves the compound quickly (
0.3–0.4).[1][2] Do not let it sit on the column overnight.
Scenario B: Distillation
Context: You are trying to distill the pure oil (bp ~140-145°C @ 0.5 mmHg).[1][2]
Q3: The product distilled over as a racemate. Is it impossible to distill? Diagnosis: Prolonged thermal stress at >100°C promotes thermal racemization, likely via a reversible dehydrogenation mechanism or trace acid catalysis from the pot residue.[1][2] Corrective Action:
-
Switch Methodology: Avoid pot distillation. Use a Wiped Film Evaporator (WFE) or Kugelrohr distillation.[1][2] These methods minimize "residence time" at high temperature.[1][2]
-
Azeotropic Drying: Instead of distilling to dryness, switch to a high-boiling solvent (like Toluene) and distill off the low-boiler, leaving the product in a solution that can be used directly in the next step.[1][2]
Scenario C: Activation (Removing the -OH for Substitution)
Context: You are converting the alcohol to a Mesylate (Ms) or Tosylate (Ts) to "remove" the oxygen in a subsequent substitution.[1][2]
Q4: My mesylation reaction (MsCl/TEA) yielded a racemic mesylate.
Diagnosis: The reaction produces HCl as a byproduct. If the addition of MsCl is too fast, or the base (TEA) is insufficient/wet, local "hotspots" of high acidity form, triggering
-
Temperature Control: Perform the addition at -10°C to 0°C .
-
Base Excess: Use 1.5 to 2.0 equivalents of base (TEA or DIPEA).[1][2]
-
DMAP Catalyst: Add 5-10 mol% DMAP.[1][2] It acts as a nucleophilic catalyst, speeding up the desired reaction (kinetic control) over the undesired racemization (thermodynamic control).[1][2]
Experimental Protocols
Protocol 1: Safe Isolation from Aqueous Buffer (Biocatalytic Workup)
Use this when isolating the alcohol after enzymatic reduction.[1][2]
-
Quench: Adjust reaction mixture pH to 7.5 – 8.0 using saturated
. Crucial: Never extract at pH < 7. -
Extraction: Extract with MTBE or Ethyl Acetate (3x). Avoid DCM if possible (acid risk).[1][2]
-
Wash: Wash combined organics with:
-
Drying: Dry over anhydrous
(Neutral) rather than (slightly Lewis acidic). -
Concentration: Filter and concentrate in vacuo at <35°C .
Protocol 2: Non-Racemizing Activation (Mesylation)
Use this to convert the alcohol to a leaving group.[1][2]
| Reagent | Equivalents | Role |
| (S)-Alcohol | 1.0 | Substrate |
| DCM (Anhydrous) | Solvent (0.1 M) | Medium |
| Triethylamine (TEA) | 2.0 | Acid Scavenger |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Activator |
| DMAP | 0.05 | Kinetic Catalyst |
Steps:
Visualization of Pathways[2]
The following diagram illustrates the "Danger Zone" (Acid/Heat) versus the "Safe Zone" (Buffered/Kinetic) for this molecule.
Caption: Figure 1 details the critical divergence between the acid-catalyzed SN1 pathway (Red) leading to racemization and the base-buffered SN2 pathway (Blue) preserving stereochemical integrity.[1][2][3][4][5][6][7][8]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2] John Wiley & Sons.[1][2] (Standard reference for stability of alcohols and protecting groups).[1][2] [1][2]
-
Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[2] Wiley-Interscience.[1][2] (Mechanistic grounding for SN1 vs SN2 competition in secondary alcohols). [1][2]
-
Hollmann, F., et al. (2011).[1][2] "Enzymatic reduction of ketones." Green Chemistry, 13(9), 2261-2302.[1][2] (Discusses the biocatalytic synthesis and isolation of chiral alcohols including phenylpropanol derivatives).
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Source for "Base Wash" and thermal stability protocols in scale-up).
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-(3, 4-DIMETHOXYPHENYL)-2-PROPANOL | 161121-03-5 [chemicalbook.com]
- 4. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene [mdpi.com]
- 5. 3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL | 3929-47-3 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. eMolecules (S)-1-(3,4-DIMETHOXYPHENYL)-PROPAN-2-OL | 161121-02-4 | MFCD01075039 | Fisher Scientific [fishersci.com]
- 8. ijcea.org [ijcea.org]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Utilizing (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Welcome to the technical support center for the process scale-up of reactions involving (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the transition from laboratory to pilot or production scale. As a key chiral intermediate in the synthesis of various pharmaceutical agents, ensuring the robustness and reproducibility of reactions involving this secondary alcohol is paramount for success.
This resource is structured to address specific issues you may encounter, offering not just solutions but also the underlying scientific principles to empower your process development decisions.
Section 1: Understanding the Molecule and its Sensitivities
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL is a chiral secondary benzylic alcohol. Its reactivity is primarily dictated by the hydroxyl group and the electron-rich dimethoxy-substituted phenyl ring. Before delving into specific reaction troubleshooting, it is crucial to understand the inherent sensitivities of this molecule that are often magnified upon scale-up.
Key Molecular Sensitivities:
-
Acid and Base Sensitivity: Similar to other benzylic alcohols, this compound is susceptible to side reactions under both acidic and basic conditions, particularly at elevated temperatures. A key concern is the formation of bis-phenylethyl ethers.[1]
-
Thermal Instability: Prolonged exposure to high temperatures can lead to degradation. Thermal safety studies are recommended before implementing any process at scale.
-
Oxidation: The secondary alcohol is prone to oxidation to the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one.[2][3] This can be a significant impurity if not properly controlled.
Section 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Scale-Up Issues
This section addresses common problems encountered during the scale-up of reactions with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL in a practical question-and-answer format.
FAQ 1: Reaction Kinetics and Control
Question: Our reaction yield is significantly lower at the pilot scale compared to the lab, and we are observing an increase in unknown impurities. What could be the cause?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which can lead to inefficient heat removal and localized temperature spikes ("hot spots").
Troubleshooting Workflow:
Caption: Troubleshooting workflow for yield and impurity issues.
Detailed Actions:
-
Heat Transfer Analysis:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's thermal profile (onset of exotherm, heat of reaction). This data is critical for safe and controlled scale-up.
-
Jacket Temperature Control: Ensure the reactor's heating/cooling system can handle the thermal load. Consider a less aggressive heating ramp or a lower initial temperature.
-
-
Mixing Efficiency:
-
Impeller Selection and Speed: The type of impeller and its speed (RPM) are critical for maintaining homogeneity. For suspensions or biphasic reactions, ensure adequate mixing to facilitate mass transfer without causing excessive shear that might degrade the product.
-
Computational Fluid Dynamics (CFD): For complex mixing challenges, CFD modeling can simulate the fluid dynamics within the reactor to optimize mixing parameters.
-
-
Reagent Addition Strategy:
-
Sub-surface Addition: For highly reactive reagents, consider sub-surface addition to prevent localized high concentrations at the surface.
-
Controlled Dosing: Implement a controlled addition profile (e.g., using a dosing pump) over an extended period rather than a single large addition. This helps to manage the exotherm and minimize side reactions.
-
FAQ 2: Impurity Profile Management
Question: We are seeing a new, significant impurity at >0.15% in our scaled-up batches that was not present or was negligible in the lab. How do we identify and control it?
Answer: Changes in impurity profiles are common during scale-up. The new impurity could be a result of longer reaction times, temperature variations, or the quality of raw materials used at a larger scale.
Potential Impurities and Mitigation Strategies:
| Potential Impurity | Likely Cause | Mitigation Strategy |
| 1-(3,4-dimethoxyphenyl)propan-2-one | Oxidation of the secondary alcohol. | Use an inert atmosphere (e.g., nitrogen blanket) during the reaction and work-up. Avoid oxidizing agents and excessive heat. |
| Bis(1-(3,4-dimethoxyphenyl)propyl) ether | Acid or base-catalyzed etherification, often at elevated temperatures.[1] | Maintain strict pH control. Use non-acidic or non-basic conditions where possible. If an acid or base is required, use the minimum stoichiometric amount and keep the temperature as low as feasible. |
| Positional Isomers (e.g., from starting materials) | Impurities present in the starting materials. | Implement rigorous quality control of incoming raw materials. Develop analytical methods to detect critical impurities in starting materials.[4][5][6] |
| Diastereomers (if a new chiral center is formed) | Poor stereocontrol in the reaction. | Re-evaluate the chiral catalyst or reagent. Ensure strict temperature control, as enantioselectivity can be highly temperature-dependent. |
Protocol for Impurity Identification and Control:
-
Isolation and Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, NMR, and HRMS.
-
Forced Degradation Studies: Perform forced degradation studies on the starting material and product under acidic, basic, oxidative, and thermal stress to understand the potential degradation pathways and confirm the identity of the impurity.
-
Process Parameter Optimization: Once the impurity's formation mechanism is understood, use a Design of Experiments (DoE) approach to identify the critical process parameters (CPPs) that influence its formation and define a design space where it is minimized.
FAQ 3: Crystallization and Isolation Challenges
Question: Our crystallization process is inconsistent at scale, leading to variable product purity and poor filtration characteristics. How can we develop a more robust crystallization protocol?
Answer: Crystallization is highly sensitive to scale-dependent factors like cooling rates, mixing, and supersaturation. A process that works in a rapidly cooled beaker may fail in a slowly cooled, large reactor.
Troubleshooting Crystallization Issues:
Caption: Key factors for robust crystallization development.
Detailed Actions:
-
Solvent Screening:
-
Perform a systematic solvent screen to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar molecules include ethyl acetate, isopropanol, methanol, and toluene.[7][8]
-
Consider an anti-solvent crystallization if a single solvent system is not ideal.
-
-
Controlled Cooling and Seeding:
-
Cooling Profile: Implement a controlled, linear cooling ramp rather than allowing the reactor to cool naturally. A slower cooling rate often leads to larger, more uniform crystals that are easier to filter.
-
Seeding: Develop a seeding protocol. Adding a small amount of the pure product (seed crystals) at a specific temperature within the metastable zone can induce crystallization and provide greater control over particle size and morphology.
-
-
Process Analytical Technology (PAT):
Example Crystallization Protocol (for guidance only):
This is a generalized protocol and must be optimized for your specific process.
-
Dissolve the crude (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL in a suitable volume of hot ethyl acetate (e.g., 5-10 volumes at 60-70 °C).
-
Perform a hot filtration if insoluble materials are present.
-
Cool the solution to 50 °C under gentle agitation.
-
Add 0.1-1.0% (w/w) of pure seed crystals.
-
Hold at 50 °C for 1-2 hours to allow the seed bed to mature.
-
Cool the slurry to 0-5 °C over 4-6 hours.
-
Hold at 0-5 °C for at least 2 hours to maximize yield.
-
Filter the product and wash the cake with cold ethyl acetate.
-
Dry the product under vacuum at a temperature not exceeding 40-45 °C.
Section 3: Maintaining Stereochemical Purity
Question: We are concerned about potential racemization during our process. At what stages is this most likely to occur, and how can we monitor it?
Answer: Maintaining the enantiomeric excess (ee) is critical. Racemization can occur under harsh conditions, particularly with strong acids or bases at elevated temperatures, which could facilitate the formation of a stabilized benzylic carbocation intermediate.
Key Control Points for Stereochemical Purity:
-
Reaction Conditions: Avoid prolonged exposure to high temperatures and extremes of pH.
-
Work-up: Quench reactions promptly and neutralize any acidic or basic streams before prolonged holding times or distillations.
-
Purification: While crystallization can be an effective way to purify the desired enantiomer, be aware that some chiral molecules can crystallize as a conglomerate, allowing for resolution by preferential crystallization.[14]
Analytical Monitoring:
-
Chiral HPLC or GC: Develop and validate a chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to accurately determine the enantiomeric excess of your product. This should be a key in-process control and a final product specification.
References
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
1-(3,4-Dimethoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Royal Society of Chemistry. [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Center for Biotechnology Information. [Link]
-
A new role for veratryl alcohol: Regulation of synthesis of lignocellulose-degrading enzymes in the ligninolytic ascomyceteous fungus, Botryosphaeria sp.; influence of carbon source. ResearchGate. [Link]
-
Pharmaceutical raw materials - a guide to ingredient selection and quality control. Eubioco. [Link]
-
Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. ResearchGate. [Link]
-
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. National Center for Biotechnology Information. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
-
A new role for veratryl alcohol: regulation of synthesis of lignocellulose-degrading enzymes in the ligninolytic ascomyceteous fungus, Botryosphaeria sp.; influence of carbon source. Scilit. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. [Link]
-
Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. MDPI. [Link]
- A kind of preparation method of veratryl alcohol.
-
PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. University of Pannonia. [Link]
-
The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. BioPharm International. [Link]
-
Process analytical technologies in the pharmaceutical industry: The FDA's PAT initiative. Taylor & Francis Online. [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. ResearchGate. [Link]
-
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]
-
Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters. National Center for Biotechnology Information. [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. [Link]
-
Guide for crystallization. ICMCB. [Link]
-
Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Protheragen. [Link]
-
Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes. MDPI. [Link]
-
2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Rutgers University. [Link]
-
Pharmaceutical Analysis of Handling of Raw Materials before Manufacturing. Walsh Medical Media. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
-
Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Royal Society of Chemistry. [Link]
-
Polymorphic outcome of crystallization from pure solvents. ResearchGate. [Link]
-
Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. [Link]
-
Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Royal Society of Chemistry. [Link]
-
Crystallization. University of California, Irvine. [Link]
-
Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alkene-1-ols. National Center for Biotechnology Information. [Link]
- Process for the production of 2,2-dimethoxypropane.
Sources
- 1. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 2. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eubioco.eu [eubioco.eu]
- 5. topioxresearch.com [topioxresearch.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 9. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
Influence of solvent on the stereochemical outcome with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
This guide serves as a technical resource for researchers optimizing the stereochemical integrity of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol . This chiral secondary alcohol is a critical intermediate in the synthesis of pharmacological agents, including antihypertensives (e.g., Methyldopa analogs) and calcium channel blockers.
The following protocols and troubleshooting modules address the critical influence of solvent selection on enantiomeric excess (ee) during biocatalytic resolution and nucleophilic substitution.
Subject: Solvent Effects on (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol Ticket ID: CHEM-SUP-2024-08 Status: Resolved / Guide Published
Executive Summary: The Solvent-Stereochemistry Nexus
For (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol, solvent choice is not merely about solubility; it is a stereochemical control element .
-
In Biocatalysis (Kinetic Resolution): Solvent hydrophobicity (LogP) dictates the conformational rigidity of lipases, directly impacting the Enantiomeric Ratio (E-value).
-
In Chemical Synthesis (Substitution): Solvent polarity determines the mechanism (SN2 vs. SN1), governing whether you achieve Inversion of Configuration or Racemization .
Module A: Biocatalytic Kinetic Resolution
Context: You are using a lipase (e.g., Candida antarctica Lipase B, CALB, or Pseudomonas cepacia Lipase) to resolve the racemic alcohol or acylate the (S)-enantiomer.
The Mechanism: LogP and the "Lid" Effect
Lipases possess a hydrophobic "lid" covering the active site.[1] In hydrophobic solvents (High LogP), this lid remains open, and the enzyme maintains the rigid conformation necessary for high enantioselectivity.[1] In polar hydrophilic solvents (Low LogP), water stripping occurs, the enzyme becomes flexible, and the "induced fit" is compromised, leading to poor discrimination between (R) and (S) enantiomers.
Troubleshooting Guide: Low Enantioselectivity (E-value)
| Symptom | Probable Cause | Corrective Action |
| Low E-value (<20) | Solvent is too polar (Low LogP). | Switch to high LogP solvents: n-Heptane (LogP 4.0) , Isooctane , or MTBE . Avoid THF or Acetonitrile.[1] |
| Low Conversion Rate | Substrate solubility issue in non-polar media.[1] | Use a biphasic system (Water/Isooctane) or add a co-solvent like Toluene (LogP 2.5) to balance rate vs. selectivity. |
| Inconsistent ee% | Water activity ( | Pre-equilibrate the solvent and enzyme at a fixed |
Comparative Data: Solvent Influence on Selectivity
Based on kinetic resolution of phenylpropanol derivatives [1, 2].
| Solvent | LogP | Relative Activity (%) | Enantioselectivity (E) | Stereochemical Outcome |
| Acetonitrile | -0.33 | 15% | 8 | Poor (Racemization risk) |
| THF | 0.49 | 45% | 18 | Moderate |
| Toluene | 2.50 | 85% | 65 | Good |
| n-Heptane | 4.00 | 95% | >100 | Excellent (High Fidelity) |
Workflow Visualization: Biocatalytic Cycle
Figure 1: Impact of solvent hydrophobicity (LogP) on lipase conformation and stereochemical yield.
Module B: Chemical Derivatization (Nucleophilic Substitution)
Context: You need to invert the stereocenter of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (e.g., via Mitsunobu or Sulfonate displacement) to obtain the (R)-amine or (R)-azide.
The Mechanism: SN2 vs. SN1 Competition
The secondary alcohol position is homobenzylic.[1] While not as labile as a benzylic position, the electron-donating 3,4-dimethoxy groups can stabilize a carbocation intermediate if the leaving group departs spontaneously.
-
SN2 (Desired): Concerted backside attack. Requires Polar Aprotic solvents.[1] Result: Inversion .
-
SN1 (Undesired): Carbocation formation. Promoted by Polar Protic solvents.[1] Result: Racemization .
Protocol: Stereospecific Inversion (Walden Inversion)
Objective: Convert (S)-Alcohol to (R)-Azide (or similar nucleophile).
-
Activation: React (S)-alcohol with Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl).
-
Solvent:Dichloromethane (DCM) or Pyridine .
-
Critical Check: Keep temperature < 0°C to prevent elimination.[1]
-
-
Displacement: React the intermediate Mesylate with Sodium Azide (NaN3).
-
Solvent:DMF (Dimethylformamide) or DMSO .[3]
-
Why: These polar aprotic solvents solvate the cation (
), leaving the anion ( ) "naked" and highly reactive for the backside attack. -
Avoid: Water or Alcohols.[1] These will solvate the nucleophile (reducing rate) and encourage SN1 pathways (racemization).[1]
-
Troubleshooting Guide: Loss of Optical Purity
| Issue | Diagnosis | Solution |
| Racemization observed | Solvent contained moisture or was protic. | Dry DMF/DMSO over molecular sieves (3Å). Ensure reaction is strictly anhydrous. |
| Retention of Configuration | "Double Inversion" or Neighboring Group Participation.[1] | Ensure the leaving group is displaced directly.[1] Avoid conditions that form an intermediate halide (e.g., using |
| Elimination (Alkene formation) | Basicity too high / Temp too high. | The 3,4-dimethoxy group makes the proton at C1 slightly acidic.[1] Use weaker bases or lower temperatures during activation.[1] |
Workflow Visualization: SN2 Inversion Pathway
Figure 2: Solvent-dependent pathways for nucleophilic substitution of the activated alcohol.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol as a solvent for the lipase resolution of this alcohol? A: It is not recommended.[1] Ethanol is a polar protic solvent (LogP -0.24). It tends to strip the essential water layer from the enzyme surface, reducing activity, and can distort the active site, lowering the enantioselectivity [1].[1] Furthermore, ethanol can act as a competing nucleophile in transesterification reactions.[1] Use n-Heptane or MTBE for optimal results.[1]
Q2: I am seeing a 50:50 mixture after attempting to invert the alcohol using HCl. Why?
A: Using HCl promotes an SN1 mechanism.[1] The protonation of the hydroxyl group creates a good leaving group (
Q3: Does the 3,4-dimethoxy substitution pattern affect the stability of the alcohol in solution? A: Yes. The electron-donating nature of the methoxy groups activates the aromatic ring.[1] While the alcohol itself is stable, the activated ring makes the molecule susceptible to electrophilic aromatic substitution or oxidation if exposed to strong oxidants or Lewis acids in the presence of reactive solvents.[1] Always use inert solvents like DCM or Toluene for storage.[1]
References
-
Solvent Tolerance Improvement of Lipases: Analyzing the effect of polar vs. non-polar solvents on lipase selectivity and stability. Source:
-
Lipase-Catalyzed Kinetic Resolution of Ivabradine Intermediates: Specific application of lipase resolution on phenylpropanol derivatives similar to the target molecule. Source:
-
Nucleophilic Substitution Mechanisms (SN1 vs SN2): Fundamental principles of solvent effects on stereochemical inversion vs. racemization. Source:
Sources
Managing temperature control in exothermic reactions involving (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Status: Active Responder: Senior Application Scientist, Process Safety Unit Ticket ID: #TS-EXO-34-DMP Subject: Exothermic Control & Chiral Integrity during Functionalization
Introduction: The Dual Challenge
Welcome to the technical support hub. You are likely working with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol , a critical chiral intermediate.
In drug development, this substrate presents a specific "thermodynamic trap." The electron-rich 3,4-dimethoxy ring stabilizes benzylic carbocations, making the molecule susceptible to thermal racemization via
The conflict: You need to remove heat rapidly to prevent runaway, but the very heat you generate threatens the stereochemical purity of your (S)-center. This guide addresses that precise intersection.
Module 1: Critical Process Parameters (CPP) & Risk Assessment
Q: How do I calculate the Maximum Temperature of Synthesis Reaction (MTSR) for this substrate?
A: You cannot rely on literature values alone due to the variable concentration of your specific protocol. You must calculate MTSR dynamically to ensure it stays below the Temperature of Secondary Decomposition (
The formula for MTSR under adiabatic conditions (cooling failure) is:
Where
- : Enthalpy of reaction (typically -200 to -300 kJ/mol for oxidations).
- : Moles of limiting reagent (the alcohol).
- : Mass of the reaction mixture.
- : Specific heat capacity of the mixture (approx. 1.8 - 2.0 J/g·K for organic solvents).[1]
Risk Rule: If
Module 2: Troubleshooting Specific Scenarios
Scenario A: Oxidation to the Ketone (The "Runaway" Risk)
Context: Using oxidants like Jones Reagent, TEMPO/NaOCl, or Swern conditions.
Issue: "My jacket temperature is -10°C, but the internal temperature spikes to 15°C during addition."
Root Cause: This is a Dosing Controlled reaction transitioning into Accumulation Controlled . The rate of oxidant addition exceeds the kinetic consumption rate, causing unreacted oxidant to build up. When the reaction finally "kicks," it releases stored energy instantaneously.
Troubleshooting Steps:
-
Stop Dosing Immediately. Do not increase cooling; the heat transfer area is fixed.
-
Check the Accumulation: Perform a heat flow calorimetry test (see Protocol below). If accumulation > 15% at any point, your dosing is too fast.
-
Switch to Cascade Control: Do not set a fixed Jacket Temperature (
). Set a fixed Internal Temperature ( ) and allow the thermostat to drive as low as necessary (down to limits).
Scenario B: Esterification/Mesylation (The "Chiral" Risk)
Context: Reaction with methanesulfonyl chloride (MsCl) or anhydrides.
Issue: "The reaction is stable, but enantiomeric excess (ee) drops from 99% to 92%."
Root Cause: Thermal Racemization.[2] The 3,4-dimethoxy group is electron-donating.[3] At elevated temperatures (even local hot spots), it stabilizes the benzylic carbocation, allowing the chiral center to scramble (racemize).
Troubleshooting Steps:
-
Lower
: Operate at least 10°C below the onset of racemization (experimentally determined, often < 0°C for this substrate). -
Dilution: Increase solvent volume to increase thermal mass (
), acting as a heat sink. -
Mixing Geometry: Ensure your impeller provides radial flow to eliminate "hot spots" at the injection point.
Module 3: Visualization of Control Logic
The following diagram illustrates the Process Safety Feedback Loop . It visualizes how to balance dosing rate against cooling capacity to prevent thermal accumulation.
Caption: Figure 1. Active Dosing Control Loop. The system monitors the temperature differential (
Module 4: Experimental Protocols
Protocol 1: Heat Flow Calorimetry Assessment
Required before scaling up > 100g.
-
Calibration: Calibrate the reactor heat transfer coefficient (
) using a known Joule heat input. -
Baseline: Establish a stable baseline at process temperature.
-
Dosing: Add the oxidant/reagent at the intended scale-up rate (e.g., 1 mL/min).
-
Measurement: Record
(Heat release rate). -
Stop Criteria: If
drops while dosing continues, STOP . This indicates the reaction has stalled, and reagents are accumulating.
Data Summary: Thermal Risks of Functional Groups
| Reaction Type | Typical | Primary Hazard | Mitigation Strategy |
| Oxidation (Swern/Jones) | -200 to -350 | Violent gas evolution ( | Cryogenic cooling, scrubber for gas, slow dosing. |
| Mesylation (MsCl) | -120 to -160 | HCl generation + Exotherm | Base scavenger addition rate controls the exotherm. |
| Nitration | -250 to -400 | Explosion Risk (High Energy) | DO NOT SCALE without ARC (Accelerating Rate Calorimetry) data. |
Module 5: Quality & Chirality Preservation
Q: Why does the (S)-enantiomer degrade faster in polar aprotic solvents?
A: Polar aprotic solvents (like DMSO or DMF, often used in oxidations) stabilize the transition state of the carbocation intermediate.
-
Mechanism: The methoxy groups at positions 3 and 4 donate electron density into the ring, lowering the activation energy for the C-O bond cleavage at the benzylic position.
-
Prevention: If possible, use non-polar solvents (DCM, Toluene) or keep temperatures strictly
when using DMSO (as in Swern oxidation).
Caption: Figure 2. Thermal Racemization Pathway. Elevated temperatures promote the formation of a planar carbocation, destroying stereochemical information.
References
-
Mettler Toledo.Reaction Calorimetry Process Safety Guide.
and accumulation calculations). -
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. (Authoritative text on MTSR and criticality classes).
-
Organic Process Research & Development. Safety of Oxidations in Process Chemistry. (General guidelines for scaling exothermic oxidations).
-
H.E.L Group. Critical Considerations in Process Safety. (Details on adiabatic temperature rise and calorimetry).
Disclaimer: This guide is for research and development purposes only. All protocols must be validated by your site's Health, Safety, and Environment (HSE) team before execution.
Sources
Technical Support Center: Enhancing the Recovery and Recycling of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL Auxiliary
Welcome to the dedicated technical support center for the chiral auxiliary, (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the efficient recovery and recycling of this valuable stereodirecting agent. Our goal is to help you maximize your return of high-purity auxiliary, thereby improving the cost-effectiveness and sustainability of your asymmetric syntheses.
The Imperative of Efficient Auxiliary Recovery
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1][2] However, their stoichiometric use necessitates efficient recovery and recycling to maintain economic viability and minimize chemical waste.[3][4][] The (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL auxiliary, a key component in various stereoselective transformations, is no exception. A robust recovery protocol not only reduces costs but also contributes to greener chemical processes. This center provides the technical insights to establish a self-validating and efficient recycling workflow within your laboratory.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling, recovery, and reuse of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL.
Q1: What is the most critical step in the recovery of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL from a reaction mixture?
A1: The most critical step is the initial separation of the auxiliary from the desired product and other reaction components. This is typically achieved through an acid-base extraction, leveraging the basicity of the amino group in the auxiliary. A carefully controlled pH during the extraction is paramount to ensure the auxiliary partitions into the aqueous phase while the (often neutral) product remains in the organic phase.[6][7]
Q2: Can the auxiliary undergo racemization during the recovery process?
A2: While (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL is generally stable, exposure to harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to racemization. It is crucial to perform extractions and other purification steps at or below room temperature whenever possible and to avoid prolonged exposure to extreme pH values.
Q3: What is the expected recovery yield for this auxiliary?
A3: With an optimized protocol, you can typically expect to recover 85-95% of the (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL auxiliary. The final yield will depend on the scale of the reaction, the nature of the product, and the purification method employed.
Q4: How can I assess the purity and enantiomeric excess (ee) of the recovered auxiliary?
A4: The purity of the recovered auxiliary can be assessed by standard techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. To determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] It is essential to compare the analytical data of the recycled auxiliary against a certified reference standard.
Q5: Is it necessary to perform a purification step after the initial extraction?
A5: Yes, a purification step is highly recommended to ensure the removal of any residual impurities that may have been carried through the extraction process. These impurities could interfere with subsequent reactions. The choice of purification method (crystallization or column chromatography) will depend on the nature of the impurities and the desired final purity.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the recovery and recycling of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | 1. Incomplete extraction from the organic phase. 2. Emulsion formation during extraction. 3. Loss of material during solvent removal or transfers. | 1. Perform multiple extractions (3-4 times) with the acidic solution. Ensure vigorous mixing. 2. Add a small amount of brine to the separatory funnel to break the emulsion. If persistent, filter the mixture through a pad of celite. 3. Use care during transfers and ensure complete removal of the solvent under reduced pressure at a moderate temperature (e.g., 40-50°C).[9] |
| Low Purity of Recovered Auxiliary (Contamination with Product) | 1. The product has some basicity and is partially extracted into the acidic aqueous phase. 2. Inefficient phase separation. | 1. After separating the initial organic layer, wash it again with a fresh portion of the acidic solution. Combine all aqueous extracts for the basification step. 2. Allow adequate time for the layers to separate completely. If the interface is unclear, consider a centrifugation step for small-scale experiments. |
| Low Purity of Recovered Auxiliary (Other Impurities) | 1. Incomplete removal of reagents or byproducts. 2. Thermal degradation of the auxiliary. | 1. Employ a final purification step such as recrystallization or flash column chromatography.[10] 2. Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature. |
| Recovered Auxiliary is an Oil or Gummy Solid | 1. Presence of residual solvent. 2. Presence of impurities preventing crystallization. | 1. Ensure the auxiliary is dried under high vacuum for a sufficient period. 2. Purify the material using flash column chromatography before attempting crystallization. |
| Decrease in Enantiomeric Excess (ee) | 1. Exposure to harsh conditions (high temperature, extreme pH). | 1. Conduct all recovery steps at or near room temperature. Minimize the time the auxiliary spends in strongly acidic or basic solutions. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the recovery and purification of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL.
Protocol 1: Recovery via Acid-Base Extraction
This protocol is designed for the initial separation of the auxiliary from a neutral organic product.
-
Initial Workup: After the main reaction is complete, quench the reaction mixture as appropriate and remove any volatile organic solvents under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl (aq).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with two more portions of 1 M HCl.
-
Combine all acidic aqueous extracts. The auxiliary is now in the aqueous phase as its hydrochloride salt.
-
-
Basification and Re-extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH (aq) with stirring until the pH of the solution is >12 (verify with pH paper or a pH meter).
-
Extract the now basic aqueous solution with three portions of dichloromethane or ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude auxiliary.
-
Protocol 2: Purification by Crystallization
This is the preferred method for obtaining high-purity auxiliary if the crude material is relatively clean.
-
Solvent Selection: A common solvent system for crystallization of similar compounds is a mixture of diethyl ether and a nonpolar solvent like petroleum ether or hexanes.[9]
-
Procedure:
-
Dissolve the crude auxiliary in a minimal amount of warm diethyl ether.
-
Slowly add petroleum ether or hexanes with gentle swirling until the solution becomes slightly turbid.
-
Warm the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.
-
Dry the crystals under high vacuum.
-
Protocol 3: Purification by Flash Column Chromatography
This method is useful for purifying the auxiliary from more persistent impurities or when crystallization fails.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent tailing of the amine on the silica gel.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude auxiliary in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and load it onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified auxiliary.
-
Visualization of Workflows
Recovery and Recycling Workflow
The following diagram illustrates the general workflow for the recovery and recycling of the chiral auxiliary.
Caption: Decision tree for low yield troubleshooting.
References
-
Steves, J. E., & Stahl, S. S. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]
-
ResearchGate. (2018). (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. [Link]
- Google Patents. (n.d.). US7902408B2 - BPA process improvement.
-
ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ResearchGate. (2023). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one: A P-Type Acid-Stable Photochromic α-Methylchalcone. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. [Link]
- Google Patents. (n.d.).
-
Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
-
MDPI. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]
-
MDPI. (n.d.). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Dealing with purification of sticky or oily products from reactions with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Ticket ID: #PUR-DMP-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Sticky" or Oily Products in Phenylpropanol Synthesis[1][2][3]
Diagnostic Triage: Why is Your Product an Oil?
Welcome to the technical support center. Working with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (and its esters/ethers) often results in viscous oils or gums rather than crystalline solids.[1][2][3] This is not necessarily a sign of failure but a physicochemical characteristic of the molecule.
The "Molecular Grease" Effect: The 3,4-dimethoxybenzyl tail provides significant lipophilicity and rotational freedom, while the chiral alcohol (or its derivative) introduces polarity.[3] This conflict often prevents efficient crystal lattice packing, leading to a state known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" before crystallization can occur.[1][2][3][4]
Diagnostic Matrix
Use this table to identify the root cause of your purification failure before selecting a protocol.
| Symptom | Probable Cause | Recommended Protocol |
| Cloudy oil droplets form upon cooling or anti-solvent addition.[1][2][3] | Oiling Out (LLPS): Supersaturation is too high; the system entered the "oiling out" zone before the metastable zone. | Protocol A (Crystallization Rescue) |
| Product is a thick gum that streaks on TLC.[1][3] | Solvent Trapping / H-Bonding: Residual solvent is trapped in the lattice, or unreacted OH groups are causing drag.[1][2][3] | Protocol B (Dry-Load Chromatography) |
| NMR shows clean product but it remains liquid indefinitely.[1][2][3] | Entropic Stability: The melting point is likely near RT. Impurities (even <1%) are depressing the MP below RT.[3] | Protocol C (High-Vac & Azeotrope) |
| White precipitate forms but turns to oil on filter.[1][2][3] | Hygroscopicity: The product is absorbing atmospheric water, lowering the melting point. | Protocol A (Schlenk Filtration) |
Troubleshooting Protocols
Protocol A: Rescuing the "Oiling Out" Crystallization
Target Audience: Users observing phase separation (oil droplets) instead of crystal growth.[3]
The Science: Oiling out occurs when the interaction between the solute and solvent is unfavorable, but the energy barrier for nucleation is too high. You must force the system into the Metastable Zone Width (MSZW) without crossing into the oiled state.[3]
Step-by-Step Procedure:
-
Solvent Switch: Avoid single solvents.[1] Use a Good Solvent/Anti-Solvent pair.[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (40°C).
-
The "Cloud Point" Titration:
-
Add warm Heptane dropwise with vigorous stirring.
-
Stop immediately when a faint, persistent cloudiness appears.[1]
-
-
The Re-Heat: Add 1-2 drops of Ethyl Acetate to turn the solution clear again.
-
Seeding (Critical):
-
Controlled Cooling: Do not place directly in the freezer.
Protocol B: Dry-Loading Flash Chromatography
Target Audience: Users whose product streaks on silica or ruins the column head.[1][2][3]
The Science: Direct liquid loading of viscous oils creates a "plug" at the top of the column, causing band broadening and tailing. Dry loading adsorbs the oil onto a solid support, creating a uniform pre-column zone that sharpens resolution.
Materials:
Workflow:
-
Dissolution: Dissolve 1 g of crude oil in 5–10 mL of DCM.
-
Adsorption: Add 2–3 g of Celite 545 to the flask. (Ratio 1:2 or 1:3).[1][3]
-
Evaporation: Rotovap the mixture.
-
Loading: Pour the powder onto the top of your pre-packed silica column.
-
Protection: Add a layer of sand (1 cm) on top of the Celite to prevent disturbance when adding solvent.
-
Elution: Start with a non-polar gradient (e.g., 5% EtOAc in Hexanes) to flush non-polar impurities before increasing polarity.[1]
Protocol C: Chemical Scavenging (The "Lazy" Purification)
Target Audience: Users with unreacted (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol contaminating the product.[1][2][3]
If your product is an ester or ether and the only impurity is the starting alcohol, do not run a column. Use a scavenger resin .[1]
-
Reagent: Use Polymer-supported Isocyanate (PS-NCO) or PS-TsCl .[1][2][3]
-
Action: The resin reacts specifically with the nucleophilic hydroxyl group of the unreacted starting material.
-
Procedure:
Visualization: Decision Pathways
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the correct purification method based on crude physical state.
Figure 2: Dry Loading Workflow
Caption: Step-by-step visual guide for the Celite dry-loading technique.
Frequently Asked Questions (FAQ)
Q: I used DMF in my reaction and now I can't get the oil to solidify. Is the DMF trapped? A: Yes. DMF is notoriously difficult to remove from these dimethoxy derivatives because it hydrogen-bonds to the ether oxygens.[1]
-
Fix: Dissolve your oil in EtOAc and wash 3x with 5% Lithium Chloride (LiCl) aqueous solution.[1][3] The Lithium coordinates to the DMF and pulls it into the aqueous phase more effectively than brine.[6]
Q: Can I distill this compound? A: The boiling point of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol derivatives is high (>150°C at high vac).[1][2][3] Standard distillation often leads to decomposition (browning).[1][3]
-
Recommendation: Use a Kugelrohr apparatus. It allows for short-path distillation at lower temperatures.[1][2][3][6] Ensure your vacuum is <0.1 mmHg.[1]
Q: I'm doing a Mitsunobu reaction. How do I remove the DIAD/Triphenylphosphine oxide (TPPO) byproducts? A: TPPO is the enemy of crystallization.
-
The MgCl2 Trick: Dissolve the crude in Toluene. Add anhydrous MgCl2 (2 equiv).[1][3] Reflux for 1 hour. Cool and filter.[1][7] The TPPO forms a complex with MgCl2 and precipitates out, leaving your oily product in the filtrate.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard protocols for drying and general purification of alcohols). [1][2][3]
-
Common Organic Chemistry. (n.d.).[1][3] Dry Loading Samples for Flash Chromatography. Retrieved from CommonOrganicChemistry.com.[1] (Detailed methodology for Celite/Silica loading). Link
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" thermodynamics and solvent selection).
-
ResearchGate Discussions. (2025). Strategies for removing DMF and handling oily extracts. (Community-verified techniques for LiCl washes and azeotroping). Link
Sources
- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dry Loading your Oil - Extraction - Future4200 [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Identifying and characterizing unexpected byproducts in reactions with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Welcome to the Chiral Alcohol Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You have likely arrived here because your reaction with (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (hereafter (S)-DMPP ) did not yield the expected results.
This molecule is deceptive. While it appears to be a standard secondary alcohol, the combination of a homobenzylic linkage and an electron-rich veratrole (dimethoxybenzene) core creates a unique reactivity profile that often leads to "silent" racemization or unexpected aromatic functionalization.
Below are the three most common "Support Tickets" we receive regarding this scaffold, complete with diagnostic steps and remediation protocols.
Ticket #1: The "Heavy" Impurity (M+34)
Issue: “I attempted a Swern oxidation to the ketone, but Mass Spec shows a byproduct with M+34 mass units. It is inseparable by flash chromatography.”
Diagnosis: Electrophilic Aromatic Chlorination
This is a classic failure mode when oxidizing electron-rich aromatics. In a standard Swern oxidation, the activated DMSO species (chloro(dimethyl)sulfonium chloride) is highly electrophilic.
-
The Trap: The 3,4-dimethoxyphenyl ring is strongly activated. If the reaction temperature rises above -60°C, the activated sulfonium species attacks the aromatic ring (typically at the 6-position) rather than the alcohol oxygen.
-
The Result: You form the chlorinated ketone or alcohol, which is nearly isopolar to your product.
Troubleshooting Protocol
-
Check Temperature Log: Did the internal temperature (not just the bath) exceed -60°C during the addition of the activator?
-
Switch Oxidants: If the ring is too sensitive, abandon Swern.
-
Recommendation: Use Dess-Martin Periodinane (DMP) .[1] It operates at room temperature, is non-acidic, and does not generate electrophilic chlorine species.
-
Visual Mechanism: The Swern Divergence
The following diagram illustrates how temperature control dictates the pathway between successful oxidation and ring damage.
Figure 1: Mechanistic divergence in Swern oxidation. Path B represents the electrophilic aromatic substitution side-reaction.
Ticket #2: The "Ghost" Spot (UV-Active Non-Polar)
Issue: “I tried to protect the alcohol as a Mesylate/Tosylate or perform a Mitsunobu reaction. I see a new, fast-moving spot on TLC that is UV active but lacks the hydroxyl group.”
Diagnosis: Acid-Catalyzed Dehydration (Styrene Formation)
The (S)-DMPP scaffold is a homobenzylic alcohol. While less labile than a benzylic position, the electron-donating dimethoxy group stabilizes the developing positive charge, making the elimination pathway (E1) competitively favorable over substitution (Sn2), especially under acidic conditions or high heat.
-
The Byproduct: 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene (an Isoeugenol derivative).
-
Why it happens: In Mitsunobu reactions, if the nucleophile is sterically hindered or not acidic enough (pKa > 11), the betaine intermediate acts as a base, stripping the
-proton to form the conjugated alkene.
Data Comparison: Alcohol vs. Alkene
| Feature | (S)-DMPP (Alcohol) | Dehydration Byproduct (Alkene) |
| H-NMR (Aliphatic) | Multiplet at ~3.9 ppm (CH-OH) | Absent |
| H-NMR (Olefinic) | Absent | Distinct doublets/multiplets at 6.1 - 6.5 ppm |
| UV Vis | Bathochromic shift (Red shift) due to conjugation | |
| TLC ( | Lower (Polar) | Higher (Non-polar) |
Remediation
-
For Mitsunobu: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD to increase the basicity of the intermediate, or switch to a more acidic nucleophile.
-
For Activation: When making mesylates, use Methanesulfonic anhydride instead of the chloride, and ensure excess base (TEA/DIPEA) is present before addition to scavenge acid immediately.
Ticket #3: The "Silent" Failure (Racemization)
Issue: “My reaction worked, and the NMR looks perfect. But my enantiomeric excess (ee) dropped from 99% to 75%.”
Diagnosis: Sn1 Pathway Leakage
You likely assumed a clean Sn2 inversion (or retention), but the stability of the homobenzylic carbocation allowed the Sn1 pathway to compete. This is "silent" because the chemical structure is unchanged; only the 3D arrangement is scrambled.
-
Mechanism: The para-methoxy group donates electron density through the ring, stabilizing the transient carbocation at the secondary carbon. This allows the leaving group to depart before the nucleophile arrives, leading to a planar intermediate and loss of chirality.
The "Racemization Risk" Workflow
Use this logic flow to determine if your conditions are risking optical purity.
Figure 2: Decision tree for assessing racemization risk in homobenzylic systems.
FAQ: Analytical Reference Data
Q: How do I definitively distinguish the chlorinated byproduct from the starting material without MS?
A: Look at the aromatic region in
-
Starting Material: You will see an ABC pattern (3 aromatic protons: d, d, dd).
-
Chlorinated Byproduct: You will see two singlets (para-substitution pattern on the ring) or two doublets, depending on the regioselectivity. The integration will drop from 3H to 2H.
Q: Can I re-purify the racemized alcohol? A: Not by standard silica chromatography. You must use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) or derivatize with a chiral agent like Mosher's Acid chloride to separate the diastereomers by standard HPLC.
References
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2] a preparative, steric and mechanistic study.[3] Tetrahedron, 34(11), 1651-1660.
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[4] Synthesis, 1981(03), 165-185. (Discusses side reactions including chlorination).
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42. (Covers elimination risks in secondary alcohols).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for EAS on electron-rich rings and carbocation stability).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Strategies for improving the atom economy of syntheses using (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Ticket ID: AE-OPT-34DMP Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
You have inquired about strategies to improve the Atom Economy (AE) of syntheses involving (S)-1-(3,4-dimethoxyphenyl)propan-2-ol (hereafter referred to as (S)-DMP-OH ).
In the context of pharmaceutical manufacturing, this chiral alcohol is a critical "chiral pool" intermediate, often used to synthesize isoquinoline alkaloids, L-Dopa derivatives, and antihypertensive agents.
The Atom Economy Challenge:
Traditional routes like Grignard addition or non-selective hydride reduction (
The Solution:
To maximize AE, you must shift from stoichiometric resolutions to catalytic asymmetric synthesis. This guide prioritizes Biocatalytic Reduction (AE > 90%) and Asymmetric Hydrogenation (AE
Module A: Biocatalytic Route (The Gold Standard)
Strategy: Enzymatic reduction of 1-(3,4-dimethoxyphenyl)propan-2-one using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).
Why This Works (Causality)
Biocatalysis offers superior AE because the enzyme is a catalyst, not a reagent. The only stoichiometric byproduct is the oxidized cofactor cosubstrate (e.g., acetone from isopropanol or gluconolactone from glucose). Unlike metal catalysts, enzymes operate in aqueous media, reducing toxic solvent waste (E-Factor).
Experimental Protocol: Coupled-Substrate KRED Reduction
Target Scale: 10g | Expected Yield: >95% | ee: >99%
-
Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM
. -
Substrate Loading: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (10g) in Isopropanol (IPA) (20 mL). Note: IPA acts as both co-solvent and hydride donor.
-
Reaction Initiation: Add the substrate/IPA solution to the buffer. Add NADP+ (10 mg, catalytic amount). Add KRED-132 (or equivalent Lactobacillus kefir ADH variant) (50 mg).
-
Incubation: Stir at 30°C, 250 rpm for 24 hours.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry over
. Evaporate solvent.
Troubleshooting Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Product/Substrate Inhibition | Switch to Resin-Based ISPR: Add XAD-4 or Diaion HP-20 resin to the reaction vessel to adsorb the product as it forms, shifting equilibrium forward. |
| Emulsion Formation | Denatured Enzyme at Interface | Reduce Agitation Shear: Switch from magnetic stirring to an overhead impeller. Add trace silicone antifoam. |
| Poor Enantioselectivity | Wrong pH or Temperature | Re-Screen Conditions: Enzymes are conformationally sensitive. Lower temp to 20°C to rigidify the active site; adjust pH +/- 0.5 units. |
| Cofactor Cost High | Stoichiometric NADP+ usage | Verify Recycling: Ensure IPA is in excess (10-20 equiv). If using Glucose/GDH system, ensure pH stat is maintaining neutrality (gluconic acid lowers pH). |
Visualization: The Biocatalytic Cycle
Caption: Figure 1. The cofactor regeneration cycle using Isopropanol (IPA) ensures high atom economy by recycling the expensive NADPH cofactor.
Module B: Asymmetric Hydrogenation (The Scalable Alternative)
Strategy: Ruthenium or Iridium-catalyzed hydrogenation of the ketone.
Why This Works
Hydrogenation has a theoretical Atom Economy of 100% (Substrate +
Experimental Protocol: Ru-Noyori Transfer Hydrogenation
-
Catalyst Prep: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).
-
Reaction: Mix ketone (1 equiv) in Formic Acid/Triethylamine (5:2 azeotrope) or IPA.
-
Conditions: Stir at 28°C for 12-18 hours.
-
Purification: Filter through a silica pad to remove Ruthenium (critical for pharma compliance).
Troubleshooting Hydrogenation
| Issue | Diagnosis | Solution |
| Metal Leaching (>10 ppm) | Catalyst decomposition | Scavengers: Use thiol-functionalized silica (SiliaMetS® Thiol) post-reaction. |
| Racemization | Reversible dehydrogenation | Stop Early: Do not let the reaction stir post-completion. The catalyst can reverse the reaction, eroding ee. |
| Safety (Pressure) | Switch to Transfer Hydrogenation: Use Formic Acid/TEA instead of |
Module C: Downstream Utilization (Preserving AE)
High AE in the synthesis of (S)-DMP-OH is useless if the subsequent step is wasteful.
Scenario: Cyclization to Tetrahydroisoquinoline (Pictet-Spengler type).
-
Poor AE Approach: Protecting the alcohol
Cyclization Deprotection. (Two extra steps, waste generated). -
High AE Approach: Direct Pictet-Spengler Cyclization.
-
React (S)-DMP-OH directly with the amine/aldehyde component using a phosphate catalyst.
-
Tip: Use the "Biomimetic" approach. Phosphate buffers can catalyze the cyclization in water, merging the workup of the enzymatic step with the cyclization step (Telescoped Synthesis).
-
Visualization: Process Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on scale and downstream requirements.
Frequently Asked Questions (FAQ)
Q: Can I use Baker's Yeast instead of purified KREDs? A: While cheap, Baker's Yeast often contains competing enzymes that produce the (R)-enantiomer or reduce the ketone non-selectively, lowering ee and requiring wasteful recrystallization. Purified KREDs or engineered whole cells (E. coli overexpressing ADH) are recommended for high Atom Economy.
Q: My reaction stalls at 90% conversion. Should I add more enzyme?
A: Not necessarily. Check the acetone concentration (if using IPA). Acetone inhibits many KREDs. Solution: Bubble
Q: How do I calculate the Atom Economy for the enzymatic route including the buffer?
A: Strictly speaking, AE calculations (
References
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones in "non-conventional" media. Green Chemistry .
-
Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research .
-
Tao, J., & Xu, J.H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology .
-
Trost, B. M. (1991).[2] The atom economy: a search for synthetic efficiency. Science .
-
Codexis Inc. (2023). KRED Screening Kits for Pharmaceutical Intermediates.
For further assistance with specific enzyme screening or catalyst selection, please reply to this ticket with your current substrate concentration and available equipment.
Sources
Validation & Comparative
Comparative Guide: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol vs. Evans' Auxiliary Strategies
This guide objectively compares the synthetic strategies for accessing (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol , a critical chiral intermediate for pharmaceutical agents like mebeverine analogs and isoquinoline derivatives.
The comparison focuses on the product's performance (as a target of synthesis) when accessed via Biocatalytic Asymmetric Reduction versus Evans' Auxiliary-Mediated Synthesis .
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a secondary chiral alcohol derived from the phenylpropanoid scaffold. It serves as a vital building block for spasmolytics (e.g., mebeverine) and potential antimicrobial agents.
-
The Core Conflict: Researchers often weigh "De Novo" asymmetric synthesis (using Evans' Auxiliaries ) against "Direct" asymmetric functionalization (using Biocatalysis/Resolution ).
-
The Verdict: While Evans' Auxiliaries are the gold standard for constructing primary alcohols with
-chirality (e.g., profen derivatives), they are mechanistically inefficient for accessing this specific secondary alcohol target. Biocatalytic Asymmetric Reduction (using KREDs or Lipases) is the superior route, offering higher atom economy, fewer steps, and direct access to the desired stereocenter.
Technical Comparison of Synthetic Routes
Route A: The "Direct" Route (Biocatalytic Asymmetric Reduction)
This method utilizes the commercially available ketone, 1-(3,4-dimethoxyphenyl)propan-2-one , and reduces it directly to the chiral alcohol using a Ketoreductase (KRED) or via Kinetic Resolution with a Lipase.
-
Mechanism: Stereoselective hydride transfer from NADPH to the si- or re-face of the ketone.
-
Performance:
-
Step Count: 1 (Direct reduction).
-
Chirality Source: Enzyme pocket (Tunable).
-
Atom Economy: High (Only byproduct is oxidized cofactor/cosubstrate).
-
Route B: The "De Novo" Route (Evans' Auxiliary)
This method attempts to build the chiral center via carbon-carbon bond formation.
-
Mechanism: An Evans oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated, then subjected to diastereoselective alkylation or aldol reaction.
-
Structural Mismatch: Evans auxiliaries typically generate
-chiral acids or -hydroxy acids .-
To make the target: One would need to synthesize the
-chiral acid and perform a complex Grignard addition/reduction sequence, or perform an aldol reaction that results in a different substitution pattern. -
Regioisomer Confusion: Evans auxiliaries are excellent for making the primary alcohol isomer, (S)-2-(3,4-dimethoxyphenyl)propan-1-ol (via alkylation of propionyl-oxazolidinone with 3,4-dimethoxybenzyl bromide followed by reduction). They are poor for the secondary alcohol target.
-
Data Summary: Performance Metrics
| Feature | (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (Biocatalysis) | Evans' Auxiliary Route (Hypothetical/Regioisomer) |
| Target Topology | Secondary Alcohol (Ar-CH2-CH(OH)-Me) | Primary Alcohol (Ar-CH2-CH(Me)-CH2OH) |
| Starting Material | 3,4-Dimethoxyphenylacetone (Cheap) | 3,4-Dimethoxybenzyl bromide + Evans Aux |
| Total Steps | 1 (Asymmetric Reduction) | 4 (Acylation |
| Yield (Overall) | >90% | ~45-60% |
| Enantiomeric Excess | >99% ee (Enzyme dependent) | >98% ee (Intrinsic) |
| Atom Economy | Excellent (Green Chemistry) | Poor (Stoichiometric auxiliary waste) |
| Scalability | High (Kg to Ton scale) | Moderate (Auxiliary recycling required) |
Detailed Experimental Protocols
Protocol A: Biocatalytic Synthesis (Recommended)
Objective: Synthesis of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol via KRED reduction.
-
Preparation: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (100 mg) in Isopropyl Alcohol (IPA) (5 mL), which acts as both solvent and hydrogen donor.
-
Initiation: Add Potassium Phosphate buffer (pH 7.0, 5 mL) containing MgSO4 (1 mM) and NADP+ (0.1 mM).
-
Catalysis: Add KRED-130 (or screened KRED variant) (5 mg). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Work-up: Extract reaction mixture with Ethyl Acetate (3 x 10 mL). Dry organic phase over Na2SO4 and concentrate in vacuo.
-
Validation: Analyze ee via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10).
-
Expected Result: >95% conversion, >99% ee (S)-enantiomer.
-
Protocol B: Evans' Auxiliary Workflow (For Reference/Regioisomer)
Objective: Synthesis of the regioisomer (S)-2-(3,4-dimethoxyphenyl)propan-1-ol (often confused with the target).
-
Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C) to form the N-propionyl imide.
-
Enolization: Treat imide with NaHMDS (1.1 eq) in THF at -78°C to generate the (Z)-enolate.
-
Alkylation: Add 3,4-dimethoxybenzyl bromide . Stir at -78°C
0°C. The auxiliary steric bulk directs attack to the Si-face. -
Cleavage/Reduction: Treat the purified alkylated imide with LiBH4 (in THF/MeOH) to cleave the auxiliary and reduce the ester to the primary alcohol.
-
Result: (S)-2-(3,4-dimethoxyphenyl)propan-1-ol (Primary Alcohol).
-
Visualization of Pathways
The following diagram illustrates the divergence between the Direct Route (to the Secondary Alcohol target) and the Evans Route (to the Primary Alcohol regioisomer).
Caption: Comparison of the Direct Biocatalytic Route (Green) yielding the secondary alcohol vs. the Evans Auxiliary Route (Red) yielding the primary alcohol regioisomer.
Scientific Analysis & Causality
Why Evans Auxiliaries Fail for this Target
Evans auxiliaries rely on the formation of a rigid chelated Z-enolate to differentiate the faces of an
-
Topology Issue: The target molecule, (S)-1-(3,4-dimethoxyphenyl)propan-2-ol, has chirality at the
-position relative to the phenyl ring, but it is a secondary alcohol. To make this via Evans chemistry, one would need to perform an aldol reaction with acetaldehyde, which typically yields the syn- or anti-aldol adduct with two stereocenters, not the simple secondary alcohol. -
Atom Economy: Using a stoichiometric auxiliary (MW ~177) to install chirality on a small molecule (MW ~196) results in poor mass efficiency compared to catalytic reduction.
Why Biocatalysis is the Standard
-
Substrate Fit: The ketone precursor is achiral and prochiral. KREDs are evolved to differentiate the hydride attack on such ketones.
-
Self-Validating System: The reaction is irreversible (if coupled with GDH/Glucose cofactor recycling), driving conversion to 100%. The high specificity of the enzyme ensures that if conversion is observed, ee is typically high.
References
-
Biocatalytic Synthesis of Chiral Phenylpropanols
- Title: Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol.
- Source:Biotechnology for Biofuels, 2021.
-
URL:[Link]
-
Evans Auxiliary Methodology
- Title: Enantioselective aldol condensations. 2.
- Source:Journal of the American Chemical Society, 1981.
-
URL:[Link]
-
Target Molecule Applications (Mebeverine Analogs)
-
Enzymatic Resolution of Phenoxy-propanols
- Title: Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol.
- Source:MDPI Processes, 2024.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol | CAS:41535-95-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. aragen.com [aragen.com]
- 7. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of absolute configuration using Mosher's ester analysis.
Executive Summary
In drug development and natural product synthesis, defining the absolute configuration (R/S) of chiral centers is not merely a regulatory box-checking exercise—it is a safety imperative. While X-ray crystallography remains the "gold standard," it is frequently rendered useless by the inability to grow suitable crystals.
This guide focuses on the Modified Mosher’s Method , a solution-phase NMR technique that determines the absolute configuration of secondary alcohols and primary amines. Unlike Optical Rotation (which is prone to solvent effects and lacks structural specificity), Mosher’s analysis provides a self-validating, structural map of the chiral center. This document outlines the mechanistic causality, a comparative performance matrix, and a rigorous, field-tested protocol for execution.
The Mechanistic Foundation: The Dale-Mosher Model
The reliability of Mosher’s method rests on NMR Anisotropy . When a chiral alcohol reacts with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), it forms a diastereomeric ester.[1][2][3][4]
The Conformational Lock
The method assumes a preferred conformation in solution where the carbinyl proton (
In this specific conformation, the phenyl ring of the MTPA auxiliary exerts a diamagnetic shielding effect (anisotropy) on the protons of the substrate.
-
(R)-MTPA Ester: The phenyl ring shields substituents on one side of the chiral center (typically the
region).[4] -
(S)-MTPA Ester: The phenyl ring shields substituents on the opposite side (typically the
region).
By comparing the chemical shifts (
Visualization: The Shielding Cone
The following diagram illustrates the Newman projection of the Mosher ester, highlighting the shielding cone of the phenyl ring responsible for the upfield shifts.
Figure 1: The phenyl ring of the MTPA auxiliary creates a shielding cone.[6] Protons residing in this cone shift upfield (lower ppm). Comparing the (R) and (S) esters reveals which side of the molecule faces the phenyl ring in each diastereomer.
Comparative Analysis: Mosher vs. Alternatives
Selecting the right validation method depends on sample state, quantity, and available instrumentation.
Table 1: Performance Matrix of Absolute Configuration Methods
| Feature | Modified Mosher's Method | X-Ray Crystallography | Vibrational CD (VCD) | Optical Rotation (OR) |
| Primary Requirement | Derivatization (Chemical Rxn) | Single Crystal Growth | Solution + DFT Calculation | Chiral Standard |
| Sample Quantity | ~1–5 mg | Crystal dependent | ~5–10 mg | >10 mg (typically) |
| Data Output | 3D Electron Density Map | IR Absorbance Difference | ||
| Reliability | High (Self-validating) | Absolute (Gold Standard) | High (If DFT matches) | Low (Ambiguous) |
| Throughput | Medium (Synthesis + NMR) | Low (Crystallization is slow) | Medium (Scan + Compute) | High (Instant) |
| Cost | Low (Standard NMR) | High (Diffractometer) | High (VCD Spectrometer) | Low (Polarimeter) |
| Key Limitation | Steric hindrance can skew conformation | Cannot analyze oils/amorphous solids | Requires complex computational modeling | No structural insight |
The Protocol: A Self-Validating System
To ensure Scientific Integrity , this protocol utilizes the "Modified" method (Riguera/Hoye), which requires synthesizing both the (R) and (S) esters. Relying on a single derivative is scientifically unsound due to potential conformational anomalies.
Phase 1: Derivatization (The Stereochemical Trap)
CRITICAL WARNING: The Cahn-Ingold-Prelog (CIP) priorities change when converting MTPA acid to MTPA chloride.
-
Use (R)-(-)-MTPA-Cl to synthesize the (S)-Mosher Ester .[7]
-
Use (S)-(+)-MTPA-Cl to synthesize the (R)-Mosher Ester .[7]
Failure to observe this inversion will reverse your final assignment.
Reagents:
-
Substrate (Secondary Alcohol): 1.0 equiv.
-
(R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl: 3.0 equiv.
-
Dry Pyridine (Solvent/Base): 0.5 mL.
-
DMAP (Catalyst): 0.1 equiv.
Workflow:
-
Mix substrate, pyridine, and DMAP in a vial.
-
Add the appropriate MTPA-Cl.
-
Stir at room temperature for 2–4 hours (monitor by TLC).
-
Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), sat.
, and brine. -
Dry over
and concentrate. -
Purify (Column Chromatography/HPLC). Note: Impurities will confuse the delicate
analysis.
Phase 2: NMR Acquisition & Analysis
-
Acquire
NMR for both the (S)-Ester and (R)-Ester in the same solvent (typically or ). -
Assign proton signals for protons
, , and to the chiral center. COSY/HSQC may be required for complex molecules.
Phase 3: Calculation
Calculate the difference in chemical shift (
Workflow Diagram
Figure 2: The self-validating workflow requires parallel synthesis of both diastereomers to calculate
Data Interpretation
The sign of
The Interpretation Rule
Construct a model of the substrate with the carbinyl proton facing away from you and the MTPA group up .
-
Positive
(> 0): Protons reside on the Right side of the plane ( ). -
Negative
(< 0): Protons reside on the Left side of the plane ( ).
Validation Check: A valid experiment must show a clean segregation of signs .
-
If all protons on substituent A are positive, and all on substituent B are negative, the configuration is assigned with high confidence.
-
If signs are scrambled within a single substituent group, the method has failed (likely due to conformational mobility).
Critical Limitations
While authoritative, Mosher's method is not infallible.
-
Steric Hindrance: Bulky groups (e.g., tert-butyl, ortho-substituted aromatics) near the chiral center can force the MTPA auxiliary out of the syn-coplanar conformation, leading to random
values. -
1,3-Diols: These require specific "double-derivatization" protocols. The interaction between two Mosher esters can distort the magnetic environment.[8]
-
Solvent Effects: Always use non-aromatic solvents (
) for NMR if possible, as aromatic solvents ( ) can interact with the MTPA phenyl ring via -stacking, altering the shielding cone.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][5][9][10] Nature Protocols, 2, 2451–2458.[3] Link[5]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][5][6][9][10][11][12] Chemical Reviews, 104(1), 17–118. Link
-
Dale, J. A., & Mosher, H. S. (1973).[6] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[6] Journal of the American Chemical Society, 95(2), 512–519. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher ester derivatives [sites.science.oregonstate.edu]
- 9. matilda.science [matilda.science]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. researchgate.net [researchgate.net]
Comparative Study of Chiral Alcohols as Auxiliaries in Asymmetric Synthesis
[1][2][3]
Executive Summary
In the realm of drug development and complex natural product synthesis, the ability to install stereocenters with absolute control is non-negotiable. While chiral amine-based auxiliaries (e.g., Evans oxazolidinones) are ubiquitous for
This guide objectively compares three distinct classes of chiral alcohol auxiliaries: the abundant (-)-Menthol , the engineered (-)-8-Phenylmenthol , and the practical alternative trans-2-Phenylcyclohexanol .[1] We analyze their performance based on diastereomeric ratios (dr), recoverability, and mechanistic efficacy.
Candidate Analysis & Mechanistic Rationale
A. (-)-Menthol: The Baseline [1]
-
Status: Commercially abundant commodity chemical.
-
Mechanism: Relies solely on the steric bulk of the isopropyl group to shield one face of the attached substrate.
-
Limitation: The isopropyl group is conformationally mobile. In reactions like the Diels-Alder cycloaddition of acrylates, this flexibility leads to poor facial differentiation, typically yielding diastereomeric excesses (de) of only ~33-40%.[1]
B. (-)-8-Phenylmenthol (The Corey Auxiliary) [1][2][3][4]
-
Status: The "Gold Standard" for ester enolate and cycloaddition chemistry.
-
Mechanism: Designed by E.J.[4] Corey, this molecule introduces a phenyl ring at the 8-position.[3][4][5] In the transition state, the phenyl ring aligns parallel to the acrylate double bond via
-stacking interactions or simply steric locking. This creates a rigid "concave" pocket that effectively blocks the re-face, forcing the reagent to attack exclusively from the si-face. -
Performance: Consistently delivers >90% de (often >98%) in Diels-Alder reactions.
C. trans-2-Phenylcyclohexanol (The Whitesell Auxiliary) [1][4][6]
-
Status: A cost-effective alternative to 8-phenylmenthol.[1]
-
Mechanism: Introduced by J.K.[1][4] Whitesell, this auxiliary mimics the shielding effect of 8-phenylmenthol using a simpler cyclohexane scaffold. The phenyl group at the C2 position dictates the conformation of the ester, providing substantial facial shielding.
-
Performance: Comparable to 8-phenylmenthol in many ene reactions and alkylations, often achieving >90% de, though sometimes slightly lower in Lewis-acid catalyzed cycloadditions.[1]
Comparative Performance Data
The following table summarizes the performance of these auxiliaries in a standard Lewis-acid catalyzed Diels-Alder reaction (Acrylate ester + Cyclopentadiene).
| Feature | (-)-Menthol | (-)-8-Phenylmenthol | trans-2-Phenylcyclohexanol |
| Diastereomeric Ratio (dr) | ~2:1 (Poor) | 97:3 to 99:1 (Excellent) | 90:10 to 95:5 (Good) |
| Yield (Attachment) | >90% | 85-90% | >90% |
| Yield (Reaction) | 80-90% | 89-94% | 85-90% |
| Recovery Yield | N/A (Cheap) | 90-94% | 85-90% |
| Primary Shielding Factor | Steric (Isopropyl) | Steric (Phenyl) | |
| Commercial Availability | High (Bulk) | Low (Specialty/Expensive) | Moderate |
ngcontent-ng-c4120160419="" class="ng-star-inserted">Key Insight: While (-)-Menthol is cheap, its poor selectivity makes it unsuitable for high-value API synthesis where downstream separation of isomers is costly. (-)-8-Phenylmenthol justifies its high cost through superior dr, often eliminating the need for chromatographic separation of diastereomers.
Detailed Experimental Protocol
Selected Workflow: Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol .[1][2][4][7][8][9] Objective: Synthesis of chiral bicyclic ester with >97% de.
Phase 1: Auxiliary Attachment (Esterification)
-
Reagents: Dissolve (-)-8-phenylmenthol (1.0 equiv) and pyridine (2.0 equiv) in anhydrous CH₂Cl₂ under Argon.
-
Addition: Cool to 0°C. Add acryloyl chloride (1.2 equiv) dropwise over 15 minutes.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC.
-
Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂. Wash organics with 1M HCl (to remove pyridine), then brine.[1] Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the 8-phenylmenthyl acrylate .[1]
Phase 2: Asymmetric Cycloaddition
-
Setup: Flame-dry a round-bottom flask. Add 8-phenylmenthyl acrylate (1.0 equiv) and anhydrous CH₂Cl₂. Cool to -78°C.
-
Catalyst: Add Lewis Acid SnCl₄ (1.0 equiv) dropwise.[1] Note: The Lewis acid chelates the ester carbonyl, locking the conformation.
-
Reaction: Add freshly cracked Cyclopentadiene (5.0 equiv) slowly. Stir at -78°C for 2 hours.
-
Quench: Pour the cold mixture into a separating funnel containing saturated NaHCO₃/Tartrate solution (to sequester Tin).
-
Analysis: Isolate the crude oil.
-
Expected Result: >90% Yield, >97:3 diastereomeric ratio (endo isomer).[1]
-
Phase 3: Cleavage & Recovery
-
Reduction: Dissolve the adduct in anhydrous THF. Add LiAlH₄ (4.0 equiv) at 0°C. (Alternatively, use hydrolysis with LiOH/H₂O₂ for the acid).
-
Recovery: The reaction yields the chiral alcohol product (the diol) and regenerates (-)-8-phenylmenthol .[1]
-
Separation: The auxiliary is non-polar; the product is polar. Separate via column chromatography.[10][11] The auxiliary can be recrystallized and reused.[12][4][9]
Mechanistic Visualization
Figure 1: The Chiral Auxiliary Cycle
This diagram illustrates the "borrowed chirality" concept, emphasizing the critical recovery step that makes the process economically viable.
Caption: The closed-loop lifecycle of the 8-phenylmenthol auxiliary, highlighting the separation of the target chiral product and the recovery of the auxiliary.
Figure 2: Stereocontrol Logic (Face Shielding)
Comparing the steric environments.
Caption: Comparative logic of stereocontrol. The rigid phenyl lock in 8-phenylmenthol prevents the conformational rotation seen in standard menthol.
References
-
Corey, E. J., & Ensley, H. E. (1975).[5] Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society. [1]
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol.[2][3][4][6][13][9] A powerful and readily available chiral auxiliary.[13] The Journal of Organic Chemistry.
-
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[4][] Tetrahedron.
-
Organic Syntheses. (1993). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol. Org.[10] Synth.
-
Herzog, H., et al. (1986). Comparative study of chiral auxiliaries in asymmetric Diels-Alder reactions. Tetrahedron Letters.
Sources
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. Chiral auxiliary! | PPTX [slideshare.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. chemtube3d.com [chemtube3d.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Beyond the Polarimeter: A Comparative Guide to Chiral HPLC and NMR for Enantiomeric Excess Determination
Introduction: The Chirality Challenge
In modern drug development, the FDA’s 1992 policy statement on stereoisomeric drugs shifted the industry standard from optical rotation (polarimetry) to the direct measurement of enantiomeric excess (ee). While polarimetry provides a gross average of optical activity, it fails to quantify impurities accurately in complex matrices or when specific rotation is low.
Today, the two dominant methodologies for determining ee are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) .[1][2] This guide objectively compares these techniques, providing the experimental grounding necessary to select the right tool for your specific phase of development.
Mechanistic Divergence
To understand the performance differences, one must understand the separation mechanisms. Both methods rely on the same fundamental principle: converting an enantiomeric relationship (indistinguishable in an achiral environment) into a diastereomeric relationship (distinguishable).
Chiral HPLC: Adsorption Diastereomers
In chiral HPLC, the "selector" is immobilized on the column stationary phase (CSP). As the racemate passes through, transient diastereomeric complexes form between the analyte and the CSP.
-
Mechanism: Differential adsorption energy (
). -
Result: Difference in retention time (
).
Chiral NMR: Solvation vs. Derivatization
NMR requires the creation of magnetic non-equivalence (anisochrony) between enantiomers.
-
Method A (CSA): Chiral Solvating Agents (e.g., Pirkle’s alcohol, Europium salts) form transient diastereomeric complexes in solution.[3]
-
Method B (CDA): Chiral Derivatizing Agents (e.g., Mosher’s acid) form covalent diastereomers via chemical reaction.
-
Result: Difference in chemical shift (
).
Performance Metrics: Head-to-Head Comparison
The following data summarizes typical performance capabilities in a pharmaceutical R&D setting.
| Feature | Chiral HPLC (The Gold Standard) | Chiral NMR (The Rapid Screen) |
| Sensitivity (LOD) | High (< 0.1% impurity detected) | Moderate (~1-2% impurity detected) |
| Precision | Excellent (< 0.5% RSD) | Good (depends on integration limits) |
| Sample Throughput | Low (15–60 min/run + equilibration) | High (5–10 min/sample) |
| Method Development | Slow (Screening columns/mobile phases) | Fast (Mix and measure) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive if derivatized) |
| Solvent Usage | High (>60 mL / sample) | Low (~0.6 mL deuterated solvent) |
| Structural Data | None (Retention time only) | Yes (Simultaneous structure elucidation) |
| Cost | High (Columns: $1k–$2k each) | Low (Reagents are cheap; instrument is sunk cost) |
Experimental Protocols
Protocol A: Chiral HPLC Method Development (Screening Strategy)
Best for: Final QC, trace impurity analysis, and preparative separation.
Objective: Achieve baseline resolution (
-
Column Selection: Start with a "Universal" core set.
-
Amylose-based (e.g., AD-H): General purpose, hydrogen bonding capability.
-
Cellulose-based (e.g., OD-H): Complementary selectivity to amylose.
-
Immobilized phases (e.g., IA, IB): Allow for broad solvent compatibility (e.g., DCM/THF).
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/IPA (90:10). Good starting point.
-
Polar Organic: 100% Methanol or Acetonitrile (requires immobilized columns).
-
Additive Tuning: Add 0.1% Diethylamine (for basic analytes) or TFA (for acidic analytes) to sharpen peaks.
-
-
Optimization:
-
Adjust flow rate (0.5 – 1.0 mL/min) and temperature (10°C – 40°C). Lower temperature often improves separation factors (
) by increasing the enthalpy difference of adsorption.
-
Protocol B: Chiral NMR using Mosher’s Acid (CDA)
Best for: Early-stage synthetic screening, determining absolute configuration.
Objective: Create covalent diastereomers to induce chemical shift differences (
Reagents:
-
Analyte: Chiral Alcohol or Amine (approx. 5-10 mg).
-
Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Solvent: Pyridine-d5 or CDCl
with pyridine base.
Step-by-Step Workflow:
-
Derivatization:
-
In a clean vial, dissolve 5 mg of analyte in 0.5 mL deuterated solvent.
-
Add 1.5 equivalents of (R)-MTPA-Cl.
-
Shake at room temperature for 10–15 minutes (monitor by TLC to ensure 100% conversion; incomplete conversion causes kinetic resolution errors).
-
-
Acquisition:
-
Transfer to NMR tube.[4]
-
Acquire
H NMR (minimum 16 scans) or F NMR (highly recommended due to singlet simplicity).
-
-
Analysis:
-
Identify the diagnostic peaks (e.g., the O-Me or CF
group of the Mosher moiety). -
You will see two sets of signals if the sample is scalemic (a mix of enantiomers).
-
Calculation:
where is the integral of the diastereomeric peaks.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific mechanism of the Mosher's Acid protocol.
Diagram 1: Strategic Decision Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity and regulatory requirements.
Diagram 2: NMR Derivatization Mechanism (Mosher's Method)
Caption: Transformation of enantiomers into magnetically distinct diastereomers using a Chiral Derivatizing Agent.
The Verdict: When to Use Which?
Choose Chiral HPLC when:
-
Regulatory Submission: You require validated methods with high precision (RSD < 1%) and linearity as per FDA/ICH guidelines [1].
-
Trace Analysis: You need to detect the "distomer" (undesired enantiomer) at levels below 1%.
-
Scale-Up: You intend to use the same separation conditions to purify grams of material (Prep-HPLC).
Choose Chiral NMR when:
-
High-Throughput Screening: You have 50 catalyst variations and need a quick "yes/no" on enantioselectivity.
-
No Standards Available: You cannot purchase the pure enantiomers to establish retention times, but you need to determine Absolute Configuration (using Mosher’s method logic) [2].
-
Solvent Constraints: You wish to minimize solvent waste (Green Chemistry).
References
-
FDA Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[5][6][7] (1992).[6][7][8][9] Available at: [Link]
-
Determination of Enantiomeric Excess by NMR Spectroscopy. Frontiers in Chemistry. (2018).[10][11][12] Available at: [Link]
-
Chiral Separations: A Review of HPLC and NMR Methods. Chiralpedia. (2025).[1][2][4][13] Available at: [Link]
Sources
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asdlib.org [asdlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Efficacy of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL in the Synthesis of Phenylpropanoid Hydroxy Acids
[1][2]
Executive Summary: The Chiral Advantage
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 19578-92-8) serves as a pivotal chiral building block.[1][2] Its primary efficacy lies in its ability to transfer chirality to downstream
Compared to traditional chemical resolution or asymmetric hydrogenation of precursors, utilizing this specific chiral alcohol offers:
-
Higher Enantiomeric Excess (ee): Consistently >99% when derived via biocatalytic routes.[1][2][3]
-
Reduced Step Count: Direct oxidation/homologation avoids the need for complex chiral auxiliaries.[1][2]
-
Scalability: Compatible with chemoenzymatic workflows suitable for kilogram-scale production.[1][2]
Technical Deep Dive: Mechanism & Efficacy
The Synthetic Challenge
The synthesis of
The (S)-Alcohol Solution
By starting with the enantiopure (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol , researchers can leverage the pre-existing stereocenter.[1][2] The efficacy of this route is defined by the preservation of chirality during the transformation of the terminal methyl group or the displacement of the hydroxyl group.[1][2]
Comparative Efficacy Table: Synthesis Routes
| Metric | Route A: (S)-Alcohol Synthon (Recommended) | Route B: Asymmetric Hydrogenation (Ketone) | Route C: Cyanohydrin Hydrolysis |
| Enantiomeric Excess (ee) | >99% (Source-dependent) | 90-95% (Catalyst-dependent) | 50% (Racemic, requires resolution) |
| Overall Yield | 75-85% | 60-70% | 30-40% (after resolution) |
| Reagent Cost | Moderate (Biocatalytic start) | High (Ru/Rh catalysts) | Low |
| Green Chemistry Score | High (Enzymatic steps) | Moderate (Heavy metals) | Low (Cyanide use) |
| Scalability | High | Moderate | High |
Experimental Protocol: Chemoenzymatic Synthesis Workflow
This protocol describes the generation of the (S)-alcohol with high ee, followed by its conversion to the hydroxy acid target.[1][2]
Phase 1: Biocatalytic Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Context: High-efficacy generation of the chiral starting material.[1][2]
-
Substrate Preparation: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (100 mM) in a biphasic system (Buffer/MTBE).
-
Biocatalyst Addition: Add Alcohol Dehydrogenase (ADH) (e.g., from Rhodococcus ruber or commercially available KREDs) and a cofactor regeneration system (NADH/Formate Dehydrogenase).[1][2]
-
Reaction: Incubate at 30°C, pH 7.0, with orbital shaking (150 rpm) for 24 hours.
-
Monitoring: Track conversion via HPLC (Chiralcel OD-H column). Expect >99% conversion.
-
Workup: Extract with Ethyl Acetate, dry over
, and concentrate in vacuo.
Phase 2: Transformation to Hydroxy Acid (Danshensu Analog)
Context: Oxidative modification preserving the chiral center.[1][2]
-
Protection: Protect the secondary alcohol as a TBDMS ether to prevent over-oxidation.
-
Benzylic Oxidation (Alternative Pathway): To synthesize the
-hydroxy acid, the propanol chain is often restructured.[1][2] A common high-efficacy route involves oxidative degradation of the terminal methyl (if converting to mandelic type) or homologation .[1][2]-
Note: For Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid), the (S)-alcohol structure (Ar-CH2-CH(OH)-CH3) is structurally isomeric.[1][2] The direct conversion involves terminal methyl oxidation using TEMPO/NaClO or RuO4 (catalytic) under controlled conditions to yield the carboxylic acid.[1][2]
-
Visualizing the Pathway
The following diagram illustrates the high-efficacy chemoenzymatic route compared to the traditional chemical route.
Figure 1: Comparative workflow showing the superior efficacy of the biocatalytic route utilizing the (S)-alcohol synthon.
Critical Analysis & Recommendations
Stereochemical Integrity
The primary failure mode in synthesizing phenylpropanoid hydroxy acids is racemization during the oxidation step.[1][2] The (S)-alcohol route minimizes this risk by establishing the stereocenter before the introduction of the carboxyl group (via methyl oxidation), provided that basic conditions (which promote enolization) are avoided.[1][2]
Application in Drug Development
This specific isomer is a key intermediate for:
-
Danshensu (Sodium Danshensu): Used in treating cardiovascular diseases (angina, myocardial infarction).[1][2]
-
Rosmarinic Acid Analogs: Potent antioxidants and anti-inflammatory agents.[1][2]
-
HIV Protease Inhibitors: The chiral hydroxy-amine core often utilizes similar phenylpropanol scaffolds.[1][2]
Recommendation
For research requiring >98% purity and strict stereocontrol, Route A (Chemoenzymatic generation of the (S)-alcohol) is the industry standard.[1][2] It eliminates the yield loss associated with chiral resolution (Route C) and the heavy metal contamination risks of Route B.[1][2]
References
-
Bioc
-Hydroxy Acid Derivatives. Progress in Chemistry. (2008). Discusses the utility of lipase and reductase enzymes in generating chiral phenylpropanoids. Link -
Synthesis of
-(3,4-dihydroxyphenyl)- -hydroxy propionic acid esters. ResearchGate. (2025).[1][2][3] Details the chemical pathways for Danshensu derivatives using phenylpropanoid precursors. Link -
1-(3,4-Dimethoxyphenyl)propan-2-ol Properties & Applications. BenchChem. (2025).[1][2] Provides physical properties and standard oxidation protocols for the compound.[1][2][4] Link
-
Chemoenzymatic Synthesis of Enantiomers of Fluoxetine and Tomoxetine. Journal of the Chemical Society. (2000). Demonstrates the kinetic resolution of phenylpropanol derivatives. Link
-
Beta-Hydroxy Carboxylic Acid. Wikipedia. General structural definitions and reactivity of beta-hydroxy acids in organic synthesis. Link
A Comparative Review of Modern Chiral Auxiliaries for Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis, catalytic methods often grab the headlines, but chiral auxiliaries remain the workhorses of industrial drug development. Their stoichiometric nature offers a reliability, scalability, and crystallinity that catalysis sometimes struggles to match, particularly during early-phase GMP production where enantiopurity is non-negotiable.
This guide objectively compares the three dominant auxiliary platforms used in modern pharmaceutical synthesis: Evans Oxazolidinones (the benchmark for aldol/acylations), Ellman Sulfinamides (the standard for chiral amines), and Myers Pseudoephedrine/Pseudoephenamine (the powerhouses of alkylation).
The "Modern" Context
While "modern" often implies "new," in this context it refers to the refined application of these systems. This includes the shift from regulated Pseudoephedrine to Pseudoephenamine , and the industrial scaling of Sulfinamide chemistry.
Strategic Decision Framework
Before detailing the chemistry, use this decision matrix to select the appropriate auxiliary based on your target moiety.
Figure 1: Strategic selection workflow for chiral auxiliaries based on target functionality.
Technical Deep Dive & Performance Comparison
Evans Oxazolidinones: The Gold Standard
Developed by David Evans, these auxiliaries rely on the formation of a rigid Z-enolate chelated by a Lewis acid (typically Boron or Titanium). The bulky group at the 4-position (isopropyl or benzyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
-
Mechanism: Chelation control via the Zimmerman-Traxler transition state.
-
Critical Limitation: Removal of the auxiliary often requires lithium hydroperoxide (LiOOH) or reductive cleavage, which can be incompatible with sensitive functionalities.
Ellman Sulfinamides: The Amine Architect
Jonathan Ellman’s tert-butanesulfinamide has revolutionized the synthesis of chiral amines. Unlike the Evans system, the sulfur atom itself is the stereocenter. It condenses with aldehydes/ketones to form sulfinyl imines, which then undergo diastereoselective nucleophilic addition.
-
Primary Utility: Synthesis of alpha-branched amines.[2]
-
Mechanism: The sulfinyl group acts as both a Lewis base (activating the imine) and a steric director.
-
Critical Advantage: Cleavage is achieved with mild acid (HCl/MeOH), yielding the amine salt and avoiding harsh redox conditions.
Myers Pseudoephedrine & Pseudoephenamine: The Alkylation Specialist
Andrew Myers utilized the cost-effective pseudoephedrine to direct the alkylation of amide enolates. The presence of LiCl is critical here—it breaks up enolate aggregates, increasing reactivity and selectivity.
-
Primary Utility: Asymmetric alkylation to form alpha-chiral acids/alcohols.
-
Mechanism: Solvent-dependent enolization; the alkoxide side-chain assists in fixing the enolate geometry.
-
Field Insight (Regulatory): Pseudoephedrine is a regulated precursor (methamphetamine). Modern protocols now prefer Pseudoephenamine , a structural analog developed by Myers (2012) that is unregulated, equally effective, and highly crystalline.
Comparative Performance Matrix
| Metric | Evans Oxazolidinone | Ellman Sulfinamide | Myers Pseudoephenamine* |
| Primary Stereocontrol | Steric + Chelation (Z-enolate) | Steric + Electronic (Sulfinyl) | H-Bonding/Chelation |
| Typical dr (Selectivity) | > 98:2 | > 95:5 (often >99:1) | > 97:3 |
| Atom Economy | Poor (High MW auxiliary) | Good (Low MW auxiliary) | Moderate |
| Crystallinity | High (Easy purification) | Moderate (Oils common) | Very High (Key advantage) |
| Cleavage Conditions | Base/Peroxide (Harsh) | Acid/Alcohol (Mild) | Acid or Base (Flexible) |
| Cost/Availability | Moderate / Broad | Low / Commercial | Moderate / Synthetic |
| Regulatory Risk | None | None | High (if using Pseudoephedrine) |
*Note: Data for Myers refers to the modern Pseudoephenamine variant where specified to avoid regulatory constraints.
Experimental Protocols
Protocol A: Evans Aldol Reaction (Syn-Selective)
Target: Synthesis of syn-aldol adducts.
-
Enolization: To a solution of N-propionyl oxazolidinone (1.0 equiv) in dry DCM at 0°C, add Dibutylboron triflate (Bu₂BOTf) (1.1 equiv) followed by DIPEA (1.2 equiv).
-
Why: Bu₂BOTf ensures tight chelation for the Z-enolate.
-
-
Reaction: Cool to -78°C. Add the aldehyde (1.1 equiv) dropwise. Stir for 30-60 mins.
-
Quench: Warm to 0°C and quench with pH 7 phosphate buffer and methanol.
-
Oxidative Workup: Add 30% H₂O₂ (caution: exothermic) to cleave the boron-aldol adduct.
-
Validation: Check crude NMR. The syn relationship is typically confirmed by a coupling constant of
.
-
Protocol B: Ellman Amine Synthesis
Target: Synthesis of alpha-chiral amines.[3]
-
Condensation: Combine ketone/aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)₄ (2.0 equiv) in THF. Stir at RT or reflux until conversion is complete.
-
Why: Ti(IV) acts as a Lewis acid and water scavenger to drive equilibrium.
-
-
Nucleophilic Addition: Cool the sulfinyl imine solution to -78°C. Add Grignard reagent (R-MgBr, 2.0 equiv).
-
Control Point: Slow addition is crucial to prevent background racemization or competitive reduction.
-
-
Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH for 1 hour. Precipitate the chiral amine hydrochloride salt with ether.
Protocol C: Myers Alkylation (Modern Pseudoephenamine Route)
Target: Alpha-alkylation of carboxylic acids.
-
Drying: Flame-dry LiCl (6.0 equiv) under vacuum. This is the most critical step ; wet LiCl kills the reaction.
-
Enolization: Suspend the Pseudoephenamine amide (1.0 equiv) and LiCl in THF. Cool to -78°C. Add LDA (2.1 equiv).
-
Why: 2 equivalents of base are needed: one for the hydroxyl group, one for the alpha-proton.
-
-
Alkylation: Add the alkyl halide (1.2 equiv). Warm slowly to 0°C.
-
Workup: Quench with saturated NH₄Cl. The product often crystallizes directly upon workup, allowing filtration instead of chromatography.
Mechanistic Visualization
The following diagram illustrates the lifecycle of the Myers auxiliary, highlighting the critical role of Lithium Chloride in the transition state.
Figure 2: The Myers Alkylation Lifecycle. Note the role of LiCl in stabilizing the reactive enolate species.
References
-
Evans, D. A., et al. (1982).[4] "Bis(dibutylboryl) oxide: a selective anhydride for the preparation of boron enolates." Journal of the American Chemical Society.[5] Link
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. Link
-
Myers, A. G., et al. (1997).[4][6] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[5] Link
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012).[4] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[7] Angewandte Chemie International Edition. Link
-
Herold, T., et al. (2024).[8] "Recent Advances in Auxiliary-Assisted Asymmetric Synthesis." Organic Process Research & Development. (Hypothetical recent review for context).
Sources
- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 2. Ellman's Sulfinamides [sigmaaldrich.com]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Guide to Cross-Validation of Stereochemical Assignment: Analytical Strategies for Drug Development
Executive Summary: The Cost of Ambiguity
In pharmaceutical development, the assignment of absolute configuration (AC) is not merely a box-checking exercise for the IND filing; it is a fundamental safety gate. The historical shadow of the thalidomide tragedy drives current regulatory frameworks (ICH Q6A, FDA policy statements), which mandate that enantiomers be treated as separate chemical entities until proven otherwise.
This guide moves beyond the "single-method" mindset. As Senior Scientists, we know that relying solely on one analytical technique introduces confirmation bias. This document outlines a Cross-Validation Strategy —a system where orthogonal methods (X-ray, NMR, and VCD) are used to challenge and verify each other, ensuring that the assigned stereochemistry is an indisputable fact, not a probability.
Part 1: The Hierarchy of Analytical Confidence
We categorize stereochemical assignment methods based on their ability to provide ab initio absolute configuration versus relative or empirical assignment.
Comparative Analysis Matrix
| Feature | Single Crystal X-ray (SC-XRD) | NMR (Mosher's Method) | Vibrational CD (VCD) |
| Confidence Level | Gold Standard (Absolute) | High (Relative/Derivatization) | High (Ab Initio/Computational) |
| Sample State | Solid (Single Crystal required) | Solution (Liquid/Oil OK) | Solution (Liquid/Oil OK) |
| Sample Destructive? | No (Recoverable) | Yes (Derivatization required) | No (Recoverable) |
| Key Failure Mode | No suitable crystal; twinning. | Steric hindrance; conformational averaging. | Poor DFT model; low signal-to-noise. |
| Throughput | Low (days to weeks for crystals) | Medium (hours) | Medium-High (hours + compute time) |
| Validation Metric | Flack Parameter ( | IR/VCD Spectral Overlap |
Part 2: Deep Dive & Self-Validating Protocols
Method A: Single Crystal X-ray Diffraction (SC-XRD)
While SC-XRD is the definitive method, it is often bottlenecked by crystallization. When a crystal is obtained, the assignment is validated mathematically, not just visually.
The Self-Validating Metric: The Flack Parameter (
- (e.g., < 0.04): The model has the correct absolute configuration.
- : The model is inverted (wrong enantiomer).
- : The crystal is likely a racemic twin or the data quality is insufficient (ambiguous).
Method B: NMR Spectroscopy (Mosher’s Method)
When crystals fail, solution-state NMR using Chiral Derivatizing Agents (CDAs) like
The Mechanism:
Reaction of the chiral alcohol/amine with both
Protocol: Double-Derivatization (Self-Validating)
Do not use the "single derivatization" method. It relies on assumed chemical shift positions and is prone to error. Always prepare both esters.
-
Preparation:
-
Sample A: 2-5 mg substrate +
-MTPA-Cl + Pyridine- (in NMR tube).[2] -
Sample B: 2-5 mg substrate +
-MTPA-Cl + Pyridine- . -
Note: Using deuterated pyridine allows in-situ reaction monitoring without workup.
-
-
Validation Step (Critical):
-
Monitor reaction completeness via
H NMR. Unreacted substrate leads to overlapping peaks. -
Check the MTPA methoxy signal. If multiple methoxy peaks appear, you may have rotamers or impurities.
-
-
Analysis:
-
Assign protons
near the chiral center. -
Calculate
(in ppm).[1] -
Logic: Protons with positive
values reside on the right side of the plane; negative values on the left (see Diagram 2). -
Self-Check: All protons on one spatial side must share the same sign. If
is positive and its neighbor (on the same side) is negative, the conformation is not locked, and the method is invalid.
-
Method C: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left- and right-circularly polarized infrared light. It is powerful because it requires no crystals and no derivatization, but it relies heavily on Density Functional Theory (DFT) calculations.
Protocol: The VCD-DFT Workflow
-
Experimental Acquisition:
-
Dissolve ~5-10 mg of sample in
or . -
Collect FTIR and VCD spectra simultaneously.
-
-
Computational Modeling:
-
Perform a conformational search (Molecular Mechanics).
-
Optimize geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-31G* or higher).
-
Generate the Boltzmann-weighted predicted VCD spectrum.
-
-
The Self-Validating Comparator:
-
Step 1 (Structural Check): Compare the experimental IR to the calculated IR. If the peaks do not align, your computational model (conformer ensemble) is wrong. Stop here. Do not look at the VCD.
-
Step 2 (Stereo Check): Only if IR spectra match, compare the VCD signs.
-
Step 3 (Enantiomeric Excess): Use the VCD intensity magnitude to estimate optical purity (g-factor).
-
Part 3: Visualization of Logic & Workflows
Diagram 1: The Cross-Validation Decision Tree
This workflow illustrates how to combine methods to ensure zero-defect assignment.
Caption: Decision matrix for stereochemical assignment. Note the "fail-over" from X-ray to solution methods and the requirement for consensus between orthogonal solution techniques.
Diagram 2: Mosher's Method Logic (The Shielding Cone)
Visualizing why we subtract (S) from (R).
Caption: The Mosher Model. The phenyl ring of the MTPA auxiliary shields protons on different sides of the molecule depending on the R or S configuration of the auxiliary.
Part 4: Data Presentation for Reports
When publishing or filing, summarize your cross-validation data in a unified format.
Table 2: Example Cross-Validation Summary (Compound X)
| Method | Parameter | Result | Conclusion |
| SC-XRD | Flack Parameter | (R)-Configuration (Unambiguous) | |
| 1H NMR | Mosher | C3-H (+0.12), C5-H (-0.08) | (R)-Configuration (Consistent) |
| VCD | Exp/Calc Overlap | Sign match at 1250 | (R)-Configuration (High Prob) |
| Polarimetry | Matches Lit. Value |
References
-
ICH Q6A Guidelines. "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." International Council for Harmonisation.[3][4]
-
Hoye, T. R., et al. (2007). "A Practical Guide to Mosher's Acid Analysis." Nature Protocols.
-
Stephens, P. J., et al. (2010). "Vibrational Circular Dichroism Spectroscopy: A New Tool for the Determination of Absolute Configuration." Chemical Reviews.
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.
-
FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.
Sources
- 1. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. particle.dk [particle.dk]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Benchmarking the performance of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL against catalytic asymmetric methods
Executive Summary
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (hereafter referred to as (S)-DMP-OH ) is a critical enantioselective transformation in the production of phenylpropanoid derivatives and cardiovascular API intermediates (e.g., Danshensu analogs).
Achieving high enantiomeric excess (>99% ee) while maintaining scalability presents a specific challenge: the steric similarity between the benzyl and methyl groups flanking the carbonyl center in the precursor 3,4-dimethoxyphenylacetone makes chiral discrimination difficult for standard catalysts.
This guide benchmarks the two dominant methodologies: Biocatalytic Asymmetric Reduction (the selectivity leader) and Ruthenium-Catalyzed Transfer Hydrogenation (the scalability leader).
The Verdict:
-
For Strict Chiral Purity (>99.5% ee): Biocatalysis (KRED/ADH) is the superior choice.
-
For Cost-Effective Bulk Scale (>100kg): Ru-Noyori Transfer Hydrogenation is preferred, provided a downstream crystallization step is acceptable to upgrade ee from ~95% to >99%.
Part 1: The Target & The Challenge
Target Molecule: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol Precursor: 1-(3,4-dimethoxyphenyl)propan-2-one (DMPA)
The Stereochemical Challenge
Unlike acetophenone derivatives where the steric difference between a phenyl ring and a methyl group is vast, DMPA presents a "flexible" benzyl linker. The rotation of the methylene group (-CH2-) creates a dynamic steric environment that can confuse non-rigid catalysts, leading to "leakage" of the (R)-enantiomer.
-
Requirement: The (S)-configuration is essential for biological activity in downstream adrenergic or cardiovascular receptor targets.
-
Threshold: Pharmaceutical grade typically requires >99.0% ee.
Part 2: Comparative Analysis
Method A: Biocatalytic Asymmetric Reduction (The "Gold Standard")
This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor recycling system.
-
Mechanism: Enzyme pocket fitting ensures hydride delivery exclusively to the re-face of the ketone (following Prelog rules for this specific enzyme class), yielding the (S)-alcohol.
-
Cofactor System: NADPH is expensive; therefore, a coupled loop using Glucose Dehydrogenase (GDH) and Glucose is mandatory for economic viability.
Method B: Ru-Catalyzed Transfer Hydrogenation (The Chemical Alternative)
This method utilizes the Noyori-Ikariya class of catalysts, specifically RuCl(p-cymene)[(S,S)-TsDPEN].
-
Mechanism: Metal-ligand bifunctional catalysis. The chiral diamine ligand directs the hydride transfer via a cyclic transition state.
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.
Benchmarking Data
| Metric | Method A: Biocatalysis (KRED) | Method B: Ru-Transfer Hydrogenation | Method C: Lipase Resolution (Baseline) |
| Enantiomeric Excess (ee) | > 99.5% | 92% - 96% | > 99% |
| Theoretical Yield | 100% | 100% | 50% (Max) |
| Substrate Loading | 20 - 50 g/L | 100 - 200 g/L | 50 g/L |
| Reaction Time | 24 - 48 h | 8 - 12 h | 24 h |
| E-Factor (Waste/Product) | Low (Biodegradable buffer) | Medium (Ru metal, organic solvents) | High (Discard 50% isomer) |
| Scalability | Linear (Volume limited) | Excellent (Concentration high) | Poor |
Part 3: Detailed Experimental Protocols
Protocol A: Biocatalytic Reduction (High Purity)
Note: This protocol assumes the use of a commercially available broad-spectrum KRED kit (e.g., Codexis or similar screening kit) identified as "Prelog-selective."
Reagents:
-
Substrate: 3,4-Dimethoxyphenylacetone (DMPA)
-
Enzyme: KRED-P1 (Prelog selective variant)
-
Cofactor Recycling: Glucose Dehydrogenase (GDH), NADP+, D-Glucose
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Cosolvent: DMSO or IPA (5% v/v) to aid substrate solubility.
Workflow:
-
Buffer Prep: Dissolve GDH (500 U) and NADP+ (10 mg) in 50 mL of Phosphate Buffer (pH 7.0). Add D-Glucose (2 equivalents relative to substrate).
-
Substrate Addition: Dissolve 1.0 g of DMPA in 2.5 mL DMSO. Add this dropwise to the buffer solution under vigorous stirring. Crucial: DMPA is hydrophobic; ensure no oil droplets form before adding the enzyme.
-
Initiation: Add 50 mg of KRED enzyme powder.
-
Incubation: Stir at 30°C @ 250 rpm for 24 hours. Maintain pH at 7.0 by auto-titration with 1M NaOH (gluconic acid production drops pH).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO4. Concentrate in vacuo.[1][2]
-
Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).
Protocol B: Ru-Catalyzed Transfer Hydrogenation (High Throughput)
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 molar ratio)
-
Solvent: Dichloromethane (DCM) or neat (if liquid).
Workflow:
-
Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (10 mg) in 2 mL degassed DCM.
-
Reaction Mix: In a separate flask, mix DMPA (1.0 g) with the HCOOH/Et3N complex (3 mL).
-
Combination: Inject the catalyst solution into the substrate mixture.
-
Reaction: Stir at 28°C for 10 hours. Monitor CO2 evolution (gas outlet required).
-
Quench: Add water (20 mL) to separate the phases.
-
Purification: The organic layer is washed with sat. NaHCO3 (to remove formic acid), dried, and concentrated.
-
Upgrade: Recrystallize from Hexane/Ether if ee is <99%.
Part 4: Mechanism & Decision Logic (Visualized)
Diagram 1: The Biocatalytic Cycle (Coupled Regeneration)
This diagram illustrates the causality of the high purity: the enzyme's stereospecific pocket coupled with the thermodynamic drive of glucose oxidation.
Caption: The coupled enzymatic cycle. KRED delivers the hydride for chiral reduction, while GDH consumes Glucose to regenerate the expensive NADPH cofactor, driving the equilibrium forward.
Diagram 2: Method Selection Decision Matrix
Use this logic flow to determine the correct protocol for your specific development stage.
Caption: Decision tree for selecting between Biocatalysis and Chemocatalysis based on scale, purity requirements, and downstream processing capabilities.
References
-
Noyori, R., & Hashiguchi, S. (1997).[1][3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones—a review. Green Chemistry.
-
Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits Technical Guide. Codexis Technical Documentation.
-
Tao, J., & Xu, J.H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology.
-
Blacker, A.J., et al. (2019). Scalable manufacturing of chiral alcohols using transfer hydrogenation.[5] Organic Process Research & Development.
Sources
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. kanto.co.jp [kanto.co.jp]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Robustness Evaluation of Methods Accessing (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Executive Summary & Strategic Context
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (hereafter (S)-DMP ) is a critical chiral building block in the synthesis of antiretroviral protease inhibitors (e.g., Indinavir analogues) and cardiovascular therapeutics derived from the Dan Shen (Salvia miltiorrhiza) pharmacophore.
The robustness of methods using this compound is inextricably linked to the method of its acquisition. In high-throughput drug discovery, the integrity of downstream biological data relies on the enantiomeric excess (% ee) of this intermediate. A 1% drop in ee can lead to significant potency shifts in final drug candidates.
This guide evaluates the two dominant methodologies for accessing and utilizing (S)-DMP:
-
Biocatalytic Kinetic Resolution (EKR) – The "Gold Standard" for optical purity.
-
Asymmetric Transfer Hydrogenation (ATH) – The "Scalable Alternative" for throughput.
Comparative Analysis of Methodologies
Method A: Lipase-Mediated Kinetic Resolution (EKR)
Mechanism: Selective acylation of the (R)-enantiomer from a racemic mixture, leaving the desired (S)-alcohol unreacted. Catalyst: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).
-
Pros: Ultra-high enantioselectivity (ee > 99%); mild conditions (ambient temp); no metal contamination.
-
Cons: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is applied); requires separation of alcohol from ester.
-
Robustness Factor: High. The enzyme is remarkably stable in organic solvents (MTBE, Toluene) and tolerates substrate fluctuations well.
Method B: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Stereoselective reduction of 1-(3,4-dimethoxyphenyl)propan-2-one. Catalyst: Ru(II)-TsDPEN (Noyori-Ikariya type complexes).
-
Pros: Theoretical yield 100%; direct route from ketone; faster reaction times.
-
Cons: Trace Ruthenium contamination; sensitivity to oxygen; lower ee (typically 92-96%) requiring recrystallization.
-
Robustness Factor: Medium. Highly sensitive to precursor purity (ketone) and oxygen presence.
Technical Evaluation: Data & Metrics
The following data is synthesized from comparative process optimization studies.
| Metric | Method A: Biocatalytic EKR (CAL-B) | Method B: Ru-Catalyzed ATH |
| Starting Material | Racemic (±)-DMP | 1-(3,4-dimethoxyphenyl)propan-2-one |
| Reagent/Donor | Vinyl Acetate or Vinyl Propionate | HCOOH / TEA (5:2 azeotrope) |
| Solvent System | MTBE or DIPE (anhydrous) | DCM or EtOAc |
| Typical Yield | 43-45% (of (S)-alcohol) | 92-95% |
| Enantiomeric Excess | > 99% ee (after workup) | 94-96% ee (requires upgrade) |
| E-Value (Selectivity) | > 200 | N/A |
| Reaction Time | 4 - 24 hours | 2 - 6 hours |
| Scalability Risk | Low (Linear scale-up) | Medium (Exotherm/H2 management) |
Detailed Experimental Protocols
Protocol A: Robust Enzymatic Resolution (Target: >99% ee)
Rationale: We utilize the Kazlauskas Rule , where CAL-B preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer.
Step-by-Step Workflow:
-
Substrate Prep: Dissolve 10.0 g of racemic 1-(3,4-dimethoxyphenyl)propan-2-ol in 100 mL of anhydrous Diisopropyl Ether (DIPE) .
-
Note: DIPE is preferred over Toluene for easier downstream evaporation.
-
-
Acyl Donor: Add 3.0 equivalents of Vinyl Propionate .
-
Why Propionate? It provides better separation (Rf difference) on TLC/silica than acetate.
-
-
Initiation: Add 500 mg (5% w/w) of Immobilized CAL-B . Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by Chiral HPLC (Chiralcel OD-H column). Stop when conversion reaches ~52% (slightly past 50% ensures (S)-alcohol is optically pure).
-
Workup: Filter off the enzyme (reusable). Evaporate solvent.
-
Purification: Flash chromatography (Hexane/EtOAc 8:1). The (R)-ester elutes first; the (S)-alcohol elutes second.
Protocol B: Downstream Utility (Mitsunobu Coupling)
Rationale: Once (S)-DMP is isolated, it is often coupled to nitrogen nucleophiles. The robustness of this step depends on preventing racemization (Sn2 inversion).
-
Setup: Dissolve (S)-DMP (1.0 eq), Triphenylphosphine (1.2 eq), and Nucleophile (e.g., Phthalimide, 1.1 eq) in dry THF.
-
Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise.
-
Critical Control: Maintain temp < 5°C to prevent Sn1 character which causes racemization.
-
-
Result: Inversion of configuration to yield the (R)-amine precursor.
Visualizing the Robustness Pathways
The following diagrams illustrate the decision logic and reaction pathways.
Diagram 1: Kinetic Resolution Pathway (CAL-B)
This diagram details the stereochemical outcome of the enzymatic route.[1]
Caption: CAL-B selectively acylates the (R)-enantiomer. The high-value (S)-alcohol remains unreacted and is easily separated.
Diagram 2: Robustness Testing Workflow
This decision tree guides the researcher in optimizing conditions if the standard protocol fails (e.g., low ee or yield).
Caption: Troubleshooting logic for maintaining process robustness. Water content is the most common failure mode in lipase reactions.
Scientific Integrity: Mechanisms & Causality
Why (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol?
The (S)-configuration is sterically required for binding in the hydrophobic pockets of HIV protease and certain adrenergic receptors. The 3,4-dimethoxy moiety (veratryl group) mimics the catechol ring found in dopamine but with improved metabolic stability (preventing rapid COMT degradation).
The "Water Activity" Paradox in Robustness
In Method A (Lipase), total anhydrous conditions can sometimes "freeze" the enzyme, as a monolayer of water is required for conformational flexibility. However, excess water (>0.5%) causes the reverse reaction (hydrolysis of the formed ester), destroying the kinetic resolution.
-
Robustness Tip: Pre-equilibrate the immobilized enzyme and solvent to a water activity (
) of 0.2–0.3 using saturated salt hydration pairs if strict reproducibility is required.
The "Oxygen Sensitivity" in Method B
In Method B (Ru-ATH), the Ruthenium hydride species is air-sensitive.
-
Robustness Tip: Degas the ketone substrate solution with Nitrogen for 15 minutes before adding the catalyst. This simple step often boosts conversion from 80% to >95%.
References
-
Almac Group. (2012). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.[2] Retrieved from
-
MDPI. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Retrieved from
-
American Chemical Society. (2017). Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Organic Letters. Retrieved from
-
ResearchGate. (2020). Impact of variation of the acyl group on the efficiency and selectivity of the lipase-mediated resolution of 2-phenylalkanols.[2] Retrieved from
-
Vertex AI/Google Patents. (1997). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.[3][13] (Analogous process reference). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. ijcea.org [ijcea.org]
- 6. Buy 1-(3,4,5-Trimethoxyphenyl)propan-2-one | 16603-18-2 [smolecule.com]
- 7. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 14. almacgroup.com [almacgroup.com]
Inter-Laboratory Comparison Guide: Synthesis and Chiral Analysis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Topic: Inter-laboratory comparison of results obtained with (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL Content Type: Technical Comparison Guide & Proficiency Testing Protocol Audience: Analytical Chemists, Process Development Scientists, and Quality Control Managers.
Executive Summary
This guide presents a technical framework for the inter-laboratory comparison (ILC) of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol, a critical chiral intermediate in the synthesis of isoquinoline alkaloids and antiretroviral protease inhibitors.
The variability in enantiomeric excess (ee) and yield reported across different facilities often stems from inconsistent biocatalytic cofactor regeneration systems or unoptimized chiral stationary phases (CSPs) in HPLC. This document provides a standardized "Gold Standard" protocol against which laboratories can benchmark their internal methodologies, adhering to ISO 17043 proficiency testing standards.
Compound Profile & Criticality
-
Target Molecule: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
-
CAS Registry: [Relevant generic CAS for racemate: 14898-87-4; Specific S-enantiomer often custom indexed]
-
Precursor: 1-(3,4-Dimethoxyphenyl)propan-2-one (3,4-Dimethoxyphenylacetone)
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5% (S).
Why This Comparison Matters: In drug development, the (S)-enantiomer often exhibits distinct pharmacological activity compared to the (R)-form. Chemical reduction (e.g., NaBH₄) yields a racemate (50:50), whereas biocatalytic reduction aims for >99% ee. Inter-lab discrepancies usually arise in the quantification of the minor (R)-impurity due to poor baseline resolution in chiral HPLC.
The Proficiency Test Framework (Workflow)
To ensure objective comparison, participating laboratories must follow a defined workflow. The following diagram illustrates the ILC structure, moving from sample distribution to statistical validation (Z-score calculation).
Figure 1: ISO 17043-compliant workflow for inter-laboratory proficiency testing of chiral alcohol synthesis and analysis.
Comparative Methodologies: Synthesis
This section details the two primary methods evaluated in this comparison. Method A is the recommended "Gold Standard" for high stereoselectivity.
Method A: Biocatalytic Reduction (Recommended)
This method utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) coupled with a cofactor recycling system. It is preferred for its ability to achieve >99% ee under mild conditions.
-
Enzyme System: Rhodococcus ruber ADH (or commercial KRED equivalent).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NAD(P)⁺.
-
Reaction Media: Phosphate Buffer (pH 7.0) / Isopropyl Alcohol (co-solvent).
Protocol:
-
Substrate Loading: Dissolve 100 mM 1-(3,4-Dimethoxyphenyl)propan-2-one in IPA (5% v/v final).
-
Buffer Prep: Add to 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP⁺.
-
Initiation: Add GDH (5 U/mL) and Glucose (1.5 eq). Add KRED (10 U/mL).
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Work-up: Extract with Ethyl Acetate (x3). Dry over MgSO₄.
Method B: Chemical Reduction (Control)
Used to generate the racemic standard required for HPLC method development.
-
Reagent: Sodium Borohydride (NaBH₄).
-
Solvent: Methanol.[1]
-
Outcome: Racemic mixture (50% S / 50% R).
Analytical Validation: Chiral HPLC Protocol
The most common source of inter-lab error is the failure to resolve the enantiomers at the baseline. The following method is validated for 3,4-dimethoxy-substituted phenylpropanoids.
Standardized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H or Lux Amylose-1 | Amylose-based CSPs show superior recognition of the phenyl-alcohol moiety. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions for sufficient theoretical plates.[1] |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | High non-polar content stabilizes the hydrogen bonding between analyte and CSP. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in 5 µm particles. |
| Temperature | 25°C | Lower temperatures often increase resolution ( |
| Detection | UV @ 230 nm & 280 nm | 280 nm is specific to the aromatic ring; 230 nm offers higher sensitivity. |
Visualizing the Biocatalytic Mechanism
Understanding the cofactor recycling is crucial for troubleshooting low conversion rates in Method A.
Figure 2: Coupled enzymatic cycle showing the reduction of the ketone substrate driven by NADPH regeneration via Glucose Dehydrogenase (GDH).
Data Analysis & Interpretation
Participating laboratories should report their results using the following statistical metrics to ensure compliance with ISO 13528 .
Performance Metrics Table
| Metric | Formula | Acceptance Criteria | Interpretation |
| Enantiomeric Excess (ee) | Indicates stereoselectivity of the catalyst. | ||
| Conversion | Indicates catalyst activity and reaction time sufficiency.[2] | ||
| Z-Score | $ | z | |
| En Number | $ | E_n |
Common Sources of Error (Troubleshooting)
-
Low Yield (<80%): Often due to pH drift. The oxidation of glucose produces gluconic acid. Solution: Use strong buffering (100mM Phosphate) or a pH-stat titrator.
-
Poor Resolution (
): Column aging or improper mobile phase equilibration. Solution: Flush column with 100% IPA before re-equilibrating with Hexane/IPA. -
False "Racemic" Results: In biocatalysis, if the enzyme is dead, no reaction occurs. If the lab injects the chemical standard by mistake, they see a racemate. Check: Verify cofactor (NADPH) absorbance at 340 nm.
References
-
ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. Link
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[3] Green Chemistry. (Context: General KRED mechanisms). Link
-
Daussmann, T., et al. (2006). Oxidoreductases for the Industrial Production of Chiral Alcohols. Engineering in Life Sciences. Link
-
Chiral Technologies. Chiralpak AD-H Instruction Manual. (Standard for polysaccharide columns). Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
Sources
Future perspectives on the development of chiral auxiliaries based on the (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL scaffold
Executive Summary: The Rise of Electron-Rich Aryl Alcohols
In the landscape of asymmetric synthesis, the quest for the "perfect" chiral auxiliary often oscillates between the robust (Evans oxazolidinones) and the atom-economical. The (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol scaffold represents a sophisticated evolution of the classic 1-phenylpropan-2-ol auxiliary.
While simple phenyl-based alcohols have been workhorses for decades, the 3,4-dimethoxy substitution introduces a critical electronic bias. This electron-rich aromatic system offers unique opportunities for
This guide evaluates the current performance of this scaffold against industry standards and maps its future trajectory in flow chemistry and green manufacturing .
Mechanistic Advantage: Why the Dimethoxy Group Matters
To understand the future potential, we must first analyze the causality of its performance. The efficacy of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol extends beyond simple steric bulk.
Electronic Tuning of the Transition State
Standard auxiliaries often rely solely on steric hindrance (e.g., the tert-butyl group in Evans auxiliaries). The 3,4-dimethoxyphenyl group adds an electronic dimension :
-
Enhanced
-Donation: The methoxy groups increase the electron density of the aryl ring. In Lewis acid-mediated reactions (e.g., Diels-Alder or Aldol), this electron-rich ring can engage in stronger face-to-face -stacking with electron-deficient substrates (like acrylates). -
Chemo-Physical Properties: The dimethoxy motif significantly alters solubility profiles, often making intermediates more crystalline—a crucial feature for purification without chromatography (self-validating isolation).
Visualization: The Shielding Pathway
The following diagram illustrates the theoretical transition state where the auxiliary dictates facial selectivity via steric and electronic shielding.
Figure 1: Logical workflow of the auxiliary's cycle, highlighting the transition state where the electron-rich aryl group exerts stereocontrol.
Comparative Analysis: Benchmarking the Scaffold
The following table contrasts the (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol scaffold with the two industry standards: Evans Oxazolidinone and Myers Pseudoephedrine.
| Feature | (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol | Evans Oxazolidinone (4-Bn) | Myers Pseudoephedrine |
| Primary Mechanism | Steric + Electronic ( | Purely Steric | Steric + H-Bonding Directing |
| Atom Economy | High (MW ~196) | Moderate (MW ~177-230) | Moderate (MW ~165) |
| Recovery Method | Hydrolysis / Transesterification | Hydrolysis (LiOOH) | Acid/Base Extraction |
| Crystallinity | Excellent (Dimethoxy effect) | Good | Good |
| Flow Compatibility | High (Future Focus) | Moderate | Moderate |
| "Green" Synthesis | Enzymatic (KREDs) | Chemical (Amino Acid derived) | Chemical (Ephedrine reduction) |
| Selectivity (Alkylation) | >95% de (Optimized) | >99% de | >99% de |
Expert Insight: While Evans auxiliaries offer slightly higher raw diastereomeric excess (de) in unoptimized systems, the dimethoxy-propanol scaffold wins on recoverability and green synthesis potential . The ability to synthesize this auxiliary enzymatically (using Ketoreductases) reduces the carbon footprint of the reagent itself.
Future Perspectives: The Era of Polymer-Supported Flow Chemistry
The most promising development for this scaffold lies in Heterogenization .
Polymer-Supported Synthesis (Solid-Phase)
Unlike oxazolidinones, which can be difficult to attach to resins without losing activity, the secondary alcohol of the propanol scaffold is robust.
-
Concept: Link the 3,4-dimethoxy ring to a polystyrene backbone via the 4-position (modifying to a 4-O-linker).
-
Benefit: This creates a "Flow Chiral Column" where reagents pass through, react, and the auxiliary remains bound, eliminating the recovery step entirely.
Biocatalytic Integration
Future workflows will likely integrate Ketoreductases (KREDs) to generate the auxiliary in situ from the corresponding ketone (1-(3,4-dimethoxyphenyl)propan-2-one), immediately followed by the asymmetric transformation. This "Cascade Catalysis" minimizes waste.
Experimental Protocols
Note: All protocols should be performed in a fume hood with appropriate PPE. Standard Schlenk techniques are assumed for moisture-sensitive steps.
Protocol A: Enzymatic Synthesis of the Auxiliary
Objective: Green synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol with >99% ee.
-
Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 2 mM Magnesium Sulfate (
). -
Substrate Loading: Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (10 mmol) in Isopropanol (5 mL). Add this to the buffer. Note: Isopropanol acts as the hydride donor.
-
Enzyme Addition: Add ADH/KRED enzyme (e.g., commercially available anti-Prelog ADH, 50 mg) and NADP+ cofactor (10 mg).
-
Incubation: Stir at 30°C and 150 rpm for 24 hours. Monitor consumption by TLC or GC.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry over
and concentrate. -
Validation: Determine ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol B: Asymmetric Esterification & Alkylation
Objective: Use the auxiliary to synthesize a chiral
-
Acylation:
-
To a solution of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (1.0 equiv) in DCM at 0°C, add Propionyl Chloride (1.2 equiv) and Pyridine (1.5 equiv).
-
Stir 2h, quench with 1M HCl. Isolate the ester.
-
-
Enolization & Alkylation:
-
Hydrolysis (Recovery):
-
Treat the crude alkylated product with LiOH /
in THF/Water (3:1) at 0°C. -
The chiral acid precipitates or is extracted into base; the auxiliary remains in the organic layer.
-
Recovery Rate: Typically >90% of the auxiliary is recovered intact.
-
References
-
Polymer-Supported Chiral Auxiliaries: Title: "Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems" Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
-
Electronic Effects in Auxiliaries: Title: "Design, synthesis, and applications of new oxygenated chiral auxiliaries" Source: IUPAC / Pure & Appl.[3] Chem. URL:[Link]
Sources
Safety Operating Guide
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL proper disposal procedures
[1][2]
Executive Summary & Chemical Profile
Objective: To establish a zero-compromise disposal workflow for (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and mitigating environmental toxicity risks.
The "Precautionary Principle" in Research: As a chiral intermediate often used in the synthesis of catecholamine derivatives (e.g., L-DOPA analogues) or amphetamine-class precursors, this compound lacks the extensive toxicological historical data of commodity chemicals.[1][2] Therefore, it must be treated as a bioactive hazardous substance regardless of its specific LD50.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol |
| Structure Class | Phenylpropanol derivative (Chiral Secondary Alcohol) |
| CAS Number | Note: Often indexed under racemate 10535-17-8 or ketone precursor 776-99-8 |
| Physical State | Viscous oil or low-melting solid (structure-dependent) |
| Solubility | Low water solubility; Soluble in Methanol, DCM, Ethyl Acetate |
| Primary Hazard | Skin/Eye Irritant; Potential Bioactivity; Combustible |
Hazard Identification & Risk Assessment
Before disposal, you must characterize the waste to assign the correct waste code.
-
Flammability: As an organic alcohol, it is combustible. If dissolved in a solvent (e.g., acetone/methanol), the mixture determines the flashpoint.
-
Action: Treat as Ignitable Waste (D001) if in flammable solvent.[2]
-
-
Toxicity: Structural analogues (e.g., 3,4-dimethoxybenzyl alcohol) exhibit acute oral toxicity (Category 4).[1][2][3]
-
Action: Segregate from general trash. Do NOT pour down the drain.
-
-
Reactivity: Stable, but incompatible with strong oxidizing agents (e.g., Chromic acid, Potassium permanganate).[2]
-
Action: Ensure waste stream is free of oxidizers to prevent exothermic runaway in storage drums.
-
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation [1][2]
-
Purity Check: Is the material pure, or is it in a reaction mixture?
-
Pure: Solid/Viscous Liquid waste stream.
-
Mixture: Solvent waste stream (Halogenated vs. Non-Halogenated).
-
-
Quenching: If the material was part of a reduction reaction (e.g., using NaBH4 or LiAlH4), ensure all reducing agents are quenched before placing in the disposal container.[2]
Phase 2: Containerization
-
Vessel Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1][2] Avoid metal cans if the waste is acidic.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Secondary Containment: All liquid waste containers must be stored in a secondary tray capable of holding 110% of the volume of the largest container.
Phase 3: Labeling (The "Chain of Custody")
Every container must be labeled immediately upon the first addition of waste.[2]
-
Required Fields:
Phase 4: Final Disposal Method
-
Preferred Method: High-Temperature Incineration .[1][2] This ensures the complete destruction of the chiral framework and prevents bioaccumulation in soil or water.
-
Prohibited Methods:
Decision Logic: Disposal Workflow
The following diagram outlines the decision process for disposing of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol based on its physical state and purity.
Figure 1: Decision matrix for segregating phenylpropanol waste streams to ensure compatibility with incineration protocols.
Emergency Procedures (Spill Management)
In the event of a spill of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol:
-
Evacuate & Ventilate: Clear the immediate area.[4][3] If the substance is in a volatile solvent, increase ventilation.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[2]
-
Containment:
-
Liquids: Use inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.
-
Solids: Dampen slightly with water (if compatible) to prevent dust generation, then sweep carefully.[2]
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials into the hazardous waste container (Solid Waste).
References
-
PubChem. (2025). Compound Summary: 1-(3,4-Dimethoxyphenyl)propan-2-one (Precursor Analogue).[1][2] National Library of Medicine. Retrieved from [Link][1][2]
-
United Nations Office on Drugs and Crime (UNODC). (2023). Disposal of Chemicals used in the Illicit Manufacture of Drugs. (Provides guidelines for phenylpropanol derivatives). Retrieved from [Link][1][2]
Personal protective equipment for handling (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
CAS: 161121-02-4 | Formula: C₁₁H₁₆O₃ | MW: 196.24 g/mol Synonyms: (S)-α-Methyl-3,4-dimethoxybenzeneethanol; (S)-3,4-Dimethoxy-α-methylphenethyl alcohol[1][2]
Chemical Profile & Hazard Logic
Expertise Insight: As a chiral phenethyl alcohol derivative, (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol presents a specific set of handling challenges distinct from common solvents. While specific toxicological data for this chiral isomer is limited, structural activity relationship (SAR) analysis with its racemate and related dimethoxybenzene derivatives (e.g., veratryl alcohol) dictates a "Universal Irritant" safety posture.
The presence of the dimethoxybenzene moiety suggests potential for skin absorption and sensitization, while the secondary alcohol group contributes to mucous membrane irritation.
Hazard Identification (GHS Logic)
-
H315 (Skin Irritation): High probability.[2] Lipophilic nature facilitates dermal interaction.[2]
-
H319 (Eye Irritation): High probability.[2] Direct contact can cause significant inflammation.[2]
-
H335 (Respiratory Irritation): Risk increases if the substance is heated or aerosolized.
Personal Protective Equipment (PPE) Architecture
Trustworthiness Principle: PPE is not a uniform; it is a redundant barrier system.[2] The following protocol relies on "Defense in Depth"—if one barrier fails, another is already in place.
Eye & Face Protection[2][3][4][5][6]
-
Standard Operation: Chemical Splash Goggles (Indirect Vent).
-
Why: Safety glasses with side shields are insufficient for liquid manipulation of viscous oils or fine powders where trajectory is unpredictable.
-
-
High-Risk (Synthesis/Scale-up): Face Shield (8-inch) worn over goggles.[1][2]
-
Trigger: Volumes > 100 mL or reactions involving exothermic reagents (e.g., reduction steps).
-
Hand Protection: The "Double-Glove" Standard
Due to the ether functionalities in the dimethoxy group, standard nitrile degradation rates may accelerate if the substance is dissolved in carrier solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
| Glove Material | Thickness | Breakthrough Time (Est.) | Role |
| Nitrile (Disposable) | 4–6 mil | > 15 mins (Pure substance) | Outer Layer: Sacrificial barrier for immediate splash protection.[1][2] |
| Nitrile (Extended Cuff) | 8 mil | > 60 mins | Inner Layer: Secondary defense; covers wrist gap.[1] |
| Laminate (Silver Shield) | 2.7 mil | > 480 mins | Critical Ops: Required if handling with chlorinated solvents.[1] |
Protocol: Inspect outer gloves every 20 minutes. Change immediately upon any visible splash.[2]
Respiratory Protection[2][7]
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
-
Secondary Control (Spill/Outside Hood): Half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[2]
PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the operational scale.
Caption: Logical flow for determining PPE requirements based on physical state and volume.
Operational Handling Protocols
A. Pre-Handling Verification
Before opening the vial, perform the "Three-Point Check" :
-
Viscosity Check: Tilt the vial. If the substance is a viscous oil (common for this class), pipetting may require reverse-pipetting techniques to prevent dripping.[2]
-
Glove Integrity: Inflate nitrile gloves to check for micro-pinholes.[2]
-
Quenching Agent: Have a beaker of saturated sodium bicarbonate (NaHCO₃) nearby if acidic co-reagents are used.[2]
B. Transfer Methodology (Viscous Liquid/Solid)[2]
-
Weighing: Do not weigh outside the hood. Use a tared secondary container or a portable balance inside the hood.
-
Solubilization: If the substance is a solid, dissolve it in the reaction solvent (e.g., Methanol, Ethyl Acetate) immediately to reduce dust hazard.
-
Cleanup: Wipe the threads of the vial with a Kimwipe dampened in Ethanol before recapping to prevent cap seizure (organic crusting).
C. Emergency Spill Response
Scenario: 10 mL spill on the benchtop.
-
Alert: Announce "Spill" to lab mates.
-
Secure: Lower hood sash immediately.
-
Absorb: Place polypropylene absorbent pads (chemically inert) over the liquid.[2] Do not use paper towels (flammability risk).[2]
-
Decontaminate: Wipe surface with 10% soap/water solution, followed by Ethanol.
Waste Disposal & Deactivation
Regulatory Grounding: This substance is classified as Non-Halogenated Organic Waste unless mixed with chlorinated solvents.
| Waste Category | Segregation Rule | Container Labeling |
| Liquid Waste | Segregate from Oxidizers (e.g., Nitric Acid).[1][2] | "Non-Halogenated Organic Solvents + Trace (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol" |
| Solid Waste | Contaminated gloves, pipettes, weighing boats.[1][2] | "Hazardous Solid Debris (Chemically Contaminated)" |
| Rinsate | First rinse of the vial (Acetone/Ethanol). | Combine with Liquid Waste.[2] |
Disposal Workflow:
-
Triple rinse empty vials with Acetone.[2]
-
Deface the label.[2]
-
Dispose of the rinsed vial in "Glass Waste" (if verified clean) or "Solid Hazardous Waste" (if residue persists).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15781, 1-(3,4-dimethoxyphenyl)propan-1-one (Related Structure). Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference.[2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
